7-hydroxy-PIPAT
描述
Structure
3D Structure
属性
CAS 编号 |
148216-78-8 |
|---|---|
分子式 |
C16H22INO |
分子量 |
371.26 g/mol |
IUPAC 名称 |
7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+ |
InChI 键 |
RTMIJLQPWFKAFE-FPYGCLRLSA-N |
手性 SMILES |
CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O |
规范 SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O |
其他CAS编号 |
148258-46-2 148216-78-8 |
同义词 |
7-hydroxy-2-(N-n-propyl-N-(3-iodo-2'-propenyl)-amino)tetralin 7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin 7-OH-PIPAT 7-OH-PIPAT-A |
产品来源 |
United States |
Foundational & Exploratory
The Origin of 7-Hydroxymitragynine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 7-Hydroxymitragynine (7-OH) is a potent, biologically active terpenoid indole alkaloid and a key psychoactive component of the plant Mitragyna speciosa (kratom). Despite its low natural abundance, its significance is pronounced due to its high affinity for μ-opioid receptors. This document provides a comprehensive overview of the origins of 7-hydroxymitragynine, detailing its natural biosynthesis within M. speciosa, prevalent chemical synthesis methodologies, and the experimental protocols for its isolation and production. Quantitative data is presented to offer a comparative perspective on its prevalence and yields from various sources.
Natural Origin: Biosynthesis in Mitragyna speciosa
7-Hydroxymitragynine is primarily understood as a metabolic byproduct, originating from the plant's most abundant alkaloid, mitragynine.[1][2] The biosynthetic journey begins with fundamental precursors from the shikimate and monoterpenoid pathways, culminating in a late-stage oxidation that yields the final compound.
The biosynthetic pathway for mitragynine, the direct precursor to 7-OH, has been recently elucidated and involves a series of complex enzymatic steps.[3][4] The process begins with the condensation of tryptamine and secologanin to form strictosidine.[5] Through a cascade of enzymatic reactions involving reductases and methyltransferases, strictosidine is converted into the corynanthe-type scaffold characteristic of mitragynine.
The final and critical step in the natural origin of 7-hydroxymitragynine is the oxidation of mitragynine at the C7-position. While 7-OH is found in kratom leaves, it is typically in very small quantities, suggesting it may be a minor metabolite or an artifact of post-harvest oxidation rather than a primary product of biosynthesis. In humans and mice, a similar conversion occurs in the liver, where cytochrome P450 enzymes (specifically CYP3A isoforms) metabolize mitragynine into 7-hydroxymitragynine. This metabolic conversion is a key factor in the analgesic effects observed after mitragynine ingestion.
Quantitative Data: Natural Abundance
The concentration of 7-hydroxymitragynine in dried M. speciosa leaves is significantly lower than that of its precursor, mitragynine. This low natural abundance makes direct extraction for large-scale production impractical.
| Alkaloid | Typical Concentration in Dried Leaf | Reference |
| Mitragynine | 1-2% of dry leaf mass (up to 66% of total alkaloids) | |
| 7-Hydroxymitragynine | < 0.05% of dry leaf mass (< 2% of total alkaloids) |
Note: Concentrations can vary based on plant genotype, season, and post-harvest handling.
Chemical Origin: Synthesis Strategies
Due to its scarcity in nature, chemical synthesis is the primary method for producing 7-hydroxymitragynine for research and development. Most synthetic routes involve the late-stage oxidation of mitragynine, which is readily available from kratom extracts.
The total synthesis of mitragynine has been achieved through various complex, multi-step processes. However, the most common and practical approach for obtaining 7-OH is the semi-synthesis from isolated mitragynine. This involves a direct oxidation reaction targeting the C7 position of the indole nucleus.
Several oxidizing agents have been proven effective for this conversion. A widely used reagent is [bis(trifluoroacetoxy)iodo]benzene (PIFA), which can achieve high conversion rates and yields under controlled conditions. Other effective oxidants include lead tetraacetate, potassium peroxymonosulfate (Oxone), and singlet oxygen.
Quantitative Data: Synthesis Yields
The yield of 7-hydroxymitragynine from the oxidation of mitragynine can be substantial, making it a viable production strategy.
| Oxidizing Agent | Reported Yield | Reference |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 50% | |
| PIFA with Trifluoroacetic Acid (TFA) | 71% | |
| PIFA (Optimized Conditions) | ~70% (with >95% conversion) |
Experimental Protocols
This section outlines generalized methodologies for the isolation of the precursor, mitragynine, and its subsequent conversion to 7-hydroxymitragynine.
Protocol 1: Isolation and Purification of Mitragynine
The extraction of mitragynine from M. speciosa leaves is the foundational step for its use in semi-synthesis. Acid-base extraction is a common and effective method.
-
Maceration & Acidification: Dried, powdered kratom leaves are macerated in a solvent such as methanol or ethanol. An acid (e.g., acetic acid or citric acid) is added to convert the alkaloids into their salt forms, which are soluble in the polar solvent.
-
Filtration: The solid plant material is filtered out, leaving a solution containing the alkaloid salts.
-
Basification & Extraction: The pH of the filtrate is raised with a base (e.g., sodium carbonate) to convert the alkaloid salts back to their freebase form. The aqueous solution is then extracted with a non-polar organic solvent (e.g., chloroform, hexane).
-
Concentration: The organic solvent containing the mitragynine freebase is evaporated under reduced pressure to yield a crude alkaloid extract.
-
Purification: The crude extract is purified using chromatographic techniques. Flash chromatography with a silica gel column, eluting with a hexane/ethyl acetate gradient, is commonly employed to isolate mitragynine with high purity (>98%).
Protocol 2: Synthesis and Purification of 7-Hydroxymitragynine
This protocol details the oxidation of mitragynine using PIFA.
-
Reaction Setup: Mitragynine is dissolved in a solvent system, typically a mixture of tetrahydrofuran (THF) and water. The reaction is performed under an inert atmosphere (e.g., argon) and cooled to 0°C in an ice bath.
-
Addition of Oxidant: [Bis(trifluoroacetoxy)iodo]benzene (PIFA), dissolved in a suitable solvent, is added dropwise to the cooled mitragynine solution. The reaction mixture is stirred at low temperature for a specified period.
-
Quenching: The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting crude product is purified via column chromatography. To prevent degradation on silica, the column is often treated with a base like triethylamine. Advanced techniques such as Centrifugal Partition Chromatography (CPC) followed by High-Performance Liquid Chromatography (HPLC) can be used for two-dimensional purification to achieve very high purity (>98%).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical, pharmacological properties and biosynthesis of opioid mitragynine in Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
7-Hydroxymitragynine: A Potent Metabolite of Mitragynine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine is the most abundant psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). Traditionally used in Southeast Asia for its stimulant and analgesic properties, kratom and its constituents have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in pain management and opioid withdrawal. Central to the pharmacology of mitragynine is its conversion to the more potent metabolite, 7-hydroxymitragynine. This technical guide provides a comprehensive overview of the metabolic transformation of mitragynine to 7-hydroxymitragynine, detailing the enzymatic processes, pharmacokinetic profiles, experimental methodologies for its study, and the signaling pathways through which it exerts its effects.
Metabolism of Mitragynine to 7-Hydroxymitragynine
The conversion of mitragynine to 7-hydroxymitragynine is a critical step in its pharmacology, as 7-hydroxymitragynine is a significantly more potent agonist at the μ-opioid receptor.[1][2] This metabolic process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Enzymatic Conversion
In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for the hydroxylation of mitragynine at the 7-position to form 7-hydroxymitragynine.[3][4][5] While CYP3A4 plays the predominant role, minor contributions from other CYP isoforms, such as CYP2D6 and CYP2C9, have also been reported. The formation of 7-hydroxymitragynine is considered a key activation step, as this metabolite exhibits substantially higher affinity and efficacy at the μ-opioid receptor compared to its parent compound.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of mitragynine and 7-hydroxymitragynine.
Table 1: Human Pharmacokinetic Parameters of Mitragynine and 7-Hydroxymitragynine after Oral Administration of Encapsulated Dried Kratom Leaf Powder.
| Parameter | Mitragynine | 7-Hydroxymitragynine |
| Tmax (median, hours) | 1.0 - 1.7 | 1.2 - 2.0 |
| Cmax (dose-proportional increase) | Increases with dose | Increases with dose |
| AUC (more than dose-proportional) | Increases with dose | Increases with dose |
| T1/2 (mean, hours) - Single Dose | up to 43.4 | up to 4.7 |
| T1/2 (mean, hours) - Multiple Doses | up to 67.9 | up to 24.7 |
| Mean Concentration Ratio (7-OH-MG/MG) - Single Dose | 0.20 - 0.31 | - |
| Mean Concentration Ratio (7-OH-MG/MG) - Multiple Doses | 0.15 - 0.21 | - |
Table 2: In Vitro Pharmacodynamic Parameters at the Human μ-Opioid Receptor.
| Compound | Ki (nM) | EC50 (nM) | Emax (%) |
| Mitragynine | 709 | 339 | 34 |
| 7-Hydroxymitragynine | 77.9 | 34.5 | 47 |
Experimental Protocols
The study of mitragynine metabolism relies on a combination of in vitro and in vivo models, coupled with sensitive analytical techniques.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This method is widely used to assess the metabolic stability and identify the metabolites of a compound in a system that contains a wide range of drug-metabolizing enzymes.
-
Incubation Mixture: A typical incubation mixture includes pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein), mitragynine (at various concentrations to determine enzyme kinetics), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is terminated at specific time points by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining mitragynine and the formed 7-hydroxymitragynine.
Metabolism using Recombinant CYP Enzymes
To identify the specific CYP isoforms responsible for the metabolism of mitragynine, recombinant human CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells) are used.
-
Incubation: Mitragynine is incubated individually with a panel of recombinant CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19) in the presence of a NADPH-regenerating system.
-
Inhibition Studies: To confirm the role of a specific CYP isoform, selective chemical inhibitors can be included in the incubation with HLM. For example, ketoconazole is a potent inhibitor of CYP3A4. A significant reduction in the formation of 7-hydroxymitragynine in the presence of the inhibitor confirms the involvement of that enzyme.
-
Analysis: The samples are processed and analyzed by LC-MS/MS as described for the HLM assay.
LC-MS/MS Quantification of Mitragynine and 7-Hydroxymitragynine
LC-MS/MS is the gold standard for the sensitive and selective quantification of mitragynine and its metabolites in biological matrices.
-
Sample Preparation: Biological samples (e.g., plasma, urine, or microsomal incubates) are typically subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: The extracted analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for mitragynine and 7-hydroxymitragynine are monitored for quantification. Deuterated internal standards are often used to ensure accuracy and precision.
Signaling Pathways
7-Hydroxymitragynine exerts its primary pharmacological effects through its interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR).
μ-Opioid Receptor Activation and G-Protein Signaling
Upon binding of an agonist like 7-hydroxymitragynine, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both the Gα-GTP complex and the Gβγ dimer can then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels, ultimately leading to the analgesic and other opioid-like effects.
G-Protein Biased Agonism and the β-Arrestin Pathway
Interestingly, both mitragynine and 7-hydroxymitragynine are considered G-protein biased agonists at the μ-opioid receptor. This means they preferentially activate the G-protein signaling pathway over the β-arrestin pathway. The β-arrestin pathway is associated with receptor desensitization, internalization, and some of the adverse effects of classical opioids, such as respiratory depression and constipation. The reduced recruitment of β-arrestin by 7-hydroxymitragynine may contribute to a potentially more favorable side-effect profile compared to traditional opioids.
Experimental Workflow for Investigating Mitragynine Metabolism
The following diagram illustrates a typical experimental workflow for studying the in vitro metabolism of mitragynine.
Conclusion
The metabolic conversion of mitragynine to 7-hydroxymitragynine is a pivotal event in the pharmacology of kratom. This transformation, primarily catalyzed by CYP3A4, yields a metabolite with significantly enhanced potency at the μ-opioid receptor. The G-protein biased agonism of 7-hydroxymitragynine suggests a potential for therapeutic benefit with a reduced side-effect profile compared to classical opioids. Understanding the intricacies of this metabolic pathway and the resulting signaling cascades is essential for the continued research and development of novel analgesics derived from this natural product. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex pharmacology of mitragynine and its metabolites.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolite profiling and identification of enzymes responsible for the metabolism of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 7-Hydroxymitragynine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxymitragynine is a terpenoid indole alkaloid and a prominent active metabolite of mitragynine, the most abundant alkaloid in the plant Mitragyna speciosa, commonly known as kratom.[1][2] While present in kratom leaves in smaller quantities than its parent compound, 7-hydroxymitragynine exhibits significantly more potent activity at opioid receptors and is considered a key mediator of the analgesic effects of mitragynine.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of 7-hydroxymitragynine, with a focus on its receptor binding, functional activity, pharmacokinetics, and in vivo effects. The information is presented to support further research and drug development efforts in the field of pain management and opioid pharmacology.
Pharmacodynamics
The primary mechanism of action of 7-hydroxymitragynine involves its interaction with opioid receptors. It is characterized as a partial agonist at the mu-opioid receptor (MOR) and a competitive antagonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[1] A notable characteristic of 7-hydroxymitragynine is its G protein-biased agonism at the mu-opioid receptor, meaning it preferentially activates G protein signaling pathways without significantly recruiting β-arrestin. This biased agonism is a subject of intense research as it may be associated with a reduced side-effect profile, such as less respiratory depression and constipation, compared to classical opioid agonists.
Receptor Binding Affinities
The binding affinity of 7-hydroxymitragynine for opioid receptors has been determined in various in vitro studies. The following table summarizes the reported inhibition constant (Ki) values.
| Receptor Subtype | Ki (nM) | Species/System | Reference(s) |
| Mu-Opioid Receptor (MOR) | 7.16 ± 0.94 | Human (HEK cells) | |
| 13.5 | Not Specified | ||
| 16 ± 1 | Human (HEK293 cells) | ||
| 37 ± 4 | Murine | ||
| 77.9 (45.8–152) | Human (CHO cells) | ||
| Kappa-Opioid Receptor (KOR) | 115.0 | Rat (RBL cells) | |
| 123 | Not Specified | ||
| 132 ± 7 | Murine | ||
| 133 ± 37 | Human (HEK293 cells) | ||
| 220 (162–302) | Human (CHO cells) | ||
| Delta-Opioid Receptor (DOR) | 91 ± 8 | Murine | |
| 137 ± 21 | Human (HEK293 cells) | ||
| 155 | Not Specified | ||
| 243 (168–355) | Human (CHO cells) | ||
| 550.2 | Rat (RBL cells) |
Functional Activity
Functional assays have been employed to characterize the agonist/antagonist properties of 7-hydroxymitragynine at opioid receptors. The table below presents the half-maximal effective concentration (EC50) and maximum effect (Emax) values from these studies.
| Assay | Receptor | EC50 (nM) | Emax (%) | Species/System | Reference(s) |
| [35S]GTPγS Binding | Mu-Opioid | 34.5 ± 4.5 | 47 | Human | |
| [35S]GTPγS Binding | Mu-Opioid | - | 41.3 | Human (CHO cells) | |
| BRET Assay | Mu-Opioid | 34.5 ± 4.5 | 47 | Human | |
| HTRF Assay | Mu-Opioid | 7.6 | Full Agonist | Human |
Signaling Pathway of 7-Hydroxymitragynine at the Mu-Opioid Receptor
7-hydroxymitragynine's interaction with the mu-opioid receptor initiates a G protein-mediated signaling cascade. As a G protein-biased agonist, it preferentially activates the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This pathway is associated with the analgesic effects of opioids. Crucially, 7-hydroxymitragynine shows minimal recruitment of β-arrestin 2, a protein implicated in the development of tolerance and certain adverse effects of classical opioids.
Pharmacokinetics
7-hydroxymitragynine is an active metabolite of mitragynine, formed primarily in the liver through oxidation. This metabolic conversion is mediated by cytochrome P450 enzymes, specifically CYP3A4.
| Parameter | Value | Species | Route of Administration | Reference(s) |
| Tmax (Time to Maximum Concentration) | 1.2 - 1.8 h (single dose) | Human | Oral | |
| 1.3 - 2.0 h (multiple doses) | Human | Oral | ||
| T1/2 (Half-life) | 4.7 h (single dose) | Human | Oral | |
| 24.7 h (multiple doses) | Human | Oral | ||
| 170.1 min | Human (in vitro) | - | ||
| Metabolism | Metabolite of mitragynine via CYP3A4 | Human, Mouse | - | |
| Plasma Protein Binding | >97% (low compared to other alkaloids) | Human | - |
In Vivo Analgesic Activity
Animal studies have consistently demonstrated the potent analgesic effects of 7-hydroxymitragynine, which are primarily mediated through the mu-opioid receptor.
| Assay | ED50 (mg/kg) | Species | Route of Administration | Reference(s) |
| Tail-Flick Test | 0.57 (0.19–1.7) | Mouse (129S1) | Subcutaneous (s.c.) | |
| Hot Plate Test | More potent than morphine | Mouse | Subcutaneous (s.c.) | |
| Orally active (5-10 mg/kg) | Mouse | Oral |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 7-hydroxymitragynine for opioid receptors.
1. Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for MOR, [3H]U69,593 for KOR, [3H]DADLE for DOR).
-
Binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.7).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
7-hydroxymitragynine stock solution and serial dilutions.
-
Non-specific binding control (e.g., 10 µM naloxone).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of 7-hydroxymitragynine in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding), 10 µM naloxone (for non-specific binding), or varying concentrations of 7-hydroxymitragynine.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
150 µL of the cell membrane preparation (10-20 µg protein/well).
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 7-hydroxymitragynine concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
1. Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, 10 µM GDP, pH 7.4).
-
[35S]GTPγS.
-
7-hydroxymitragynine stock solution and serial dilutions.
-
Positive control (e.g., DAMGO for MOR).
-
Non-specific binding control (unlabeled GTPγS).
-
96-well plates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of 7-hydroxymitragynine in assay buffer.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well).
-
Add the desired concentrations of 7-hydroxymitragynine or control compounds.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific [35S]GTPγS binding against the logarithm of the 7-hydroxymitragynine concentration.
-
Determine the EC50 and Emax values from the dose-response curve. Emax is often expressed as a percentage of the response to a full agonist.
In Vivo Analgesic Assays
This test measures the latency of a nociceptive response to a thermal stimulus.
1. Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Timer.
-
Animal enclosure.
2. Procedure:
-
Set the hot plate temperature to a constant, non-injurious noxious level (e.g., 52-55°C).
-
Administer 7-hydroxymitragynine or vehicle to the test animals (e.g., mice) via the desired route (e.g., subcutaneous or oral).
-
At a predetermined time after administration, place the animal on the hot plate.
-
Start the timer and observe the animal for nociceptive behaviors, such as hind paw licking, flicking, or jumping.
-
Stop the timer and remove the animal from the hot plate immediately upon observing the nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
This assay measures the latency to withdraw the tail from a radiant heat source.
1. Apparatus:
-
Tail-flick meter with a radiant heat source and a timer.
-
Animal restrainer.
2. Procedure:
-
Gently place the animal (e.g., mouse) in the restrainer, allowing the tail to be exposed.
-
Administer 7-hydroxymitragynine or vehicle.
-
At a specific time post-administration, position the animal's tail over the radiant heat source.
-
Activate the heat source and the timer.
-
The timer stops automatically when the animal flicks its tail away from the heat.
-
Record the latency. A cut-off time is pre-set to avoid tissue injury.
Experimental Workflow for Pharmacological Profiling
The pharmacological characterization of a novel compound like 7-hydroxymitragynine typically follows a structured workflow, progressing from in vitro to in vivo studies.
Conclusion
7-hydroxymitragynine is a potent, partial agonist at the mu-opioid receptor with a unique G protein-biased signaling profile. Its significant analgesic properties, coupled with a potentially favorable side-effect profile, make it a compound of considerable interest for the development of novel pain therapeutics. This technical guide provides a comprehensive summary of its pharmacological characteristics and detailed experimental protocols to facilitate further research in this promising area. A thorough understanding of its pharmacodynamics and pharmacokinetics is crucial for advancing its potential clinical applications while ensuring a clear assessment of its safety and abuse liability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biased agonism of 7-hydroxymitragynine at the mu-opioid receptor
An In-depth Technical Guide to the Biased Agonism of 7-Hydroxymitragynine at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxymitragynine (7-OH) is a potent, psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa).[1] It is also the primary active metabolite of mitragynine, the most abundant alkaloid in kratom, formed in vivo via cytochrome P450-mediated metabolism.[2][3] While present in much lower concentrations than mitragynine in the plant material itself, 7-hydroxymitragynine is a significantly more potent agonist at the mu-opioid receptor (MOR) and is a key mediator of kratom's analgesic effects.[2][4]
Recent pharmacological investigations have revealed that 7-hydroxymitragynine functions as a G-protein biased agonist at the MOR. This means it preferentially activates the G-protein signaling cascade, which is associated with therapeutic effects like analgesia, while minimally engaging the β-arrestin-2 pathway, which is implicated in adverse effects such as respiratory depression, constipation, and the development of tolerance. This "atypical" opioid profile distinguishes it from classical opioids like morphine and has positioned the Mitragyna alkaloid scaffold as a promising framework for developing safer and more effective analgesics with an improved therapeutic window. This document provides a comprehensive technical overview of the quantitative pharmacology, experimental methodologies, and signaling dynamics that define the biased agonism of 7-hydroxymitragynine.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional activities of 7-hydroxymitragynine in comparison to mitragynine and other standard ligands at opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
This table presents the equilibrium dissociation constants (Kᵢ) for 7-hydroxymitragynine and mitragynine at human (h) and mouse (m) mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. Lower Kᵢ values indicate higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Species | Reference |
| 7-Hydroxymitragynine | hMOR | 7.16 ± 0.94 | Human | |
| hMOR | 47 | Human | ||
| hMOR | 77.9 (45.8–152) | Human | ||
| hKOR | 188 | Human | ||
| hKOR | 220 (162–302) | Human | ||
| hDOR | 219 | Human | ||
| hDOR | 243 (168–355) | Human | ||
| Mitragynine | hMOR | 161 ± 9.56 | Human | |
| hMOR | 709 (489-1030) | Human | ||
| hKOR | 1700 (1090–2710) | Human | ||
| hDOR | 6800 (2980–15,900) | Human |
Table 2: Mu-Opioid Receptor Functional Activity (EC₅₀ and Eₘₐₓ)
This table details the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of 7-hydroxymitragynine for G-protein activation and β-arrestin-2 recruitment. Efficacy is often expressed relative to a standard full agonist like DAMGO. The clear separation between high potency/efficacy in G-protein activation and low/no activity in β-arrestin recruitment is the hallmark of its biased agonism.
| Assay | Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |
| G-Protein Activation ([³⁵S]GTPγS) | 7-Hydroxymitragynine | - | 41.3 | - | |
| Mitragynine | - | Antagonist | - | ||
| G-Protein Activation (cAMP) | 7-Hydroxymitragynine | 7.6 | Full Agonist | HEK | |
| 7-Hydroxymitragynine | 34.5 ± 4.5 | 47 | HEK | ||
| Mitragynine | 307.5 | Partial Agonist | HEK | ||
| Mitragynine | 339 | 34 | - | ||
| β-Arrestin-2 Recruitment | 7-Hydroxymitragynine | >10,000 | ~0 | HTLA | |
| Mitragynine | >10,000 | ~0 | HTLA |
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathways and experimental procedures are provided below using the DOT language.
Caption: G-Protein biased signaling pathway of 7-hydroxymitragynine at the MOR.
Caption: Experimental workflow for determining biased agonism.
Caption: Logical relationship of 7-OH's biased agonism and its effects.
Detailed Experimental Protocols
The characterization of 7-hydroxymitragynine as a biased agonist relies on a suite of specific in vitro assays. The fundamental protocols for these key experiments are outlined below.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To quantify the affinity of 7-hydroxymitragynine for the mu-, kappa-, and delta-opioid receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., HEK293, CHO).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR).
-
Test compound (7-hydroxymitragynine) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of naloxone).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
A parallel incubation is performed with the radioligand and a high concentration of a non-radiolabeled antagonist (e.g., naloxone) to determine non-specific binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
G-Protein Activation Assays
These functional assays measure the extent to which a ligand activates the G-protein signaling cascade upon binding to a G-protein coupled receptor (GPCR).
This is a direct measure of G-protein activation. Agonist binding to a Gᵢ/ₒ-coupled receptor like MOR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
-
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of 7-hydroxymitragynine in stimulating G-protein activation at the MOR.
-
Protocol:
-
Cell membranes expressing MOR are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
The binding of the agonist (7-hydroxymitragynine) to the MOR facilitates the binding of [³⁵S]GTPγS to the Gα subunit.
-
The reaction is incubated for a set period at a controlled temperature (e.g., 30°C).
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS on the filters is quantified by scintillation counting.
-
Data are plotted as [³⁵S]GTPγS binding versus ligand concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values are derived. Efficacy is typically compared to a standard full agonist like DAMGO.
-
Since the MOR is coupled to Gᵢ/ₒ proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Objective: To functionally assess MOR activation by measuring the inhibition of cAMP production.
-
Protocol:
-
Whole cells expressing MOR are pre-incubated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated using forskolin, which would otherwise lead to a large increase in intracellular cAMP.
-
The cells are incubated to allow for MOR-mediated inhibition of this forskolin-stimulated cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay or Bioluminescence Resonance Energy Transfer (BRET) sensors (e.g., CAMYEL).
-
The results are used to generate a dose-response curve for the inhibition of cAMP production, allowing for the determination of EC₅₀ and Eₘₐₓ.
-
β-Arrestin-2 Recruitment Assay
These assays are designed to measure the recruitment of β-arrestin-2 to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.
-
Objective: To quantify the ability of 7-hydroxymitragynine to promote the interaction between MOR and β-arrestin-2.
-
Methodology (e.g., PathHunter® or Tango™ Assay): These assays commonly use enzyme fragment complementation (EFC).
-
A cell line is engineered to express the MOR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
In the basal state, the two enzyme fragments are separate and inactive.
-
Cells are incubated with varying concentrations of the test compound (7-hydroxymitragynine).
-
If the ligand induces β-arrestin-2 recruitment to the MOR, the two enzyme fragments are brought into close proximity, allowing them to complement and form an active enzyme (e.g., β-galactosidase).
-
A substrate is added that is hydrolyzed by the active enzyme to produce a detectable signal (e.g., chemiluminescence).
-
The signal intensity is measured with a luminometer and is directly proportional to the extent of β-arrestin-2 recruitment.
-
Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin-2 recruitment. For 7-hydroxymitragynine, this recruitment is minimal or non-existent.
-
References
- 1. fda.gov [fda.gov]
- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxymitragynine's Interaction with Dopamine Receptors: A Technical Guide
Abstract
7-hydroxymitragynine, a potent alkaloid derived from the kratom plant (Mitragyna speciosa), is primarily recognized for its significant activity at μ-opioid receptors. However, its influence on the dopaminergic system is a critical area of research for understanding its full pharmacological profile, including its potential for abuse and therapeutic applications. This technical guide provides an in-depth review of the current scientific understanding of the interaction between 7-hydroxymitragynine and dopamine receptors. It has been established that 7-hydroxymitragynine modulates dopamine release in a dose-dependent manner.[1][2] This document synthesizes the available quantitative data, details the experimental methodologies used in these investigations, and illustrates the relevant signaling pathways and experimental workflows. It is important to note that while the effects on dopamine neurotransmission are observed, direct, high-affinity binding of 7-hydroxymitragynine to dopamine receptors has not been extensively characterized in the scientific literature, with most evidence pointing towards an indirect modulation of the dopaminergic system, likely downstream of its action on opioid receptors.
Effects on Dopaminergic Neurotransmission
The primary interaction of 7-hydroxymitragynine with the dopaminergic system, as supported by current research, is its modulation of dopamine release in the nucleus accumbens, a key brain region in the reward pathway. In vivo studies have demonstrated a complex, dose-dependent effect on dopamine levels.
Quantitative Data on Dopamine Release
The following table summarizes the key quantitative findings from in vivo microdialysis studies examining the effect of 7-hydroxymitragynine on dopamine release.
| Dose (mg/kg, i.p.) | Effect on Dopamine Release in Nucleus Accumbens | Species | Reference |
| 0.5 | ~18% increase from vehicle | Mouse | [1] |
| 1.0 | No significant change reported | Mouse | [1] |
| 2.0 | ~22% decrease from vehicle | Mouse | [1] |
These findings suggest a biphasic effect, with low doses of 7-hydroxymitragynine enhancing dopamine release and higher doses having the opposite effect. Notably, these studies also found that 7-hydroxymitragynine did not alter the clearance rate of dopamine, indicating no significant effect on dopamine transporter functioning. Furthermore, 7-hydroxymitragynine did not appear to alter dopamine autoreceptor function.
Direct Dopamine Receptor Binding Profile
Currently, there is a notable lack of published studies providing specific binding affinities (Ki) or functional potencies (EC50/IC50) of 7-hydroxymitragynine at any of the five dopamine receptor subtypes (D1-D5). The parent compound, mitragynine, has been shown to inhibit radioligand binding at the D2 receptor, with one study noting a 54.22% inhibition, though without providing a Ki value. This suggests that some alkaloids from kratom may interact with dopamine receptors, but further research is needed to characterize the binding profile of 7-hydroxymitragynine specifically.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to studying the interaction of 7-hydroxymitragynine with the dopaminergic system.
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a generalized procedure for determining the binding affinity of a test compound like 7-hydroxymitragynine for dopamine receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor of interest (e.g., D2).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test compound (7-hydroxymitragynine).
-
Non-specific agent (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane suspension.
-
Non-specific Binding Wells: Add the non-specific agent, the radioligand, and the cell membrane suspension.
-
Competition Wells: Add the various dilutions of the test compound, the radioligand, and the cell membrane suspension.
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
The Structure-Activity Relationship of 7-Hydroxymitragynine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxymitragynine is a potent and pharmacologically complex indole alkaloid derived from the leaves of the Mitragyna speciosa (kratom) plant. It is also the primary active metabolite of mitragynine, the most abundant alkaloid in kratom.[1][2] This compound has garnered significant interest within the scientific community for its unique opioid receptor activity, functioning as a potent partial agonist at the µ-opioid receptor (MOR) with a distinct signaling profile that deviates from classical opioids like morphine.[3][4] Notably, 7-hydroxymitragynine demonstrates a bias towards G-protein signaling pathways while exhibiting minimal recruitment of β-arrestin, a characteristic that may be associated with a reduced side effect profile, including less respiratory depression and constipation.[4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-hydroxymitragynine, offering a comprehensive overview of its pharmacology, the influence of structural modifications on its activity, and detailed experimental protocols for its study.
Core Pharmacology and Mechanism of Action
7-Hydroxymitragynine's primary mechanism of action is through its interaction with opioid receptors. It displays a higher binding affinity for the µ-opioid receptor compared to the δ- and κ-opioid receptors. Functionally, it acts as a partial agonist at the µ-opioid receptor, meaning it activates the receptor but does not produce the maximal response achievable by a full agonist.
A key feature of 7-hydroxymitragynine's pharmacology is its G-protein signaling bias. Upon binding to the µ-opioid receptor, it preferentially activates the intracellular G-protein signaling cascade, which is responsible for its analgesic effects. Unlike traditional opioids, it shows little to no engagement of the β-arrestin pathway, which is implicated in mediating some of the adverse effects of opioids, such as respiratory depression and tolerance.
Structure-Activity Relationship (SAR) of 7-Hydroxymitragynine Analogs
The chemical scaffold of 7-hydroxymitragynine offers several points for modification to probe its structure-activity relationship. Key regions of the molecule that have been investigated include the C7 position, the C9 position on the indole ring, and the acrylate moiety.
Modifications at the C7 Position
The hydroxyl group at the C7 position is crucial for the potent µ-opioid receptor activity of 7-hydroxymitragynine.
-
Removal or replacement of the 7-hydroxyl group with other substituents, such as a methoxy, ethoxy, or acetoxy group, leads to a significant reduction in both binding affinity and functional activity at opioid receptors.
Modifications at the C9 Position
The methoxy group at the C9 position of the indole ring also plays a role in the molecule's activity.
-
Demethylation of the C9-methoxy group has been shown to reduce the potency of 7-hydroxymitragynine at the µ-opioid receptor.
-
Replacement of the 9-methoxy group with other functionalities, such as phenyl, methyl, or 3'-furanyl groups, has been explored, with some analogs demonstrating partial agonism with lower efficacy compared to the parent compound.
Modifications of the Acrylate Group
The acrylate and ethyl groups on ring D are highly sensitive to modification.
-
Alterations to these groups can significantly diminish or completely abolish the activity of 7-hydroxymitragynine at opioid receptors, highlighting their importance for receptor binding and activation.
Quantitative Data Summary
The following tables summarize the quantitative data for 7-hydroxymitragynine and its precursor, mitragynine, at various opioid receptors. This data provides a comparative overview of their binding affinities and functional potencies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| 7-Hydroxymitragynine | 13.5 - 77.9 | 137 - 155 | 123 - 133 |
| Mitragynine | ~709 | ~6800 | ~1700 |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Functional Activity at the µ-Opioid Receptor
| Compound | Assay | Parameter | Value |
| 7-Hydroxymitragynine | GTPγS | EC50 | 34.5 nM |
| GTPγS | Emax | 47% | |
| Mitragynine | GTPγS | EC50 | 339 nM |
| GTPγS | Emax | 34% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of 7-hydroxymitragynine.
Synthesis of 7-Hydroxymitragynine from Mitragynine
Materials:
-
Mitragynine
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Tetrahydrofuran (THF)
-
Water
-
Argon gas
-
Basic silica gel for column chromatography
-
Triethylamine
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve mitragynine in a mixture of tetrahydrofuran and water under an argon atmosphere.
-
Cool the solution to 0°C.
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) to the reaction mixture.
-
Allow the reaction to proceed at low temperature.
-
Upon completion, quench the reaction and extract the crude product.
-
Purify the crude product using basic column chromatography. Pre-treat the silica gel with triethylamine.
-
Elute the column with a mixture of ethyl acetate and petroleum ether to obtain pure 7-hydroxymitragynine.
Opioid Receptor Binding Assay
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)
-
Test compound (7-hydroxymitragynine or analog)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, radioligand, and either the test compound or buffer (for total binding). For non-specific binding, add a high concentration of a non-labeled opioid antagonist like naloxone.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software.
GTPγS Binding Assay
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³⁵S]GTPγS
-
GDP
-
Test compound (7-hydroxymitragynine or analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (unlabeled GTPγS)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the EC50 and Emax values by plotting the specific binding against the logarithm of the agonist concentration.
β-Arrestin Recruitment Assay
Materials:
-
Cells co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Test compound (7-hydroxymitragynine or analog)
-
Cell culture medium
-
Detection reagents specific to the reporter system.
-
Plate reader (luminescence or fluorescence).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a specific period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Determine the EC50 and Emax values for β-arrestin recruitment.
Visualizations
Signaling Pathway of 7-Hydroxymitragynine at the µ-Opioid Receptor
Caption: G-protein biased signaling of 7-hydroxymitragynine at the µ-opioid receptor.
Experimental Workflow for In Vitro Pharmacological Characterization
Caption: General workflow for the in vitro pharmacological evaluation of 7-hydroxymitragynine analogs.
Conclusion
7-Hydroxymitragynine stands out as a promising lead compound in the development of novel analgesics. Its unique G-protein biased agonism at the µ-opioid receptor offers the potential for effective pain relief with a reduced burden of the side effects that plague traditional opioid therapies. The structure-activity relationship studies summarized in this guide highlight the critical structural motifs required for its activity and provide a roadmap for the design of new analogs with improved pharmacological profiles. Further research into the nuanced SAR of this fascinating molecule will undoubtedly pave the way for the development of safer and more effective pain management strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction to “Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic potential of 7-hydroxymitragynine for pain relief
An In-depth Technical Guide on the Therapeutic Potential of 7-Hydroxymitragynine for Pain Relief
Introduction
7-Hydroxymitragynine (7-HMG) is a terpenoid indole alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom.[1] While it is a minor constituent of the plant's alkaloid profile, comprising less than 2% of the total content, it is also a primary active metabolite of mitragynine, the most abundant alkaloid in kratom.[1][2] Formed in the liver through the oxidation of mitragynine, 7-HMG has garnered significant scientific interest due to its potent analgesic properties.[3][4]
Traditionally, kratom leaves have been used for their stimulant and analgesic effects. Modern research has identified 7-HMG as a key mediator of the opioid-like effects of kratom, exhibiting a significantly higher potency than both its parent compound, mitragynine, and the classical opioid morphine in preclinical studies. This has positioned 7-HMG as a compound of interest for the development of novel pain therapeutics.
This technical guide provides a comprehensive overview of the current state of knowledge regarding the therapeutic potential of 7-hydroxymitragynine for pain relief. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its pharmacology, preclinical efficacy, pharmacokinetics, and safety profile. The guide includes structured data tables for quantitative comparison, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows.
Pharmacology of 7-Hydroxymitragynine
Mechanism of Action
The analgesic effects of 7-HMG are primarily mediated through its interaction with the endogenous opioid system. It functions as a potent agonist at the µ-opioid receptor (MOR), which is the primary target for classical opioid analgesics like morphine.
Receptor Binding and Functional Activity: 7-HMG displays a high binding affinity for the µ-opioid receptor, with reported Ki values in the nanomolar range, making it significantly more potent than mitragynine. It also interacts with kappa (κ) and delta (δ) opioid receptors, albeit with lower affinity, where it may act as a competitive antagonist. Functionally, most studies characterize 7-HMG as a partial agonist at the µ-opioid receptor. This means that while it activates the receptor to produce an analgesic response, it does not elicit the maximal possible response, which may contribute to a ceiling effect for some of its adverse effects.
G Protein-Biased Agonism: A critical aspect of 7-HMG's pharmacology is its nature as a G protein-biased agonist at the µ-opioid receptor. Upon activation, the µ-opioid receptor can signal through two main pathways:
-
G-protein pathway: This pathway is primarily responsible for the desired analgesic effects.
-
β-arrestin 2 pathway: Recruitment of β-arrestin 2 is associated with many of the undesirable side effects of classical opioids, including respiratory depression, constipation, and the development of tolerance.
7-HMG preferentially activates the G-protein signaling pathway with minimal recruitment of β-arrestin 2. This biased agonism is a key area of research, as it suggests that 7-HMG could offer a wider therapeutic window, providing effective pain relief with a reduced risk of severe side effects compared to conventional opioids.
Figure 1: G Protein-Biased Signaling of 7-HMG at the µ-Opioid Receptor.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of 7-hydroxymitragynine and comparator compounds at human and rodent opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Species | Ki (nM) | Reference |
| 7-Hydroxymitragynine | µ (mu) | Human | 7.16 ± 0.94 | |
| Human | 16 ± 1 | |||
| Human | 47 | |||
| Murine | 37 ± 4 | |||
| κ (kappa) | Human | 74.1 | ||
| Human | 188 | |||
| δ (delta) | Human | 236 | ||
| Human | 219 | |||
| Mitragynine | µ (mu) | Human | 161 ± 9.56 | |
| Human | 238 ± 28 | |||
| κ (kappa) | Human | ~1700 | ||
| δ (delta) | Human | ~6800 | ||
| Morphine | µ (mu) | Human | 1.50 ± 0.04 | |
| Murine | 4.6 ± 1.8 |
Preclinical Efficacy in Pain Models
Animal models are crucial for evaluating the analgesic potential of new compounds. 7-HMG has consistently demonstrated potent antinociceptive effects in various rodent models of acute pain.
Analgesic Effects
In the mouse tail-flick assay, a common test for centrally mediated analgesia, 7-HMG is a highly potent analgesic. Studies have shown its potency to be approximately fivefold greater than orally administered mitragynine and up to 13 times greater than morphine. The analgesic effects are confirmed to be MOR-dependent, as they can be blocked by opioid antagonists like naltrexone.
The primary mechanism for mitragynine's analgesic effect in mice is now understood to be its conversion to 7-HMG. Brain concentrations of 7-HMG following mitragynine administration are sufficient to account for the observed opioid-receptor-mediated analgesia.
Figure 2: Typical Experimental Workflow for Assessing Analgesic Efficacy.
Quantitative Data: In Vivo Analgesic Potency
The following table presents the median effective dose (ED50) of 7-hydroxymitragynine required to produce an analgesic effect in mice, as determined by the tail-flick assay.
| Compound | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval | Animal Model | Reference |
| 7-Hydroxymitragynine | Subcutaneous (s.c.) | 0.57 | 0.19–1.7 | 129S1 Mice | |
| Mitragynine | Subcutaneous (s.c.) | 106 | 57.4–195 | 129S1 Mice | |
| Mitragynine | Oral (p.o.) | 2.05 | 1.24–3.38 | 129S1 Mice |
Note: The data clearly illustrates the significantly higher potency of 7-HMG compared to its parent compound, mitragynine, particularly when mitragynine is administered subcutaneously, bypassing first-pass metabolism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 7-HMG's analgesic properties.
Protocol 1: In Vivo Analgesia Assessment (Tail-Flick Test)
-
Objective: To determine the dose-dependent analgesic effect of 7-hydroxymitragynine.
-
Reference Study: Kruegel et al. (2019), ACS Central Science.
-
Animals: Male 129S1 strain mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation and Administration:
-
7-hydroxymitragynine and mitragynine were dissolved in a vehicle solution (e.g., 5% Tween 80 in saline).
-
Drugs were administered via subcutaneous (s.c.) or oral (p.o.) routes in a volume of 10 mL/kg body weight.
-
A cumulative dosing procedure was used, with ascending doses administered to groups of mice (n=5-17 per dose).
-
-
Nociceptive Testing (Tail-Flick Assay):
-
A radiant heat source (e.g., an IITC Model 33 Tail-Flick Analgesia Meter) is focused on the ventral surface of the mouse's tail, approximately 2-3 cm from the tip.
-
The baseline latency for the mouse to "flick" its tail away from the heat source is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Following drug administration, tail-flick latency is measured at predetermined time points (e.g., 15, 30, 60, 120 minutes) to determine the time of peak effect.
-
-
Data Analysis:
-
The analgesic effect is quantified as the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency − Baseline latency) / (Cut-off time − Baseline latency)] × 100
-
Dose-response curves are generated by plotting %MPE against the logarithm of the dose.
-
The ED50 value, the dose required to produce 50% of the maximum possible effect, is calculated using non-linear regression analysis.
-
Protocol 2: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of 7-hydroxymitragynine for opioid receptors.
-
Reference Study: Obeng et al. (2021), Journal of Medicinal Chemistry.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human µ, κ, or δ opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]DPDPE (for DOR).
-
Test compound (7-hydroxymitragynine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure (Competition Binding Assay):
-
Cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (7-HMG).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics and Metabolism
The analgesic effects of mitragynine are largely attributable to its metabolic conversion to 7-HMG. This biotransformation is a critical factor in the compound's overall pharmacological profile.
Metabolic Pathway
In both mice and humans, mitragynine is metabolized in the liver to 7-HMG. This conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6. Inhibition of CYP3A4 has been shown to significantly reduce the formation of 7-HMG from mitragynine in humans.
Figure 3: Metabolic Conversion of Mitragynine to 7-Hydroxymitragynine.
Human Pharmacokinetics
Controlled studies on the pharmacokinetics of pure 7-HMG in humans are lacking. However, data on 7-HMG as a metabolite of mitragynine is available from studies involving the oral administration of encapsulated kratom leaf powder.
| Parameter | Single Dose | Multiple Doses | Unit | Reference |
| Tmax (Time to Peak Concentration) | 1.2 - 1.8 | 1.3 - 2.0 | hours | |
| T1/2 (Elimination Half-life) | 4.7 | 24.7 | hours | |
| Steady State Reached | N/A | Within 7 days | days | |
| Mean Metabolite Ratio (7-HMG/Mitragynine) | 0.20 - 0.31 | 0.15 - 0.21 | ratio |
Note: The elimination half-life of 7-HMG is considerably longer after multiple doses, indicating potential accumulation with chronic use.
Safety and Therapeutic Window
While 7-HMG's potency is a promising attribute for pain relief, it also raises safety concerns typical of opioid agonists, including abuse potential and respiratory depression.
-
Respiratory Depression: Preclinical studies indicate that 7-HMG can cause respiratory depression, a primary cause of opioid-related fatalities. However, its G protein bias may translate to a wider therapeutic window between the analgesic dose and the dose that causes significant respiratory suppression compared to classical opioids.
-
Abuse and Dependence Liability: As a potent MOR agonist, 7-HMG carries a risk of abuse and physical dependence. Animal studies have shown that it can produce rewarding effects and withdrawal symptoms characteristic of classical opioids.
-
Rewarding Effects: Interestingly, some preclinical data from intracranial self-stimulation (ICSS) procedures suggest that 7-HMG may not be rewarding and could even be aversive at high doses, indicating a potentially lower abuse potential than classical opioids like morphine. However, this finding requires further investigation.
Future Directions and Conclusion
7-hydroxymitragynine presents a compelling profile as a potential therapeutic agent for pain relief. Its high potency, combined with a unique G protein-biased mechanism of action at the µ-opioid receptor, offers the prospect of developing a new class of analgesics with an improved safety profile.
Key Findings:
-
7-HMG is a potent, partial agonist at the µ-opioid receptor and is the primary mediator of mitragynine's analgesic effects.
-
Its G protein-biased signaling may separate the desired analgesic effects from adverse effects like respiratory depression.
-
Preclinical studies confirm its potent antinociceptive activity, surpassing that of morphine in some models.
Challenges and Future Research: Despite these promising preclinical findings, significant research gaps remain. There is a notable absence of controlled clinical trials in humans to establish the efficacy and safety of 7-HMG for pain management. Future research should focus on:
-
Conducting rigorous, placebo-controlled clinical trials to evaluate its analgesic efficacy, dose-response relationship, and safety in human subjects.
-
Further elucidating the long-term effects of 7-HMG, including tolerance and dependence liability.
-
Exploring its potential in different types of pain (e.g., neuropathic, inflammatory).
References
The Neuropharmacology of 7-Hydroxymitragynine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxymitragynine (7-OH) is a terpenoid indole alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant and is also the primary active metabolite of the plant's most abundant alkaloid, mitragynine.[1][2] Although present in only trace amounts in dried kratom leaf (typically less than 2%), 7-OH is a highly potent and pharmacologically significant compound.[3][4] It functions as a potent partial agonist at the μ-opioid receptor (MOR), with significantly greater affinity and potency than mitragynine and, in some assays, morphine.[3] A key feature of its neuropharmacology is its G protein-biased agonism at the MOR, preferentially activating G protein signaling pathways over the β-arrestin-2 pathway. This biased signaling is hypothesized to contribute to a wider therapeutic window, potentially separating its potent analgesic effects from the severe respiratory depression commonly associated with classical opioids. This technical guide provides a comprehensive overview of the neuropharmacology of 7-hydroxymitragynine, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and metabolic pathways.
Receptor Binding Profile
7-Hydroxymitragynine demonstrates a distinct binding affinity profile, primarily targeting the μ-opioid receptor (MOR) with high affinity. Its affinity for the κ- (KOR) and δ-opioid receptors (DOR) is considerably lower. This selectivity for the MOR is more pronounced compared to mitragynine. Multiple studies using radioligand binding assays in various cell lines expressing human or rodent opioid receptors have consistently shown that 7-OH binds to the MOR with Ki values in the low nanomolar range, indicating a strong interaction.
| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Cell Line | Reference |
| 7-Hydroxymitragynine | 16 ± 1 | 133 ± 37 | 137 ± 21 | HEK 293 (human) | Todd et al., 2020 |
| 7-Hydroxymitragynine | 47 | 188 | 219 | HEK (human) | Kruegel et al., 2016 |
| 7-Hydroxymitragynine | 37 ± 4 | - | - | CHO (murine) | Varadi et al., 2016 |
| 7-Hydroxymitragynine | 77.9 (45.8–152) | 220 (162–302) | 243 (168–355) | - | Hemby et al., 2018 |
| 7-Hydroxymitragynine | 7.16 ± 0.94 | 196 ± 4.10 | 1280 ± 212 | HEK (MOP), RBL (KOP/DOP) | Obeng et al., 2021 |
| Mitragynine | 238 ± 28 | - | - | HEK 293 (human) | Todd et al., 2020 |
| Mitragynine | 161 ± 9.56 | 186 ± 12.7 | >10000 | HEK (MOP), RBL (KOP/DOP) | Obeng et al., 2021 |
| Morphine | 1.50 ± 0.04 | - | - | HEK 293 (human) | Todd et al., 2020 |
| Morphine | 4.6 ± 1.8 | - | - | CHO (murine) | Varadi et al., 2016 |
Functional Activity and Signaling
The functional activity of 7-hydroxymitragynine is a defining aspect of its pharmacological profile. It acts as a potent partial agonist at the μ-opioid receptor. In functional assays, it demonstrates significantly greater potency than mitragynine. For instance, in a bioluminescence resonance energy transfer (BRET) assay, 7-OH had an EC50 of 34.5 nM, approximately 10-fold more potent than mitragynine (EC50 = 339 nM). While it is a potent agonist at the MOR, its maximal efficacy (Emax) is typically lower than that of full agonists like DAMGO or morphine, classifying it as a partial agonist.
A critical characteristic of 7-OH is its G protein-biased agonism. Unlike traditional opioids such as morphine, which strongly recruit both G protein and β-arrestin-2 signaling pathways, 7-OH preferentially activates G protein signaling. The recruitment of β-arrestin-2 is implicated in mediating some of the adverse effects of opioids, including respiratory depression and tolerance. The reduced engagement of the β-arrestin pathway by 7-OH may explain its potentially improved safety profile.
| Compound | Assay | Receptor | Activity | EC50 (nM) | Emax (%) | Reference |
| 7-Hydroxymitragynine | BRET | hMOR | Partial Agonist | 34.5 ± 4.5 | 47 | Kruegel et al., 2016 |
| 7-Hydroxymitragynine | GTPγS | hMOR | Partial Agonist | 34.5 | 47 | pmc.ncbi.nlm.nih.gov |
| 7-Hydroxymitragynine | cAMP | hMOR | Agonist | 19.5 | 89 | Vardy et al., 2021 |
| 7-Hydroxymitragynine | HTRF | hMOR | Full Agonist | 7.6 | - | Kruegel et al., 2016 |
| 7-Hydroxymitragynine | BRET | hKOR | Antagonist | IC50 = 7.9 µM | - | Kruegel et al., 2016 |
| Mitragynine | BRET | hMOR | Partial Agonist | 339 ± 178 | 34 | Kruegel et al., 2016 |
| Mitragynine | GTPγS | hMOR | Partial Agonist | 339 | 34 | pmc.ncbi.nlm.nih.gov |
Signaling Pathway Diagrams
Caption: G Protein-biased signaling pathway of 7-hydroxymitragynine at the μ-opioid receptor.
Caption: Comparison of signaling bias between 7-hydroxymitragynine and classical opioids like morphine.
In Vivo Pharmacology
Animal models have been crucial in elucidating the physiological and behavioral effects of 7-hydroxymitragynine. These studies confirm its potent opioid-like effects, primarily mediated through the MOR.
-
Analgesia: 7-OH produces potent dose-dependent antinociception in rodent models, such as the tail-flick and hot-plate tests. Its analgesic potency is reported to be substantially greater than both mitragynine and morphine. The antinociceptive effects are reversed by opioid antagonists like naloxone, confirming they are mediated by opioid receptors.
-
Reward and Abuse Liability: Consistent with its action as a MOR agonist, 7-OH is self-administered by animals and substitutes for morphine in drug discrimination studies, indicating a potential for abuse. However, some studies suggest its rewarding effects may differ from classical opioids. In an intracranial self-stimulation (ICSS) procedure, low doses of 7-OH did not affect brain reward thresholds, while a high dose actually increased them, an effect not typical of rewarding drugs.
-
Respiratory Depression: The effect of 7-OH on respiration is a critical area of research. Studies show that, unlike mitragynine which can stimulate respiration, 7-OH causes significant, dose-dependent respiratory depression similar to morphine. This respiratory depression is effectively reversed by naloxone. However, the G protein bias of 7-OH suggests its therapeutic index (ratio of analgesic dose to respiratory depressant dose) might be wider than that of non-biased opioids, a hypothesis that remains under active investigation.
| Effect | Animal Model | Assay | Key Finding | ED50/Dose | Reference |
| Antinociception | Rat | Hot-plate test | More potent than morphine and mitragynine. | ED50 = 1.91 mg/kg | Kruegel et al., 2016 |
| Antinociception | Mouse | Tail-flick test | Significantly more potent than mitragynine. | ED50 = 0.57 mg/kg (s.c.) | Kruegel et al., 2019 |
| Reward | Rat | ICSS | High dose (3.2 mg/kg) increased brain reward thresholds. | 0.1-3.2 mg/kg (IP) | Teltsh et al., 2022 |
| Respiratory Effect | Rat | Plethysmography | Induced significant respiratory depression. | - | Teltsh et al., 2024 |
Pharmacokinetics and Metabolism
7-hydroxymitragynine is not only a constituent of the kratom plant but also an active metabolite of mitragynine. In both humans and mice, mitragynine is metabolized to 7-OH via oxidation, a process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This metabolic conversion is crucial, as evidence suggests that much of the MOR-dependent analgesic activity of orally administered mitragynine is actually mediated by the 7-OH formed in the liver.
Human pharmacokinetic studies following the oral administration of encapsulated kratom leaf powder show that 7-OH appears in the plasma relatively quickly.
| Parameter | Single Dose | Multiple Doses | Reference |
| Tmax (median, h) | 1.2 - 1.8 | 1.3 - 2.0 | Huestis et al., 2024 |
| T1/2 (mean, h) | 4.7 | 24.7 | Huestis et al., 2024 |
| Steady State Reached | - | Within 7 days | Huestis et al., 2024 |
Metabolic Pathway Diagram
Caption: Metabolic conversion of mitragynine to its active metabolite, 7-hydroxymitragynine.
Experimental Protocols
The characterization of 7-hydroxymitragynine relies on a suite of established pharmacological assays.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of 7-OH for specific receptors.
-
Methodology (Radioligand Displacement):
-
Preparation: Membranes are prepared from cells engineered to express a high density of the target opioid receptor subtype (e.g., HEK293 cells expressing hMOR).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (7-OH).
-
Separation: The reaction is terminated by rapid filtration, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.
-
Analysis: The concentration of 7-OH that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To determine the functional effect (e.g., agonist, antagonist) and potency (EC50) of 7-OH at a receptor.
-
Methodology (Bioluminescence Resonance Energy Transfer - BRET):
-
Cell Line: HEK cells co-expressing the μ-opioid receptor fused to a Renaissance Luciferase (RLuc) and a G-protein-coupled receptor kinase (GRK) fused to a Green Fluorescent Protein (GFP).
-
Principle: Agonist binding to the receptor causes a conformational change, leading to the recruitment of GRK-GFP to the receptor-RLuc. This brings the two proteins into close proximity, allowing for energy transfer from the luciferase to the fluorescent protein upon addition of a substrate.
-
Procedure: Cells are treated with varying concentrations of 7-OH, followed by the addition of the RLuc substrate (e.g., coelenterazine).
-
Measurement: The light emitted by both RLuc and GFP is measured. The BRET ratio (GFP emission / RLuc emission) is calculated.
-
Analysis: Dose-response curves are generated to determine the EC50 and Emax values.
-
In Vivo Behavioral Assays
-
Objective: To assess the physiological effects of 7-OH in a whole-animal system.
-
Methodology (Hot-Plate Test for Analgesia):
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).
-
Procedure: A rodent (rat or mouse) is administered 7-OH or a vehicle control. At a specified time post-administration, the animal is placed on the hot plate.
-
Measurement: The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Analysis: An increase in response latency compared to the control group indicates an antinociceptive effect. Dose-response curves can be generated to calculate an ED50.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the neuropharmacological evaluation of 7-hydroxymitragynine.
Conclusion
7-hydroxymitragynine is a potent, μ-opioid receptor partial agonist whose neuropharmacology is of significant interest to the scientific and drug development communities. Its high affinity and potency at the MOR, coupled with its biased signaling profile that favors G protein activation over β-arrestin recruitment, distinguish it from classical opioids. This unique mechanism of action is thought to underlie its potent analgesic effects while potentially offering a wider safety margin, particularly concerning respiratory depression. The metabolic conversion of mitragynine to 7-OH is a key factor in the overall opioid-like activity of kratom. Further research into the precise structure-activity relationships and the long-term physiological effects of 7-hydroxymitragynine is essential to fully understand its therapeutic potential and risks. It stands as a prototypical compound for the development of a new generation of analgesics with improved safety profiles.
References
- 1. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 2. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of 7-Hydroxymitragynine in the Opioid-like Effects of Kratom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kratom (Mitragyna speciosa), a plant native to Southeast Asia, has gained global attention for its complex pharmacological profile, exhibiting both stimulant and opioid-like effects. While mitragynine is the most abundant alkaloid in kratom leaves, its metabolite, 7-hydroxymitragynine, is now understood to be a key mediator of the plant's potent opioid activity. This technical guide provides an in-depth analysis of 7-hydroxymitragynine's pharmacology, its primary role in mediating the analgesic and psychoactive effects of kratom, and its distinct signaling properties at the mu-opioid receptor. This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Kratom has a long history of traditional use for its analgesic and stimulant properties.[1] The primary psychoactive constituents are the indole alkaloids mitragynine and 7-hydroxymitragynine.[2] Mitragynine is present in much larger quantities in the dried leaf material (typically 1-2%) compared to 7-hydroxymitragynine (less than 0.05%).[1][3] Despite its low abundance, 7-hydroxymitragynine is a significantly more potent mu-opioid receptor agonist.[3] Emerging evidence strongly suggests that the hepatic metabolism of mitragynine to 7-hydroxymitragynine is a critical step for the opioid-like effects observed after kratom consumption. This guide delves into the core pharmacology of 7-hydroxymitragynine, providing a technical overview of its receptor interactions, functional activity, and the experimental methods used to elucidate its mechanism of action.
Pharmacology of 7-Hydroxymitragynine
Receptor Binding Affinity
7-Hydroxymitragynine exhibits a significantly higher binding affinity for the mu-opioid receptor (MOR) compared to its parent compound, mitragynine. Its affinity for kappa (KOR) and delta (DOR) opioid receptors is considerably lower, indicating a degree of selectivity for the MOR.
Table 1: Opioid Receptor Binding Affinities (Ki) of 7-Hydroxymitragynine, Mitragynine, and Morphine
| Compound | Receptor | Ki (nM) | Species | Cell Line | Reference |
| 7-Hydroxymitragynine | Mu (μ) | 7.16 ± 0.94 | Human | HEK | |
| 16 ± 1 | Human | HEK293 | |||
| 47 | Human | HEK | |||
| 77.9 (45.8–152) | Human | - | |||
| Kappa (κ) | 188 | Human | HEK | ||
| 220 (162–302) | Human | - | |||
| Delta (δ) | 219 | Human | HEK | ||
| 243 (168–355) | Human | - | |||
| Mitragynine | Mu (μ) | 161 ± 9.56 | Human | HEK | |
| 238 ± 28 | Human | HEK293 | |||
| 709 (45.8–152) | Human | - | |||
| Kappa (κ) | 1700 (1090–2710) | Human | - | ||
| Delta (δ) | 6800 (2980–15,900) | Human | - | ||
| Morphine | Mu (μ) | 1.50 ± 0.04 | Human | HEK293 |
Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.
Functional Activity and Signal Transduction
7-Hydroxymitragynine acts as a partial agonist at the mu-opioid receptor. A key characteristic of its functional activity is its G protein bias. It preferentially activates the G protein signaling pathway over the β-arrestin recruitment pathway. This "atypical" opioid signaling profile is hypothesized to contribute to a potentially wider therapeutic window, with a lower propensity for inducing adverse effects commonly associated with conventional opioids, such as respiratory depression and constipation.
Table 2: Functional Activity of 7-Hydroxymitragynine and Mitragynine at the Mu-Opioid Receptor
| Compound | Assay | Parameter | Value | Species | Cell Line | Reference |
| 7-Hydroxymitragynine | BRET | EC50 (nM) | 34.5 ± 4.5 | Human | HEK | |
| BRET | Emax (%) | 47 | Human | HEK | ||
| [³⁵S]GTPγS | Emax (%) | 41.3 | Human | - | ||
| Guinea Pig Ileum | Potency vs. Morphine | ~13-fold greater | - | - | ||
| Mitragynine | BRET | EC50 (nM) | 339 ± 178 | Human | HEK | |
| BRET | Emax (%) | 34 | Human | HEK | ||
| [³⁵S]GTPγS | Activity | Antagonist | Human | - |
Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by a drug.
Pharmacokinetics and Metabolism
7-Hydroxymitragynine is primarily formed in the liver through the metabolism of mitragynine, a reaction mediated by cytochrome P450 enzymes, particularly CYP3A4. The pharmacokinetic profile of 7-hydroxymitragynine after oral administration of kratom has been characterized in humans.
Table 3: Human Pharmacokinetic Parameters of Mitragynine and 7-Hydroxymitragynine after Oral Administration of Encapsulated Dried Kratom Leaf Powder
| Parameter | Mitragynine | 7-Hydroxymitragynine | Reference |
| Tmax (median, hours) | |||
| Single Dose | 1.0 - 1.3 | 1.2 - 1.8 | |
| Multiple Doses | 1.0 - 1.7 | 1.3 - 2.0 | |
| T1/2 (mean, hours) | |||
| Single Dose | up to 43.4 | up to 4.7 | |
| Multiple Doses | up to 67.9 | up to 24.7 | |
| Steady State | 8-9 days | ~7 days |
Note: Tmax is the time to reach maximum plasma concentration. T1/2 is the elimination half-life.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of 7-hydroxymitragynine.
Radioligand Displacement Assay for Mu-Opioid Receptor Binding
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes expressing the human mu-opioid receptor (e.g., from HEK293 cells).
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist).
-
Test compound: 7-hydroxymitragynine.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 7-hydroxymitragynine.
-
In a 96-well plate, incubate the cell membranes, [³H]DAMGO, and varying concentrations of 7-hydroxymitragynine.
-
Include control wells for total binding (no competitor) and non-specific binding (excess naloxone).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay measures G protein activation by detecting conformational changes between G protein subunits upon receptor activation.
-
Materials:
-
HEK293 cells co-expressing the mu-opioid receptor, a Gα subunit fused to Renilla luciferase (Rluc), and a Gγ subunit fused to a fluorescent acceptor (e.g., Venus).
-
Test compound: 7-hydroxymitragynine.
-
BRET substrate: Coelenterazine h.
-
BRET plate reader.
-
-
Procedure:
-
Plate the transfected cells in a 96-well microplate.
-
Add serial dilutions of 7-hydroxymitragynine to the wells.
-
Add the BRET substrate (coelenterazine h) to initiate the luminescent reaction.
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve.
-
[³⁵S]GTPγS Binding Assay for Functional Agonism
This assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
-
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (to ensure G proteins are in their inactive state).
-
Test compound: 7-hydroxymitragynine.
-
Assay buffer (containing MgCl₂ and NaCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with GDP and serial dilutions of 7-hydroxymitragynine.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, often using enzyme fragment complementation technology.
-
Materials:
-
Cells co-expressing the mu-opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment (e.g., PathHunter® assay).
-
Test compound: 7-hydroxymitragynine.
-
Enzyme substrate.
-
Luminometer.
-
-
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add serial dilutions of 7-hydroxymitragynine.
-
Incubate for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the enzyme substrate.
-
Measure the resulting chemiluminescent signal using a luminometer.
-
Plot the signal intensity against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 and Emax values.
-
Conclusion
7-Hydroxymitragynine is a potent, G protein-biased partial agonist at the mu-opioid receptor and the primary mediator of the opioid-like effects of kratom. Its formation through the hepatic metabolism of mitragynine is a critical determinant of kratom's pharmacological activity. The distinct signaling profile of 7-hydroxymitragynine, characterized by preferential G protein activation over β-arrestin recruitment, presents a compelling area for further research in the development of novel analgesics with potentially improved safety profiles. This technical guide provides a foundational resource for scientists and researchers, offering a consolidated overview of the quantitative pharmacology and experimental methodologies essential for advancing our understanding of this unique and significant alkaloid.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Hydroxymitragynine from Mitragynine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxymitragynine is a potent, biologically active alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant. It is also a metabolite of the more abundant alkaloid, mitragynine.[1][2][3] While present in the plant in only small quantities, 7-hydroxymitragynine exhibits a significantly higher affinity for mu-opioid receptors compared to mitragynine, making it a key mediator of the plant's analgesic effects.[1][3] Due to its low natural abundance, direct extraction is often impractical. Therefore, semi-synthesis from mitragynine is the primary method for obtaining this compound for research and drug development purposes. This document provides detailed protocols for the chemical synthesis of 7-hydroxymitragynine from mitragynine via oxidation.
Synthetic Pathways Overview
The conversion of mitragynine to 7-hydroxymitragynine involves the oxidation of the indole ring at the C7 position. Several laboratory methods have been developed to achieve this transformation, primarily utilizing strong oxidizing agents. The most commonly cited methods include the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA), potassium peroxymonosulfate (Oxone®), and photochemical oxidation.
Caption: General reaction scheme for the oxidation of mitragynine to 7-hydroxymitragynine.
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes reported quantitative data for different synthetic approaches.
| Oxidizing Agent | Solvent System | Reaction Conditions | Reported Yield | Purity | Reference(s) |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Tetrahydrofuran (THF) / Water | Argon atmosphere, 0-2 °C, 3-8 hours | ~70% | >95% | |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous Acetonitrile | Not specified | Moderate (50%) | N/A | |
| Potassium Peroxymonosulfate (Oxone®) | Not specified | Not specified | Effective | N/A | |
| Photochemical (UV light and Hydrogen Peroxide) | Not specified | UV-A/B/C radiation, drying | Not specified | N/A |
Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed.
Experimental Protocols
The following are detailed protocols for the synthesis of 7-hydroxymitragynine from mitragynine.
Protocol 1: Synthesis using [Bis(trifluoroacetoxy)iodo]benzene (PIFA)
This method is reported to provide high yields and purity.
Materials:
-
Mitragynine
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Triethylamine
-
Petroleum Ether
-
Silica Gel for column chromatography
-
Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve mitragynine in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 or 2:2 ratio).
-
Inert Atmosphere: Place the flask under an argon atmosphere and cool the mixture to 0-2 °C using an ice bath.
-
Addition of Oxidant: While stirring, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) to the reaction mixture. The weight ratio of mitragynine to PIFA is typically in the range of 5:8 to 5:11.
-
Reaction: Allow the reaction to proceed at this low temperature for 3 to 8 hours.
-
Quenching: After the reaction is complete, terminate it by adding a saturated sodium bicarbonate solution. Adjust the pH of the mixture to between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel and wash with ethyl acetate. Extract the aqueous layer three times with a saturated aqueous salt solution.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product using alkaline column chromatography. Prepare the alkaline silica gel by washing common silica gel with a mixture of triethylamine and petroleum ether. Elute the column with a mixture of ethyl acetate and petroleum ether (typically a 1:1 volume ratio) to obtain the purified 7-hydroxymitragynine.
Protocol 2: Photochemical Synthesis
This method utilizes UV light and hydrogen peroxide for the oxidation. It is presented as a more accessible method, though quantitative data on yield and purity are not well-documented in the reviewed literature.
Materials:
-
Mitragynine extract (e.g., kratom resin)
-
10% Hydrogen Peroxide (H₂O₂) solution (diluted from a higher concentration, e.g., 35%)
-
Pyrex baking dish or other UV-transparent container
-
UV light source (e.g., reptile/reef tank UV bulb or strong sunlight)
Procedure:
-
Preparation: Dissolve or saturate the mitragynine-containing extract with a 10% hydrogen peroxide solution.
-
UV Exposure: Spread the mixture thinly on a Pyrex baking dish.
-
Irradiation: Place the dish under a UV light source (or in strong, direct sunlight) and allow it to dry. The process may take a full day.
-
Work-up: The resulting dried product contains a mixture of compounds, including 7-hydroxymitragynine. Further purification, such as column chromatography as described in Protocol 1, would be necessary to isolate the pure compound.
Experimental Workflow
The general workflow for the synthesis and purification of 7-hydroxymitragynine is outlined below.
Caption: A generalized workflow for the synthesis, work-up, and purification of 7-hydroxymitragynine.
Analytical Characterization
The identity and purity of the synthesized 7-hydroxymitragynine should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or mass spectrometry (MS) is commonly used for quantification and identification. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.
Safety Precautions
-
All synthesis and purification steps should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The oxidizing agents used in these protocols are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Purifying 7-Hydroxymitragynine: A Guide to Application and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 7-hydroxymitragynine, a potent alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree. Due to its significant pharmacological activity and potential therapeutic applications, obtaining highly pure 7-hydroxymitragynine is crucial for accurate research and drug development. The following sections outline established methods for its purification, including a highly efficient two-dimensional chromatographic approach and purification following chemical synthesis.
Data Summary: Purification Efficiency
The following tables summarize the quantitative data from key purification experiments, offering a clear comparison of the purity levels achieved at different stages.
| Purification Method | Starting Material | Purity after Step 1 | Final Purity | Reference |
| Two-Dimensional CPC/HPLC | Crude Kratom Extract (~40% 7-hydroxymitragynine) | >85% (after CPC) | 98% (after HPLC) | [1] |
| Synthesis & Column Chromatography | Mitragynine (starting material) | - | High Purity (exact % not specified) | [2][3] |
| Analytical Method Parameters for Purity Assessment | |
| Technique | High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection |
| Column | C18 reverse-phase columns are commonly used.[1][4] |
| Mobile Phase | Typically a gradient of acetonitrile and water, often with an acidic modifier like acetic acid or a basic buffer like ammonium bicarbonate. |
| Detection Wavelength | UV detection is often performed at 225 nm or 254/280 nm. |
Experimental Protocols
Protocol 1: Two-Dimensional Purification of 7-Hydroxymitragynine from Crude Extract using CPC and HPLC
This protocol describes a highly effective method for purifying 7-hydroxymitragynine from a crude plant extract, achieving a final purity of 98%. The process involves an initial purification step using Centrifugal Partition Chromatography (CPC) to handle large volumes and remove the majority of impurities, followed by a final polishing step using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Gilson PLC Purification System with CPC 250 column and PLC 2250 system (or equivalent)
-
Phenomenex Luna C18 reverse-phase HPLC column (or equivalent)
-
UV/VIS diode array detector
-
Fraction collector
-
Rotary evaporator
-
Solvents: Acetonitrile, water, and appropriate buffers
-
Crude kratom extract containing 7-hydroxymitragynine
Procedure:
Step 1: Centrifugal Partition Chromatography (CPC) - First Dimension
-
System Preparation: Prepare the CPC system by loading the column with the aqueous mobile phase in ascending mode.
-
Sample Preparation: Dissolve the crude extract containing approximately 40% 7-hydroxymitragynine in the appropriate solvent.
-
Injection and Elution: Inject the sample onto the CPC column. Pump the organic mobile phase through the column to elute the compounds.
-
Fraction Collection: Monitor the effluent using a UV detector at 254 nm and 280 nm. Collect fractions based on the peak shape corresponding to 7-hydroxymitragynine. The main peak containing 7-hydroxymitragynine will elute, followed by impurity peaks.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine the purity of 7-hydroxymitragynine. Pool the fractions with a purity of over 85%.
Step 2: High-Performance Liquid Chromatography (HPLC) - Second Dimension
-
Sample Concentration: Concentrate the pooled fractions from the CPC step using a rotary evaporator.
-
Redissolution: Redissolve the concentrated sample in a suitable solvent, such as buffered acetonitrile.
-
HPLC Purification: Inject the redissolved sample onto a C18 reverse-phase HPLC column.
-
Gradient Elution: Employ a suitable gradient of acetonitrile and water to separate the remaining impurities from 7-hydroxymitragynine.
-
Fraction Collection: Monitor the eluent with a UV detector and collect the peak corresponding to 7-hydroxymitragynine.
-
Final Analysis: Analyze the purity of the final product using analytical HPLC. This two-step procedure can yield 7-hydroxymitragynine with a purity of 98%.
Protocol 2: Purification of Synthesized 7-Hydroxymitragynine by Basic Column Chromatography
This protocol is suitable for the purification of 7-hydroxymitragynine following its chemical synthesis from mitragynine. The synthesis often involves the use of reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA).
Materials and Equipment:
-
Glass chromatography column
-
Silica gel
-
Triethylamine
-
Solvents: Ethyl acetate, petroleum ether (or hexane)
-
Rotary evaporator
-
Crude synthesized 7-hydroxymitragynine
Procedure:
-
Column Packing: Prepare a silica gel column. To prevent degradation of the acid-sensitive product, the silica gel should be treated with triethylamine to create a basic environment.
-
Sample Loading: Dissolve the crude reaction mixture containing 7-hydroxymitragynine in a minimal amount of the eluent and load it onto the prepared column.
-
Elution: Elute the column with a mixture of ethyl acetate and petroleum ether. A common ratio is 1:1 (v/v).
-
Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or analytical HPLC.
-
Solvent Evaporation: Combine the fractions containing pure 7-hydroxymitragynine and remove the solvent using a rotary evaporator to obtain the purified product. This method has been reported to achieve a high yield of approximately 70% with a conversion rate of over 95% from the starting material, mitragynine.
Visualizations
The following diagrams illustrate the workflows for the described purification protocols.
Caption: Two-dimensional purification workflow for 7-hydroxymitragynine.
Caption: Workflow for the purification of synthesized 7-hydroxymitragynine.
References
- 1. gilson.com [gilson.com]
- 2. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 3. Asymmetric Total Syntheses of Mitragynine, Speciogynine, and 7-Hydroxymitragynine [jstage.jst.go.jp]
- 4. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of 7-Hydroxymitragynine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 7-hydroxymitragynine, a potent and pharmacologically active alkaloid found in the plant Mitragyna speciosa (Kratom). The following sections outline validated methods using state-of-the-art analytical instrumentation, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), and Gas Chromatography-Mass Spectrometry (GC-MS).
These protocols are intended to guide researchers, scientists, and drug development professionals in the accurate quantification and identification of 7-hydroxymitragynine in various matrices, including biological samples and plant material.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the detection of 7-hydroxymitragynine. This allows for a direct comparison of the performance of different techniques and methodologies.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Matrix | LLOQ/LOD | Linearity Range | Recovery (%) | Accuracy (%) | Precision (RSD %) | Citation |
| Rat Plasma | LLOQ: 10 ng/mL | 10 - 4000 ng/mL | 62.0 - 67.3 | 96.5 - 104.0 | < 15 | [1] |
| Human Urine | LOD: 0.06910 ng/mL | >0.99 (correlation) | > 95 | - | - | [2] |
| Human Urine | - | 2 - 500 ng/mL | - | - | - | [3] |
| Blood & Urine | - | - | ≥90 (at 2.5 ng/mL), ≥95 (at 25 ng/mL) | - | ≤2 | [4][5] |
| Hair | LOD: 20 pg/mg, LOQ: 30 pg/mg | - | - | - | - | |
| Raw Plant Material | LOD: 2 ng/mL | >0.99 (correlation) | 85.1 - 99.7 | 92.2 - 108.4 | 3.3 - 9.4 |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Matrix | LLOQ/LOD | Linearity Range | Citation |
| Raw Plant Material | LOQ: 0.1665 µg/mL, LOD: 0.0234 µg/mL | 0.25 - 1.0 µg/mL | |
| Raw Plant Material | - | 0.1 - 25 µg/mL |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Matrix | Detectable Levels | Quantitative Range | Citation |
| Consumer Products (Powders, Capsules, Liquids) | 13 of 32 products | 7 of 32 products quantified |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key analytical methods cited in the quantitative data summary.
Protocol 1: UPLC-MS/MS for 7-Hydroxymitragynine in Rat Plasma
This protocol is based on a validated ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of 7-hydroxymitragynine in rat plasma.
1. Sample Preparation: Liquid-Liquid Extraction
-
To a microcentrifuge tube, add 100 µL of rat plasma.
-
Add 25 µL of the internal standard working solution (Tryptoline, 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of chloroform.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC™ BEH C18 (1.7 µm, 2.1 mm × 50 mm)
-
Mobile Phase: Isocratic elution with 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile (10:90, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Run Time: 2.5 minutes
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
7-Hydroxymitragynine Transition: 415 > 190
-
Tryptoline (IS) Transition: 173 > 144
-
3. Calibration Standards and Quality Control Samples
-
Prepare stock solutions of 7-hydroxymitragynine and the internal standard in acetonitrile (1 mg/mL).
-
Prepare working solutions by diluting the stock solution with a water:acetonitrile (50:50, v/v) mixture.
-
Spike blank rat plasma with working standard solutions to create calibration standards with concentrations ranging from 10 to 4000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 20, 600, and 3200 ng/mL).
Protocol 2: HPLC-PDA for 7-Hydroxymitragynine in Kratom Raw Materials
This protocol details a high-performance liquid chromatography method with a photodiode array detector for the quantification of 7-hydroxymitragynine in raw kratom materials.
1. Sample Preparation: Extraction
-
Weigh a precise amount of the homogenized kratom raw material.
-
Perform an extraction using an appropriate solvent (e.g., methanol or a mixture of water, methanol, and acetonitrile). Sonication and centrifugation are typically employed to enhance extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection.
2. HPLC-PDA Conditions
-
Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 μm, 100 mm x 2.1 mm)
-
Mobile Phase: A combination of water, methanol, acetonitrile, and 5mM ammonium bicarbonate buffer (pH 9.5). A gradient elution may be employed.
-
Flow Rate: 0.3 mL/minute
-
Detection Wavelength: 219.9 nm for 7-hydroxymitragynine
-
Injection Volume: 10 µL
3. Calibration Standards
-
Prepare a stock solution of 7-hydroxymitragynine in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the desired calibration range (e.g., 0.25–1.0 μg/mL).
Protocol 3: UHPLC-MS/MS for 7-Hydroxymitragynine in Blood and Urine
This protocol outlines a simple and effective solid-phase extraction (SPE) procedure followed by UHPLC-MS/MS analysis for the determination of 7-hydroxymitragynine in blood and urine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
For Urine: To 1 mL of urine, add 1 mL of pH 5 Acetate buffer (0.1M) and the internal standard. Mix briefly.
-
For Blood: To 1 mL of blood, add 2 mL of pH 5 Acetate buffer (0.1M) and the internal standard. Mix briefly and centrifuge if necessary.
-
SPE Column: Use a Clean Screen® XCEL I SPE cartridge.
-
Load Sample: Apply the prepared sample directly onto the SPE column at a flow rate of 1-2 mL/minute.
-
Wash Cartridge:
-
Wash with 2 mL of 1% Formic Acid in D.I. Water.
-
Wash with 2 mL of MeOH.
-
Dry the cartridge under full vacuum or pressure for 2 minutes.
-
-
Elute Analytes: Elute with 2 mL of MeOH:NH4OH (98:2, v/v) at a flow rate of 1-2 mL/minute.
-
Dry Eluate: Evaporate the eluate to dryness at < 40°C under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 500 µL of the mobile phase.
2. UHPLC-MS/MS Conditions
-
UHPLC Column: Selectra® C18 (50 X 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.01% Formic Acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer in MRM mode.
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows for the described analytical methods.
References
- 1. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. unitedchem.com [unitedchem.com]
- 5. unitedchem.com [unitedchem.com]
Application Note: Quantitative Analysis of 7-Hydroxymitragynine in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 7-hydroxymitragynine in various biological samples, including plasma, blood, and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicological, and forensic studies of this potent µ-opioid agonist. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of quantitative data from various validated methods.
Introduction
7-hydroxymitragynine is a potent and pharmacologically active alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa)[1][2]. It is a metabolite of mitragynine, the most abundant alkaloid in Kratom, but exhibits a significantly higher affinity for opioid receptors[1]. Due to its potential for abuse and its emerging therapeutic interest, robust and reliable analytical methods for its quantification in biological matrices are essential[1][3]. HPLC-MS/MS offers the high sensitivity and specificity required for accurate determination of 7-hydroxymitragynine concentrations in complex biological samples. This document outlines a comprehensive protocol and presents key quantitative parameters from validated methods.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
a) Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma sample, add the internal standard (e.g., tryptoline or 7-hydroxymitragynine-D3).
-
Add 1 mL of chloroform and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Solid-Phase Extraction (SPE) for Blood and Urine Samples
-
Sample Pre-treatment:
-
Blood: To 1 mL of blood, add 2 mL of 0.1M acetate buffer (pH 5.0) and the internal standard. Vortex to mix. Centrifuge if necessary.
-
Urine: To 1 mL of urine, add 1 mL of 0.1M acetate buffer (pH 5.0) and the internal standard. Vortex to mix. For conjugated metabolites, a hydrolysis step with β-glucuronidase may be required.
-
-
SPE Cartridge Conditioning: Condition a Clean Screen® XCEL I SPE cartridge (130 mg, 3 mL) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash with 2 mL of 1% formic acid in deionized water.
-
Wash with 2 mL of methanol.
-
Dry the cartridge under full vacuum for 2 minutes.
-
-
Elution: Elute the analyte with 2 mL of a mixture of methanol and ammonium hydroxide (98:2, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at < 40°C under nitrogen and reconstitute in 500 µL of the mobile phase.
HPLC Conditions
Chromatographic separation is typically achieved using a C18 or a phenyl-hexyl column.
-
HPLC System: A UHPLC system such as a Shimadzu LCMS-8050 or a SCIEX ExionLC™ AC is suitable.
-
Column: Phenomenex Biphenyl (50 × 3 mm, 2.6 µm) or Selectra® C18 (50 X 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% acetic acid or 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetic acid or 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: An isocratic or gradient elution can be used. For example, an isocratic elution with 10:90 (v/v) of mobile phase A to B can be employed.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Mass Spectrometer: A system such as a SCIEX QTRAP 4500 or a Shimadzu LCMS-8050 is appropriate.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
7-hydroxymitragynine: m/z 415.2 -> 190.1 or m/z 415 -> 190.
-
7-hydroxymitragynine-D3 (Internal Standard): m/z 418.3 -> 193.2.
-
-
Key MS Parameters:
-
Capillary Voltage: ~4.0 kV.
-
Source Temperature: ~120°C.
-
Desolvation Temperature: ~200°C.
-
Collision Energy: Optimized for the specific instrument, typically around 27-30 eV.
-
Quantitative Data Summary
The following table summarizes the quantitative performance of various validated HPLC-MS/MS methods for the analysis of 7-hydroxymitragynine in different biological matrices.
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Rat Plasma | 10 - 4000 | 10 | 2 | 96.5 - 104.0 | < 15 | 62.0 - 67.3 | |
| Human Urine | 2 - 500 | 2 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Human Urine | Not Reported | Not Reported | 0.0691 | Not Reported | Not Reported | > 95 | |
| Blood | 1 - 100 | Not Reported | Not Reported | Not Reported | ≤ 2 | ≥ 90 (at 2.5 ng/mL) | |
| Urine | 1 - 100 | Not Reported | Not Reported | Not Reported | ≤ 2 | ≥ 90 (at 2.5 ng/mL) | |
| Hair | Not Reported | 0.03 | 0.02 | Within ±20% | Within ±20% | Not Reported |
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS workflow for 7-hydroxymitragynine analysis.
Conclusion
The HPLC-MS/MS methods described provide a robust and sensitive approach for the quantification of 7-hydroxymitragynine in various biological samples. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science, enabling accurate and reliable analysis of this potent psychoactive compound. Adherence to validated procedures is crucial for obtaining high-quality data for research and drug development applications.
References
Application Notes and Protocols for In Vitro Evaluation of 7-Hydroxymitragynine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of 7-hydroxymitragynine, a potent and active metabolite of mitragynine, the primary alkaloid in Kratom (Mitragyna speciosa). 7-hydroxymitragynine is a significant modulator of opioid receptors and has garnered considerable interest for its potential therapeutic applications and abuse liability.[1][2][3][4] The following protocols are designed to guide researchers in assessing the binding affinity, functional potency, and signaling pathways of 7-hydroxymitragynine at opioid receptors.
Introduction to 7-Hydroxymitragynine and its Opioid Receptor Activity
7-Hydroxymitragynine is a minor alkaloid in the leaves of the Kratom plant but is also formed in vivo through the metabolism of mitragynine.[5] It is recognized as a potent partial agonist at the µ-opioid receptor (MOR) and also interacts with the κ- (KOR) and δ-opioid receptors (DOR). Notably, 7-hydroxymitragynine exhibits G protein-biased agonism at the µ-opioid receptor, meaning it preferentially activates G protein signaling pathways over the β-arrestin pathway. This characteristic is of significant interest as it may be associated with a reduced side-effect profile, such as less respiratory depression, compared to classical opioid agonists.
The assays described herein are fundamental for elucidating the pharmacological profile of 7-hydroxymitragynine and other novel opioid receptor modulators.
Data Presentation: Quantitative Analysis of 7-Hydroxymitragynine Activity
The following tables summarize the in vitro pharmacological data for 7-hydroxymitragynine in comparison to mitragynine and the classical opioid agonist, morphine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | References |
| 7-Hydroxymitragynine | 7.2 - 78 | 6.7 - 220 | 6.8 - 243 | |
| Mitragynine | 161 - 709 | 1700 | 6800 | |
| Morphine | 1.50 - 4.6 | - | - |
Table 2: Functional Activity at the µ-Opioid Receptor
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, %) | References |
| 7-Hydroxymitragynine | GTPγS Binding | 34.5 | 41.3 - 47 | |
| Mitragynine | GTPγS Binding | 339 | 34 | |
| Morphine | GTPγS Binding | - | 90 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the µ-opioid receptor and the general workflows for the in vitro assays described in this document.
Figure 1: µ-Opioid Receptor Signaling Pathway
Figure 2: General In Vitro Assay Workflow
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the activity of 7-hydroxymitragynine at opioid receptors.
Radioligand Binding Assay for Opioid Receptors
This protocol is designed to determine the binding affinity (Ki) of 7-hydroxymitragynine for the µ-opioid receptor using a competition binding assay with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a µ-opioid receptor agonist) or [³H]-Naloxone (a µ-opioid receptor antagonist).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 7-hydroxymitragynine dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared in binding buffer.
-
Non-specific Binding Control: High concentration of a non-labeled opioid ligand (e.g., 10 µM Naloxone).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Homogenize the membranes in cold binding buffer using a tissue homogenizer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Dilute the membranes in binding buffer to the desired final concentration (typically 20-50 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration near its Kd, e.g., 1 nM [³H]-DAMGO), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Naloxone), 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
Competition Binding: Add 50 µL of each concentration of 7-hydroxymitragynine, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle shaking.
-
-
Filtration:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 7-hydroxymitragynine.
-
Determine the IC50 value (the concentration of 7-hydroxymitragynine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of 7-hydroxymitragynine to activate G-proteins coupled to the µ-opioid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells expressing the human µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP Solution: 10 µM GDP in assay buffer.
-
Test Compound: 7-hydroxymitragynine in serial dilutions.
-
Basal Binding Control: Assay buffer without the test compound.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation cocktail, and liquid scintillation counter.
Protocol:
-
Membrane and Reagent Preparation:
-
Prepare the cell membranes as described in the radioligand binding assay protocol. Dilute to a final concentration of 5-20 µg of protein per well in assay buffer.
-
Prepare solutions of [³⁵S]GTPγS (final concentration ~0.1 nM), GDP, and the test compound.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the diluted membrane preparation to each well.
-
Add 50 µL of the test compound at various concentrations (or assay buffer for basal binding).
-
Add 50 µL of the GDP solution.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS. For non-specific binding wells, add 50 µL of [³⁵S]GTPγS containing 10 µM unlabeled GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Filtration and Scintillation Counting:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Perform scintillation counting as described previously.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the binding in the presence of the agonist.
-
Plot the stimulated binding against the log concentration of 7-hydroxymitragynine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the µ-opioid receptor.
-
Cell Culture Medium and supplements.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: 7-hydroxymitragynine in serial dilutions.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.
-
384-well plates.
-
Plate reader compatible with the chosen detection method.
Protocol:
-
Cell Culture and Plating:
-
Culture the cells to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to the desired density.
-
Dispense the cell suspension into a 384-well plate (e.g., 5,000-10,000 cells per well).
-
-
Assay Procedure:
-
Pre-treat the cells with the test compound at various concentrations for 15-30 minutes at 37°C.
-
Stimulate the cells with a sub-maximal concentration of forskolin (typically 1-10 µM, to be optimized) to induce cAMP production. Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if using an ELISA-based kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of 7-hydroxymitragynine.
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor, providing a measure of a compound's potential to induce receptor desensitization and engage in β-arrestin-mediated signaling. A common method is the PathHunter® β-arrestin assay.
Materials:
-
Cells: A cell line engineered for the β-arrestin recruitment assay, typically expressing the µ-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment (e.g., PathHunter® cells).
-
Cell Culture Medium and supplements.
-
Assay Buffer.
-
Test Compound: 7-hydroxymitragynine in serial dilutions.
-
Positive Control: A known µ-opioid receptor agonist that strongly recruits β-arrestin (e.g., DAMGO).
-
Detection Reagents: Provided with the assay kit.
-
White, clear-bottom 96- or 384-well plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Plate the β-arrestin assay cells in the appropriate microplate and allow them to attach overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of 7-hydroxymitragynine and the positive control in assay buffer.
-
Add the diluted compounds to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for 90-120 minutes at 37°C.
-
-
Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% recruitment) and the positive control (100% recruitment).
-
Plot the normalized response against the log concentration of 7-hydroxymitragynine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
-
The G protein bias of 7-hydroxymitragynine can be quantified by comparing its potency and efficacy in the GTPγS or cAMP assay with its performance in the β-arrestin recruitment assay.
-
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kratomalks.org [kratomalks.org]
Application Notes and Protocols for Radioligand Binding Assays of 7-Hydroxymitragynine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to determine the affinity of 7-hydroxymitragynine for opioid receptors. This information is critical for researchers investigating the pharmacological profile of this potent kratom alkaloid and for professionals in drug development exploring its therapeutic potential.
Introduction
7-Hydroxymitragynine is a minor alkaloid found in the leaves of the kratom plant (Mitragyna speciosa) and is also a major active metabolite of mitragynine.[1][2] It is recognized for its potent opioid-like effects, which are primarily mediated through its interaction with opioid receptors.[3] Radioligand binding assays are a fundamental in vitro technique used to quantify the affinity of a compound, such as 7-hydroxymitragynine, for a specific receptor. These assays are essential for characterizing the binding profile and selectivity of novel psychoactive substances and potential therapeutic agents.
7-Hydroxymitragynine has been shown to exhibit a high affinity for the µ-opioid receptor (MOR), with reported Ki values in the low nanomolar range.[3][4] Its affinity for κ-opioid (KOR) and δ-opioid (DOR) receptors is comparatively lower, indicating a degree of selectivity for the µ-opioid receptor.
Data Presentation: Quantitative Binding Affinity of 7-Hydroxymitragynine
The following tables summarize the reported binding affinities (Ki values in nM) of 7-hydroxymitragynine for human, murine, and guinea pig opioid receptors from various studies.
Table 1: Binding Affinity (Ki, nM) of 7-Hydroxymitragynine at Human Opioid Receptors
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| µ-Opioid (hMOR) | HEK | [³H]DAMGO | 7.16 | |
| µ-Opioid (hMOR) | HEK | [³H]DAMGO | 16 ± 1 | |
| µ-Opioid (hMOR) | HEK | Not Specified | 47 | |
| µ-Opioid (hMOR) | Not Specified | [³H]DAMGO | 70 | |
| µ-Opioid (hMOR) | Not Specified | [³H]DAMGO | 77.9 | |
| κ-Opioid (hKOR) | HEK | Not Specified | 74.1 | |
| κ-Opioid (hKOR) | Not Specified | [³H]U69,593 | 188 | |
| κ-Opioid (hKOR) | Not Specified | [³H]U69,593 | 220 | |
| δ-Opioid (hDOR) | HEK | Not Specified | 236 | |
| δ-Opioid (hDOR) | Not Specified | [³H]DADLE | 219 | |
| δ-Opioid (hDOR) | Not Specified | [³H]DADLE | 243 |
Table 2: Binding Affinity (Ki, nM) of 7-Hydroxymitragynine at Murine Opioid Receptors
| Receptor Subtype | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| µ-Opioid (mMOR) | CHO | Not Specified | 37 ± 4 | |
| κ-Opioid (mKOR) | CHO | Not Specified | 132 ± 7 | |
| δ-Opioid (mDOR) | CHO | Not Specified | 91 ± 8 |
Table 3: Binding Affinity (Ki, nM) of 7-Hydroxymitragynine at Guinea Pig Brain Opioid Receptors
| Receptor Subtype | Tissue | Radioligand | Ki (nM) | Reference |
| µ-Opioid | Whole Brain Homogenate | Not Specified | 8.0 | |
| κ-Opioid | Whole Brain Homogenate | Not Specified | 6.7 | |
| δ-Opioid | Whole Brain Homogenate | Not Specified | 6.8 |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a competitive radioligand binding assay to determine the Ki of 7-hydroxymitragynine for the µ-opioid receptor. Similar principles can be applied for assays targeting κ- and δ-opioid receptors by selecting the appropriate radioligand and cell line/tissue.
Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Ki) of 7-hydroxymitragynine for the µ-opioid receptor expressed in cell membranes (e.g., from HEK or CHO cells).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: 7-hydroxymitragynine.
-
Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well Microplates.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Culture HEK or CHO cells stably expressing hMOR.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA assay).
-
Dilute the membrane suspension to the desired final protein concentration in the assay.
-
-
Assay Setup:
-
Prepare serial dilutions of 7-hydroxymitragynine in the assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): 10 µM Naloxone.
-
Competition: Varying concentrations of 7-hydroxymitragynine.
-
-
Add a fixed concentration of [³H]DAMGO to all wells. The concentration should be close to its Kd value (typically 1-5 nM).
-
Add the diluted cell membrane suspension to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the 7-hydroxymitragynine concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of 7-hydroxymitragynine that inhibits 50% of the specific binding of [³H]DAMGO).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand ([³H]DAMGO) and Kd is its dissociation constant for the receptor.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of 7-Hydroxymitragynine at the µ-Opioid Receptor
7-Hydroxymitragynine is considered a G protein-biased agonist at the µ-opioid receptor. This means it preferentially activates the G protein signaling cascade over the β-arrestin pathway. This signaling profile is of significant interest as it may be associated with a reduced incidence of typical opioid side effects like respiratory depression and constipation.
Caption: G protein-biased signaling of 7-hydroxymitragynine.
References
Application Notes and Protocols for Cell-Based Functional Assays of 7-Hydroxymitragynine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Hydroxymitragynine is a potent, active alkaloid found in the leaves of the Mitragyna speciosa tree, commonly known as kratom. It is a partial agonist at the µ-opioid receptor and is of significant interest for its analgesic properties.[1][2] Notably, 7-hydroxymitragynine exhibits G protein-biased agonism, meaning it preferentially activates G protein signaling pathways over the β-arrestin pathway, which is associated with some of the adverse effects of classical opioids.[1][2][3] These application notes provide detailed protocols for key cell-based functional assays to characterize the efficacy and signaling profile of 7-hydroxymitragynine.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for 7-hydroxymitragynine from various cell-based functional assays.
Table 1: G Protein Activation Assays
| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | HEK293 | Human µ-opioid | EC₅₀ | 34.5 ± 4.5 nM | |
| Eₘₐₓ | 47% | ||||
| cAMP Inhibition | CHO | Human µ-opioid | EC₅₀ | 7.6 nM | |
| Eₘₐₓ | Full Agonist | ||||
| HEK293 | Mouse µ-opioid | EC₅₀ | 48 nM | ||
| Eₘₐₓ | 70% | ||||
| BRET (G protein) | HEK293 | Human µ-opioid | EC₅₀ | 34.5 ± 4.5 µM |
Table 2: β-Arrestin Recruitment Assays
| Assay Type | Cell Line | Receptor | Result | Reference |
| Tango | HEK293 | Human µ-opioid | Minimal Recruitment | |
| BRET | HEK293 | Human µ-opioid | No significant recruitment |
Table 3: Opioid Receptor Binding Affinity
| Assay Type | Receptor | Parameter | Value | Reference |
| Radioligand Binding | Human µ-opioid | Kᵢ | 7.16 ± 0.94 nM | |
| Human κ-opioid | Kᵢ | 220 nM | ||
| Human δ-opioid | Kᵢ | 243 nM |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR) like the µ-opioid receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
a. Materials
-
HEK293 cells stably expressing the human µ-opioid receptor (hMOR)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM MgCl₂
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (radioligand)
-
Unlabeled GTPγS
-
7-hydroxymitragynine and other test compounds
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
b. Methods
-
Membrane Preparation:
-
Culture hMOR-HEK293 cells to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in Assay Buffer. Determine protein concentration using a Bradford assay.
-
Store membrane aliquots at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of Assay Buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
Add 25 µL of serially diluted 7-hydroxymitragynine or control compounds.
-
Add 50 µL of the membrane preparation (typically 10-20 µg of protein per well).
-
Add 50 µL of GDP to a final concentration of 10-100 µM.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a percentage of the maximal response against the logarithm of the agonist concentration.
-
Calculate EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
-
cAMP Inhibition Assay (GloSensor™ Assay)
This assay measures the inhibition of cyclic AMP production following the activation of a Gαi/o-coupled receptor.
a. Materials
-
HEK293 cells stably expressing hMOR and a GloSensor™ cAMP plasmid.
-
Cell culture reagents.
-
GloSensor™ cAMP Reagent.
-
Forskolin.
-
7-hydroxymitragynine and other test compounds.
-
White, opaque 96-well plates.
b. Methods
-
Cell Preparation:
-
Plate the engineered HEK293 cells in white, opaque 96-well plates and grow to ~80% confluency.
-
Equilibrate the GloSensor™ cAMP Reagent to room temperature.
-
Prepare the reagent according to the manufacturer's instructions and add it to the cells.
-
Incubate for 2 hours at room temperature.
-
-
Assay Procedure:
-
Add serially diluted 7-hydroxymitragynine or control compounds to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add forskolin to a final concentration that stimulates a submaximal cAMP response.
-
Incubate for another 15-20 minutes at room temperature.
-
-
Detection:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The decrease in luminescence is proportional to the inhibition of cAMP production.
-
Normalize the data to the response of forskolin alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
-
β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to an activated GPCR.
a. Materials
-
HEK293 cells engineered for the Tango assay, expressing the hMOR fused to a transcription factor and a β-arrestin fusion protein.
-
Cell culture reagents.
-
Luciferase reporter gene substrate.
-
7-hydroxymitragynine and other test compounds.
b. Methods
-
Cell Plating:
-
Plate the Tango assay cells in 96-well plates and allow them to attach overnight.
-
-
Compound Addition:
-
Add serially diluted 7-hydroxymitragynine or control compounds to the cells.
-
Incubate for 6-24 hours to allow for transcription and translation of the luciferase reporter gene.
-
-
Detection:
-
Add the luciferase substrate to the wells.
-
Measure the luminescence signal with a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.
-
Visualizations
Caption: µ-Opioid receptor signaling pathway for 7-hydroxymitragynine.
Caption: Experimental workflow for 7-hydroxymitragynine efficacy testing.
References
- 1. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kratomalks.org [kratomalks.org]
Application Notes and Protocols for In Vivo Studies of 7-Hydroxymitragynine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxymitragynine is a potent, psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). It is a partial agonist of the µ-opioid receptor and is understood to be a key mediator of the analgesic effects of mitragynine, the most abundant alkaloid in kratom.[1][2] This document provides detailed application notes and protocols for conducting in vivo studies of 7-hydroxymitragynine in rodent models, a critical step in understanding its pharmacology, safety profile, and therapeutic potential. The protocols outlined below are synthesized from various preclinical studies and are intended to serve as a comprehensive guide for researchers in this field.
Animal Models
The most commonly utilized animal models for in vivo studies of 7-hydroxymitragynine are rats and mice. Specific strains that have been reported in the literature include Sprague-Dawley rats and various strains of mice such as C57BL/6J, 129S1, and CD-1.[3][4][5] The choice of species and strain may depend on the specific research question, as there can be inter-species and inter-strain differences in metabolism and behavioral responses.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from in vivo studies of 7-hydroxymitragynine in rodent models.
Table 1: Pharmacokinetic Parameters of 7-Hydroxymitragynine in Male Sprague-Dawley Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | Not Applicable | 28.5 ± 5.0 |
| Tmax (h) | Not Applicable | 0.3 ± 0.1 |
| Bioavailability (%) | Not Applicable | 2.7 ± 0.3 |
| Volume of Distribution (Vd; L/kg) | 2.7 ± 0.4 | Not Reported |
| Clearance (Cl; L/h/kg) | 4.0 ± 0.3 | Not Reported |
| Data sourced from Chiang et al. (2025) as presented in multiple search results. |
Table 2: Analgesic Potency of 7-Hydroxymitragynine in Mice
| Assay | Mouse Strain | Route of Administration | ED50 (mg/kg) [95% CI] |
| Tail-Flick | 129S1 | Subcutaneous (s.c.) | 0.57 [0.19–1.7] |
| Tail-Flick | Not Specified | Oral (p.o.) | 5-10 (effective dose range) |
| Hot-Plate | Not Specified | Oral (p.o.) | 5-10 (effective dose range) |
| Data sourced from Kruegel et al. (2019) and Matsumoto et al. (2004). |
Experimental Protocols
Preparation of 7-Hydroxymitragynine for In Vivo Administration
Objective: To prepare a clear and stable solution of 7-hydroxymitragynine for administration to rodents.
Materials:
-
7-hydroxymitragynine (freebase or salt)
-
Sterile water for injection
-
Tween 80 (Polysorbate 80)
-
Propylene glycol
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (e.g., HCl, NaOH) if necessary
-
0.22 µm syringe filters
Protocol:
-
Calculate the required amount of 7-hydroxymitragynine based on the desired final concentration and volume.
-
Prepare the vehicle solution. A commonly used vehicle consists of sterile water containing 5% (v/v) Tween 80 and 5% (v/v) propylene glycol.
-
To prepare the vehicle, first mix the Tween 80 and propylene glycol in a sterile vial.
-
Add the sterile water to the Tween 80/propylene glycol mixture and vortex thoroughly to ensure a homogenous solution.
-
Weigh the calculated amount of 7-hydroxymitragynine and add it to the vehicle.
-
Vortex the mixture vigorously until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation.
-
Once dissolved, check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5).
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution appropriately, protected from light, and use within a validated stability period.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of 7-hydroxymitragynine following intravenous or oral administration in rats.
Animal Model: Male Sprague-Dawley rats with surgically implanted jugular vein catheters are recommended for serial blood sampling.
Protocol:
-
Acclimation: Acclimate the cannulated rats to the housing facility for at least 72 hours before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV): Administer the prepared 7-hydroxymitragynine solution as a bolus injection through the jugular vein catheter.
-
Oral (PO): Administer the prepared solution via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points. Suggested time points: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
After each blood draw, flush the catheter with a small volume of heparinized saline to maintain patency.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
-
Sample Storage and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of 7-hydroxymitragynine and any relevant metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Assessment of Antinociceptive Effects in Mice
Objective: To evaluate the analgesic properties of 7-hydroxymitragynine using thermal nociception assays.
Animal Model: Male mice (e.g., C57BL/6J or CD-1).
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Dosing: Administer 7-hydroxymitragynine or vehicle via the desired route (e.g., oral gavage or subcutaneous injection).
-
Post-Dose Latency: At predetermined time points after dosing (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol:
-
Apparatus: Use a tail-flick apparatus that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.
-
Acclimation: Acclimate the mice to the restrainer and testing environment before the experiment.
-
Baseline Latency: Gently restrain the mouse and position its tail over the light source. Activate the light source and start a timer. The timer stops automatically when the mouse flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue damage.
-
Dosing: Administer 7-hydroxymitragynine or vehicle.
-
Post-Dose Latency: Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Visualizations
Signaling Pathway of 7-Hydroxymitragynine at the µ-Opioid Receptor
Caption: G protein-biased agonism of 7-hydroxymitragynine at the µ-opioid receptor.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of 7-hydroxymitragynine in rats.
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evaluation of antinociceptive activity of alkaloid, methanolic, and aqueous extracts of Malaysian Mitragyna speciosa Korth leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Pharmacology Models of 7-Hydroxymitragynine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key behavioral pharmacology models used to characterize the analgesic, rewarding, and withdrawal effects of 7-hydroxymitragynine (7-OHM), a potent and active alkaloid of the Mitragyna speciosa (kratom) plant.[1][2][3] Detailed protocols for the execution of these models are provided to facilitate experimental design and ensure methodological rigor.
7-Hydroxymitragynine is a minor constituent of kratom leaves but is also a major active metabolite of mitragynine.[1] It is a potent partial agonist at the µ-opioid receptor (MOR) and is considered a key mediator of the analgesic effects of mitragynine. Notably, 7-OHM exhibits G-protein biased agonism at the MOR, which may contribute to a potentially wider therapeutic window compared to classical opioids, with a reduced risk of side effects like respiratory depression.
I. Analgesic Activity Models
The analgesic properties of 7-hydroxymitragynine are robustly demonstrated in rodent models of acute pain. The most commonly employed assays are the tail-flick and hot-plate tests, which measure the latency of a withdrawal response to a thermal stimulus.
A. Tail-Flick Test
The tail-flick test is a classic method for assessing spinal analgesia. It measures the latency of a reflexive tail flick in response to a focused beam of heat.
Experimental Protocol: Tail-Flick Test
-
Apparatus: An automated tail-flick analgesia meter with a radiant heat source and a photodetector to automatically record the tail-flick latency.
-
Subjects: Male or female mice (e.g., C57BL/6, 129) or rats.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Gently handle the animals and place them in the restraining tube of the apparatus for several minutes on consecutive days prior to testing to minimize stress.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the ventral surface of the tail, approximately 2-3 cm from the tip. The heat intensity should be adjusted to elicit a baseline latency of 2-4 seconds. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer 7-hydroxymitragynine or vehicle control via the desired route (e.g., subcutaneous, s.c.; oral, p.o.).
-
Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency. The peak analgesic effect of subcutaneously administered 7-OHM is typically observed around 15 minutes post-administration.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose that produces a 50% effect (ED50) can be calculated from the dose-response curve.
B. Hot-Plate Test
The hot-plate test is another widely used method for evaluating the analgesic effects of compounds against thermal pain. This test involves supraspinally organized responses and is sensitive to centrally acting analgesics.
Experimental Protocol: Hot-Plate Test
-
Apparatus: A hot-plate analgesia meter consisting of a metal plate that can be heated to a constant temperature, enclosed by a clear acrylic cylinder to keep the animal on the plate.
-
Subjects: Male or female mice or rats.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and start a timer. Observe the animal for nociceptive responses, such as licking or shaking of the hind paws or jumping. The latency to the first clear sign of a pain response is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer 7-hydroxymitragynine or vehicle control.
-
Testing: At various time points after drug administration, place the animal back on the hot plate and record the response latency.
-
-
Data Analysis: Similar to the tail-flick test, the results can be expressed as the latency to respond or as % MPE. The ED50 can be determined from the dose-response data.
Quantitative Data on Analgesic Effects of 7-Hydroxymitragynine
| Behavioral Assay | Animal Model | Route of Administration | ED50 (95% CI) | Reference |
| Tail-Flick Test | 129S1 Mice | s.c. | 0.57 (0.19-1.7) mg/kg | |
| Tail-Flick Test | 129 Mice | s.c. | 0.6 mg/kg | |
| Hot-Plate Test | Mice | s.c. | 0.93 mg/kg |
II. Reward and Reinforcement Models
Understanding the rewarding properties and abuse potential of 7-hydroxymitragynine is crucial for its development as a therapeutic agent. The conditioned place preference (CPP) and intracranial self-stimulation (ICSS) paradigms are standard models for assessing these effects.
A. Conditioned Place Preference (CPP)
The CPP paradigm is a Pavlovian conditioning model used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Experimental Protocol: Conditioned Place Preference
-
Apparatus: A two- or three-compartment CPP apparatus with distinct visual and tactile cues in each compartment.
-
Subjects: Male or female rats or mice.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment (in a three-compartment apparatus) and allow it to freely explore all compartments for a set period (e.g., 15-20 minutes). Record the time spent in each compartment to determine any initial preference. An unbiased design is often used where the drug is paired with the initially non-preferred compartment.
-
Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer 7-hydroxymitragynine and confine the animal to one of the compartments for a specific duration (e.g., 30-45 minutes). On alternate days, administer the vehicle and confine the animal to the opposite compartment. The order of drug and vehicle administration should be counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, place the animal in the central compartment without any drug administration and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning phase. Record the time spent in each compartment.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning phase indicates a rewarding effect.
B. Intracranial Self-Stimulation (ICSS)
ICSS is an operant conditioning model that provides a quantitative measure of the effects of a drug on the function of brain reward circuits. Rewarding drugs typically enhance ICSS, while aversive drugs or withdrawal states can attenuate it.
Experimental Protocol: Intracranial Self-Stimulation
-
Apparatus: An operant conditioning chamber equipped with a response lever or wheel and a stimulator connected to an implanted electrode.
-
Subjects: Rats are most commonly used for this procedure.
-
Procedure:
-
Surgery: Surgically implant a stimulating electrode into a rewarding brain region, most commonly the medial forebrain bundle (MFB).
-
Training: Train the rats to press a lever or turn a wheel to receive a brief electrical stimulation. The stimulation parameters (frequency, intensity) are adjusted for each animal to establish a stable baseline of responding.
-
Drug Administration: Administer 7-hydroxymitragynine or vehicle control.
-
Testing: After drug administration, place the animal in the operant chamber and record the rate of responding for brain stimulation. The "curve-shift" method, where the frequency of stimulation is varied, is a powerful approach to distinguish between effects on reward and motor performance.
-
-
Data Analysis: An increase in the rate of responding or a leftward shift in the frequency-rate function is indicative of a reward-enhancing effect. Conversely, a decrease in responding or a rightward shift suggests an aversive or reward-dampening effect.
Quantitative Data on Rewarding Effects of 7-Hydroxymitragynine
| Behavioral Assay | Animal Model | Dose and Route | Effect | Reference |
| Conditioned Place Preference | C56BL/6 Mice | 3 or 10 mg/kg | Development of place preference, though requiring more conditioning sessions than morphine. | |
| Intracranial Self-Stimulation | Rats | 3.2 mg/kg | Increased brain reward thresholds, suggesting aversive or non-rewarding effects at this high dose. |
III. Withdrawal Models
Chronic administration of opioids can lead to physical dependence, and the cessation of drug use results in a withdrawal syndrome. The naloxone-precipitated withdrawal model is a standard method to assess the physical dependence potential of opioid-like compounds.
A. Naloxone-Precipitated Withdrawal
In this model, an opioid antagonist like naloxone is administered to animals chronically treated with an agonist, which rapidly induces a withdrawal syndrome.
Experimental Protocol: Naloxone-Precipitated Withdrawal
-
Apparatus: A clear observation chamber to monitor the animal's behavior.
-
Subjects: Male or female mice or rats.
-
Procedure:
-
Chronic Drug Administration: Administer 7-hydroxymitragynine or a reference opioid like morphine repeatedly over several days (e.g., twice daily for 5-7 days) to induce physical dependence.
-
Naloxone Challenge: Following the chronic treatment period, administer a dose of naloxone (e.g., 1-10 mg/kg, s.c.).
-
Observation and Scoring: Immediately after naloxone injection, place the animal in the observation chamber and record the occurrence and frequency of withdrawal signs for a set period (e.g., 30 minutes). Common withdrawal signs in rodents include jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis (drooping eyelids), and diarrhea.
-
-
Data Analysis: A global withdrawal score can be calculated by summing the scores for each observed sign. The severity of withdrawal induced by 7-hydroxymitragynine can be compared to that of a classic opioid.
Qualitative Data on Withdrawal Effects of 7-Hydroxymitragynine
Withdrawal symptoms from 7-hydroxymitragynine in humans are reported to be similar to those of other opioids and can include muscle aches, anxiety, insomnia, and nausea. Animal studies have shown that 7-hydroxymitragynine can produce tolerance and physical dependence, with withdrawal symptoms comparable to morphine. The use of naltrexone, an opioid antagonist, can precipitate withdrawal in individuals using kratom products containing 7-hydroxymitragynine.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of 7-Hydroxymitragynine
7-hydroxymitragynine acts as a partial agonist at the µ-opioid receptor (MOR). A key feature of its mechanism is its G-protein biased agonism. This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. The G-protein pathway is associated with analgesia, while the β-arrestin pathway is linked to adverse effects such as respiratory depression and constipation. This biased signaling may contribute to the potentially favorable safety profile of 7-hydroxymitragynine compared to conventional opioids.
Caption: Signaling pathway of 7-hydroxymitragynine at the µ-opioid receptor.
Experimental Workflow for Analgesic Testing
Caption: General workflow for assessing the analgesic effects of 7-hydroxymitragynine.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for the conditioned place preference (CPP) paradigm.
References
- 1. kratomalks.org [kratomalks.org]
- 2. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of 7-Hydroxymitragynine in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of 7-hydroxymitragynine (7-HMG), a potent and active metabolite of mitragynine, the primary alkaloid in Kratom (Mitragyna speciosa). The following information is intended to guide researchers in designing and executing robust in vivo studies in rodent models, crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Introduction
7-Hydroxymitragynine is a minor alkaloid in Kratom leaves but is a significantly more potent µ-opioid receptor agonist than mitragynine.[1][2] Understanding its pharmacokinetic profile is essential for evaluating its therapeutic potential and abuse liability.[3] This document summarizes key pharmacokinetic parameters from rodent studies and provides detailed experimental protocols for replication and further investigation.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of 7-hydroxymitragynine observed in male Sprague-Dawley rats and C57BL/6 mice.
Table 1: Pharmacokinetic Parameters of 7-Hydroxymitragynine in Male Sprague-Dawley Rats [1][3]
| Parameter | Intravenous (IV) Administration (Dose not specified) | Oral (PO) Administration (5 mg/kg) |
| Cmax (Maximum Plasma Concentration) | - | 28.5 ± 5.0 ng/mL |
| Tmax (Time to Cmax) | - | 0.3 ± 0.1 h |
| AUC (Area Under the Curve) | - | - |
| t½ (Half-life) | - | 4.7 h (single dose) |
| Vd (Volume of Distribution) | 2.7 ± 0.4 L/kg | - |
| CL (Clearance) | 4.0 ± 0.3 L/h/kg | - |
| F (Oral Bioavailability) | - | 2.7 ± 0.3% |
Table 2: Pharmacokinetic Parameters of 7-Hydroxymitragynine as a Metabolite of Mitragynine in Rodents
| Species | Mitragynine Dose & Route | 7-HMG Cmax | 7-HMG Tmax | Notes |
| Male Rats | 40 mg/kg PO (q12h, multiple doses) | 37.6 ± 4.6 ng/mL | 0.5 ± 0.0 h | Steady-state achieved within 7 days. |
| Female Rats | 40 mg/kg PO (q12h, multiple doses) | 121.3 ± 6.9 ng/mL | 0.8 ± 0.1 h | Female rats showed significantly higher exposure to 7-HMG. |
| C57BL/6 Mice | 10 mg/kg SC | Detected in plasma and brain | - | Brain concentrations were sufficient to potentially mediate analgesic effects. |
| C57BL/6 Mice | Equianalgesic oral doses of Mitragynine and 7-HMG | 11-fold lower as a metabolite | - | Suggests a negligible role of 7-HMG in the antinociceptive effects of mitragynine in mice. |
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Health Status: Animals should be healthy and free of disease.
-
Acclimatization: Allow for an acclimatization period of at least one week before the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting before oral administration.
Drug Administration
-
7-Hydroxymitragynine Preparation: Prepare 7-HMG solutions in a suitable vehicle, such as a mixture of saline, ethanol, and Tween 80.
-
Intravenous (IV) Administration:
-
Administer the 7-HMG solution via the tail vein.
-
The injection volume should be appropriate for the animal's weight (e.g., 1 mL/kg for rats).
-
-
Oral (PO) Administration:
-
Administer the 7-HMG solution using oral gavage.
-
Fasting animals overnight before dosing is recommended to ensure consistent absorption.
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Processing:
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: UPLC-MS/MS
A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is required to quantify 7-hydroxymitragynine in plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., tryptoline).
-
Perform a single-step liquid-liquid extraction using chloroform.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC™ BEH C18 (1.7 μm, 2.1 mm × 50 mm).
-
Mobile Phase: Isocratic elution with 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile (10:90, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple reaction monitoring (MRM).
-
Transitions: Monitor the protonated ions [M+H]+ and their respective product ions (e.g., 415 > 190 for 7-hydroxymitragynine).
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of 7-HMG.
-
The calibration curve should be linear over the expected concentration range (e.g., 10 to 4000 ng/mL).
-
Visualizations
Caption: Workflow for a rodent pharmacokinetic study of 7-hydroxymitragynine.
Caption: Metabolic activation of mitragynine to 7-hydroxymitragynine.
Discussion and Considerations
The pharmacokinetic profile of 7-hydroxymitragynine in rodents is characterized by rapid absorption after oral administration, but very low oral bioavailability. This suggests extensive first-pass metabolism. Studies have shown that mitragynine is metabolized to 7-hydroxymitragynine by cytochrome P450 3A enzymes.
Significant sex differences have been observed in rats, with females exhibiting much higher plasma concentrations of 7-HMG after mitragynine administration. This highlights the importance of including both sexes in pharmacokinetic and pharmacodynamic studies.
The contribution of 7-HMG to the overall pharmacological effects of mitragynine is a subject of ongoing research. While some studies suggest that the brain concentrations of 7-HMG formed from mitragynine are sufficient to produce analgesic effects, other research in mice indicates that its role may be negligible.
Researchers should carefully consider the route of administration, dose, and species when designing studies and interpreting data for 7-hydroxymitragynine. The detailed protocols and data presented here provide a solid foundation for future investigations into the pharmacokinetics and pharmacodynamics of this potent kratom alkaloid.
References
Application Notes and Protocols for Intracranial Self-Stimulation Studies with 7-Hydroxymitragynine
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting intracranial self-stimulation (ICSS) studies to evaluate the rewarding and aversive effects of 7-hydroxymitragynine.
Introduction
Intracranial self-stimulation (ICSS) is a widely utilized behavioral paradigm to investigate the rewarding effects of various stimuli, including drugs of abuse.[1] In this procedure, animals are trained to perform an operant response (e.g., pressing a lever or turning a wheel) to receive a brief electrical stimulation to a specific brain region associated with reward, most commonly the medial forebrain bundle (MFB).[2][3] The rate of responding is a measure of the rewarding value of the stimulation. Changes in this rate following the administration of a pharmacological agent can indicate whether the substance has rewarding or aversive properties. A decrease in the brain reward threshold suggests a rewarding effect, while an increase suggests an aversive or reward-impairing effect.
7-hydroxymitragynine is a potent and psychoactive alkaloid found in the kratom plant (Mitragyna speciosa). It is known to be a partial agonist at the mu-opioid receptor, with a higher potency than its parent compound, mitragynine, and even morphine in some assays. Understanding its effects on the brain's reward circuitry is crucial for assessing its abuse potential and therapeutic applications.
Quantitative Data Summary
The following table summarizes the quantitative data from a study evaluating the effects of 7-hydroxymitragynine on ICSS in male and female rats.
| Drug | Dose (mg/kg) | Effect on Brain Reward Thresholds | Effect on Response Latencies | Sex Differences |
| 7-hydroxymitragynine | 3.2 | Increased (suggesting aversive or reward-impairing effects) | Tended to increase, but not statistically significant | None observed |
| 7-hydroxymitragynine | Low doses | No significant effect | No significant effect | None observed |
| Morphine (reference) | 10 | Decreased (suggesting rewarding effects) | - | - |
| Morphine (reference) | 5 | - | Increased | - |
Data extracted from a study by Hiranita et al. (2020).
Experimental Protocols
This section provides detailed methodologies for conducting ICSS studies with 7-hydroxymitragynine, from surgical procedures to behavioral testing.
Animal Models
The most common animal models for ICSS studies are rats and mice. The protocol described here is based on studies using adult male and female rats. It is essential to house the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, except during behavioral testing.
Surgical Implantation of Electrodes
This protocol outlines the stereotaxic surgical procedure for implanting a monopolar electrode in the medial forebrain bundle (MFB).
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Surgical drill
-
Stainless steel monopolar electrode (e.g., Plastics One)
-
Anchor screws (stainless steel or titanium)
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Betadine and alcohol for sterilization
-
Eye lubricant
-
Analgesics and antibiotics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1-3% for maintenance). Shave the scalp and clean the area with betadine and alcohol. Apply eye lubricant to prevent corneal drying.
-
Stereotaxic Placement: Mount the animal in the stereotaxic frame, ensuring the head is level.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Scrape away the periosteum to ensure the skull surface is clean and dry.
-
Drilling and Screw Placement: Identify bregma and lambda. Drill small holes for the anchor screws in the skull. At least one screw will serve as the ground.
-
Craniotomy: Based on the stereotaxic coordinates for the MFB (e.g., for rats: AP -0.5 mm from bregma, ML ±1.7 mm from midline, DV -9.5 mm from skull surface), drill a small hole for the electrode.
-
Electrode Implantation: Carefully lower the electrode to the target coordinates.
-
Securing the Implant: Secure the electrode and anchor screws with dental cement to form a headcap.
-
Post-operative Care: Administer analgesics and antibiotics as prescribed. Allow the animal to recover for at least one week before starting behavioral training.
ICSS Training and Testing
This protocol uses a discrete-trial current-threshold procedure.
Apparatus:
-
Operant conditioning chamber equipped with a response manipulandum (e.g., a wheel or lever)
-
Stimulator to deliver electrical current
-
Computer with software to control the experiment and record data
Procedure:
-
Habituation: Place the animal in the operant chamber for a few sessions to acclimate to the environment.
-
Shaping: Train the animal to respond to the manipulandum to receive electrical stimulation. Initially, stimulation may be delivered automatically or with a very low response requirement.
-
Threshold Determination:
-
A trial begins with the delivery of a non-contingent electrical stimulus.
-
The animal then has a set amount of time (e.g., 7.5 seconds) to make an operant response to receive a contingent stimulus of the same intensity.
-
If the animal responds, it is considered a positive response. If not, it is a negative response.
-
The intensity of the stimulus is varied across trials to determine the threshold at which the animal will reliably respond. This is often calculated as the intensity that sustains responding 50% of the time (M50).
-
-
Baseline Stability: Conduct daily sessions until the animal's reward thresholds are stable (e.g., less than 10-15% variation over three consecutive days).
Drug Administration
Materials:
-
7-hydroxymitragynine
-
Vehicle solution (e.g., saline, distilled water, or a specific solvent appropriate for the drug)
-
Injection supplies (syringes, needles)
Procedure:
-
Dose Selection: Based on previous studies, a range of doses should be tested. For 7-hydroxymitragynine, doses up to 3.2 mg/kg have been evaluated.
-
Administration: Administer 7-hydroxymitragynine or the vehicle via the desired route (e.g., subcutaneous, intraperitoneal). In the reference study, 7-hydroxymitragynine was administered 15 minutes before the ICSS testing session.
-
Testing: Begin the ICSS session at the designated time after drug administration and record the effects on brain reward thresholds and response latencies.
-
Washout Period: Ensure a sufficient washout period between different drug doses (e.g., at least 3 days) to prevent carryover effects.
Visualizations
Experimental Workflow
Caption: Workflow for ICSS studies with 7-hydroxymitragynine.
Signaling Pathway
Caption: Signaling pathway of 7-hydroxymitragynine in reward modulation.
References
- 1. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of 7-Hydroxymitragynine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 7-hydroxymitragynine.
Frequently Asked Questions (FAQs)
Q1: Why is 7-hydroxymitragynine typically synthesized rather than extracted directly from Mitragyna speciosa?
A1: 7-hydroxymitragynine is a minor alkaloid present in very low concentrations in the leaves of the Mitragyna speciosa (kratom) plant, typically accounting for less than 2% of the total alkaloid content.[1][2] Direct extraction is therefore impractical and economically unviable for obtaining significant quantities. The more abundant alkaloid, mitragynine, is used as a starting material for the semi-synthesis of 7-hydroxymitragynine.[3][4]
Q2: What is the most common synthetic route to 7-hydroxymitragynine?
A2: The most prevalent method for synthesizing 7-hydroxymitragynine is through the oxidation of mitragynine.[1] This one-step conversion is the most direct approach to obtaining the target molecule.
Q3: What are the primary challenges encountered during the oxidation of mitragynine?
A3: The main challenges include achieving a high yield, minimizing side reactions, and simplifying the purification process. A significant side reaction is the undesired oxidation of the N-4 nitrogen in the mitragynine molecule, which can lead to the formation of byproducts and reduce the overall yield.
Q4: How can the yield of the oxidation reaction be improved?
A4: Several strategies can be employed to improve the yield:
-
Choice of Oxidizing Agent: Different oxidizing agents exhibit varying efficiencies. While several have been used, some, like hydrogen peroxide, have been reported to produce high yields.
-
Use of Additives: The addition of trifluoroacetic acid (TFA) has been shown to significantly improve the yield when using certain oxidizing agents like [bis(trifluoroacetoxy)iodo]benzene (PIFA). It is proposed that TFA protonates the N-4 nitrogen, forming a salt and thus "masking" it from oxidation.
-
Reaction Conditions: Careful control of reaction parameters such as temperature (low temperatures, e.g., 0°C, are often used) and atmosphere (an inert atmosphere like argon is recommended) is crucial for optimizing the reaction.
Q5: What are some common byproducts in the synthesis of 7-hydroxymitragynine?
A5: The primary byproduct of concern is the N-oxide of mitragynine, resulting from the oxidation of the N-4 nitrogen. Other impurities may also be present depending on the specific reagents and reaction conditions used. Additionally, under certain conditions, 7-hydroxymitragynine can rearrange to form mitragynine pseudoindoxyl.
Troubleshooting Guides
Problem 1: Low Yield of 7-Hydroxymitragynine
| Possible Cause | Suggested Solution |
| Inefficient Oxidizing Agent | Experiment with different oxidizing agents. A comparison of yields with various oxidants is provided in Table 1. |
| Undesired N-4 Oxidation | Add 2.0 equivalents of trifluoroacetic acid (TFA) to the reaction mixture to mask the N-4 nitrogen. |
| Suboptimal Reaction Temperature | Maintain a low reaction temperature, typically between 0°C and 2°C, to minimize side reactions. |
| Presence of Oxygen | Conduct the reaction under an inert atmosphere, such as argon, to prevent unwanted oxidative side reactions. |
Table 1: Comparison of Oxidizing Agents for the Synthesis of 7-Hydroxymitragynine from Mitragynine
| Oxidizing Agent | Reported Yield | Reference |
| Hydrogen Peroxide (H₂O₂) | ~99% | |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) with TFA | 71% | |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) without TFA | 50% | |
| tert-Butyl Hydroperoxide (TBHP) | High (exact % not specified) | |
| meta-Chloroperoxybenzoic Acid (mCPBA) | Moderate (exact % not specified) |
Problem 2: Difficulty in Purifying 7-Hydroxymitragynine
| Possible Cause | Suggested Solution |
| Co-elution of Mitragynine and 7-Hydroxymitragynine | Utilize a two-dimensional purification strategy. First, use Centrifugal Partition Chromatography (CPC) for initial separation of the crude mixture, followed by High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity (e.g., 98%). |
| Poor Separation on Silica Gel Column | Use an alkaline-treated silica gel column. This can be prepared by washing common silica gel with a mixture of triethylamine and petroleum ether. |
| Complex Mixture of Byproducts | Optimize the reaction conditions to minimize byproduct formation. Refer to the troubleshooting guide for low yield. |
Experimental Protocols
Protocol 1: Oxidation of Mitragynine using PIFA and TFA
This protocol is adapted from the work of Micalizio and co-workers.
-
Preparation: Dissolve freshly purified mitragynine in a mixture of tetrahydrofuran (THF) and water.
-
Reaction: Cool the solution to 0°C in an argon atmosphere.
-
Addition of Reagents: Add 2.0 equivalents of trifluoroacetic acid (TFA) to the solution, followed by the addition of [bis(trifluoroacetoxy)iodo]benzene (PIFA).
-
Reaction Time: Allow the reaction to proceed at low temperature for 3 to 8 hours.
-
Quenching: Terminate the reaction by adding a saturated sodium bicarbonate solution to adjust the pH to between 8 and 9.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Purify the crude product using alkaline column chromatography.
Protocol 2: Two-Step Purification using CPC and HPLC
This protocol is based on a method for achieving high-purity 7-hydroxymitragynine.
-
Step 1: Centrifugal Partition Chromatography (CPC)
-
Dissolve the crude reaction mixture in a suitable solvent system.
-
Inject the sample into the CPC system.
-
Collect fractions based on the elution profile, monitoring with a UV detector.
-
Pool the fractions containing 7-hydroxymitragynine.
-
-
Step 2: High-Performance Liquid Chromatography (HPLC)
-
Concentrate the pooled fractions from the CPC.
-
Inject the concentrated sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Elute with an appropriate mobile phase.
-
Collect the purified 7-hydroxymitragynine peak.
-
Confirm purity using analytical HPLC.
-
Visualizations
Caption: A generalized workflow for the synthesis and purification of 7-hydroxymitragynine.
Caption: A troubleshooting decision tree for addressing low yields in 7-hydroxymitragynine synthesis.
References
Technical Support Center: Synthesis of 7-Hydroxymitragynine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-hydroxymitragynine. Our goal is to help you improve your synthesis yield and navigate common experimental challenges.
Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may encounter during the synthesis of 7-hydroxymitragynine, primarily through the oxidation of mitragynine.
Method 1: Oxidation with [bis(trifluoroacetoxy)iodo]benzene (PIFA)
Question: My reaction with PIFA is resulting in a low yield of 7-hydroxymitragynine and a complex mixture of byproducts. How can I improve this?
Answer:
Low yields and the formation of complex mixtures are common challenges with PIFA-mediated oxidation. Here are several factors to consider and steps to troubleshoot:
-
Reaction Temperature: This reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-2°C, throughout the addition of PIFA and the reaction period.[1] Letting the temperature rise can lead to over-oxidation and the formation of undesired side products.
-
Atmosphere: The reaction should be carried out under an inert atmosphere, such as argon.[1] This prevents unwanted side reactions with atmospheric oxygen and moisture.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is commonly used. The ratio of these solvents can be critical, with a 2:1 to 2:2 volume ratio of THF to water being reported as effective.[1]
-
pH Control: After the reaction, it is important to quench the reaction by adding a saturated sodium bicarbonate solution to adjust the pH to a basic range of 8-9.[1] This helps to neutralize acidic byproducts and stabilize the desired product.
-
Purification: Purification of the crude product can be challenging. The use of basic column chromatography, with silica gel pre-treated with triethylamine, can significantly improve the separation and yield of high-purity 7-hydroxymitragynine.[1]
Experimental Workflow for PIFA Oxidation
Method 2: Oxidation with Potassium Peroxymonosulfate (Oxone®)
Question: I am using Oxone for the oxidation of mitragynine, but my yields are inconsistent. What are the critical parameters to control?
Answer:
Oxone is often considered a superior oxidizing agent to PIFA as it can lead to cleaner reactions and is less toxic. However, to achieve consistent and high yields, consider the following:
-
Temperature Control: The reaction should be performed at a low temperature, typically 0°C. This is achieved by cooling the reaction mixture in an ice bath before and during the addition of the Oxone solution.
-
pH Buffering: The reaction is sensitive to pH. It is crucial to use a saturated aqueous solution of sodium bicarbonate (NaHCO3) in the reaction mixture to maintain a basic pH and buffer the reaction.
-
Slow Addition of Oxidant: The Oxone solution should be added dropwise over a period of time (e.g., 15 minutes) to the cooled mitragynine solution. This helps to control the reaction rate and prevent overheating and side reactions.
-
Reaction Time: After the addition of Oxone, the reaction should be stirred for a specific period (e.g., 30 minutes) at 0°C to ensure complete conversion.
-
Work-up: After the reaction is complete, the mixture should be diluted with water and extracted with an organic solvent like ethyl acetate. Washing the combined organic layers with brine helps to remove any remaining inorganic salts.
Method 3: Oxidation with Hydrogen Peroxide (H2O2) and Palladium (Pd) Catalyst
Question: I am attempting the H2O2/Pd catalyzed oxidation, but the reaction is not proceeding to completion, resulting in a low yield. What could be the issue?
Answer:
This method can provide very high yields (up to 99%), but its success is dependent on several factors:
-
Catalyst Activity: The palladium catalyst is crucial. Ensure that the catalyst is active and not poisoned. The type of palladium catalyst used can also influence the reaction.
-
Reaction Temperature: The reaction can be performed at room temperature or reflux. Optimizing the temperature is important; a higher temperature may speed up the reaction but could also lead to degradation of the product.
-
Amount of Oxidant: The molar ratio of mitragynine to hydrogen peroxide is a critical parameter that needs to be optimized. Insufficient H2O2 will result in incomplete conversion, while an excess can lead to over-oxidation and byproduct formation.
-
Solvent: The choice of solvent can affect the reaction rate and selectivity.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in 7-hydroxymitragynine synthesis?
A1: The most common reasons for low yields are related to the instability of both the starting material (mitragynine) and the product (7-hydroxymitragynine), as well as suboptimal reaction conditions. Both compounds are sensitive to high temperatures and extreme pH. Specifically, 7-hydroxymitragynine is less stable than mitragynine and can degrade significantly at temperatures of 40°C and above, and at both acidic and basic pH. Therefore, maintaining low temperatures and neutral to slightly basic pH during the reaction and work-up is critical. Incomplete reactions, formation of byproducts due to over-oxidation, and inefficient purification are other major contributors to yield loss.
Q2: What are the major byproducts to expect during the oxidation of mitragynine?
A2: While specific byproducts can vary depending on the oxidant and reaction conditions, common side reactions include:
-
Over-oxidation: This can lead to the formation of various degradation products.
-
N-oxidation: The nitrogen atom in the mitragynine scaffold can be oxidized, especially with strong oxidizing agents, leading to the formation of mitragynine N-oxide.
-
Formation of other oxidized species: Besides the desired 7-hydroxy derivative, oxidation at other positions on the molecule can occur, leading to a mixture of isomers and related compounds that can be difficult to separate.
Q3: How can I effectively purify synthetic 7-hydroxymitragynine to a high degree of purity?
A3: Achieving high purity often requires a multi-step purification process.
-
Column Chromatography: Basic column chromatography using silica gel treated with triethylamine is an effective first step to remove major impurities.
-
Two-Dimensional Purification (CPC/HPLC): For achieving very high purity (e.g., 98%), a two-dimensional approach using Centrifugal Partition Chromatography (CPC) followed by High-Performance Liquid Chromatography (HPLC) is highly effective. CPC can handle larger and cruder samples in the first pass to increase the purity to around 85%. The subsequent HPLC step can then efficiently remove the remaining minor impurities.
Logical Troubleshooting Flow for Low Yield
Data Presentation
Table 1: Comparison of Common Oxidation Methods for 7-Hydroxymitragynine Synthesis
| Oxidizing Agent | Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| [bis(trifluoroacetoxy)iodo]benzene (PIFA) | None | ~70% | High conversion rate (>95%) | Can produce complex mixtures, requires strict temperature control |
| Potassium Peroxymonosulfate (Oxone®) | None | Good | Cleaner reaction than PIFA, less toxic | Requires careful pH control |
| Hydrogen Peroxide (H2O2) | Palladium (Pd) | ~99% | Very high yield, readily available oxidant | Requires a catalyst which can be expensive and needs to be removed |
| tert-Butyl Hydroperoxide (TBHP) | Palladium (Pd) | Good | High yield | Requires a catalyst |
| meta-Chloroperoxybenzoic Acid (mCPBA) | Palladium (Pd) | Good | Effective oxidant | Can lead to N-oxide formation and other byproducts |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxymitragynine using PIFA
This protocol is adapted from a patented method.
-
Reaction Setup:
-
Dissolve mitragynine in a mixture of tetrahydrofuran (THF) and water (volume ratio of 2:1 to 2:2).
-
Place the reaction vessel in an ice bath and cool the solution to 0-2°C under an argon atmosphere.
-
-
Reaction:
-
Slowly add [bis(trifluoroacetoxy)iodo]benzene (PIFA) to the cooled solution. The weight ratio of mitragynine to PIFA should be between 5:8 and 5:11.
-
Stir the reaction mixture at 0-2°C for 3 to 8 hours.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH of the mixture is between 8 and 9.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with a saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Prepare a basic silica gel column by washing common silica gel with a mixture of triethylamine and petroleum ether.
-
Purify the crude product using the prepared column, eluting with a 1:1 (v/v) mixture of ethyl acetate and petroleum ether.
-
Collect the fractions containing 7-hydroxymitragynine and concentrate to obtain the pure product.
-
Protocol 2: Synthesis of 7-Hydroxymitragynine using Oxone®
This protocol is based on a reported laboratory procedure.
-
Reaction Setup:
-
Dissolve mitragynine (1 equivalent) in acetone.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction:
-
Prepare a solution of Oxone® (1 equivalent) in water.
-
Add the Oxone® solution dropwise to the cooled mitragynine solution over 15 minutes.
-
Stir the reaction mixture for an additional 30 minutes at 0°C.
-
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 7-hydroxymitragynine.
-
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with 7-Hydroxymitragynine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 7-hydroxymitragynine in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 7-hydroxymitragynine for in vitro experiments?
A1: 7-hydroxymitragynine is poorly soluble in water. For in vitro assays, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used. It is crucial to keep the final concentration of organic solvents in your cell culture medium low (typically ≤0.5%, with ≤0.1% being ideal for sensitive cell lines) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments with the same final concentration of the solvent used.
Q2: What is the maximum aqueous solubility of 7-hydroxymitragynine?
Q3: Can I use sonication or warming to help dissolve 7-hydroxymitragynine?
A3: Yes, gentle warming (to 37°C) and brief sonication can aid in the dissolution of 7-hydroxymitragynine in an appropriate organic solvent. However, be cautious with temperature, as 7-hydroxymitragynine is less stable at temperatures of 40°C and above.[1]
Q4: How should I store my 7-hydroxymitragynine stock solution?
A4: Stock solutions of 7-hydroxymitragynine in a suitable organic solvent should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in foil.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of 7-hydroxymitragynine solutions for in vitro experiments.
Issue 1: Precipitate forms when adding the stock solution to the aqueous cell culture medium.
-
Cause A: High final concentration of 7-hydroxymitragynine. The concentration of 7-hydroxymitragynine in the final aqueous solution may be above its solubility limit.
-
Solution: Lower the final working concentration of 7-hydroxymitragynine in your experiment.
-
-
Cause B: High final concentration of the organic solvent. While the compound may be soluble in the stock solution, the addition of a large volume to the aqueous medium can cause it to precipitate.
-
Solution: Prepare a more concentrated stock solution in your chosen organic solvent. This will allow you to add a smaller volume to your culture medium, keeping the final solvent concentration low.
-
-
Cause C: Temperature shock. Adding a cold stock solution to warm medium can sometimes cause precipitation.
-
Solution: Allow the stock solution aliquot to warm to room temperature before adding it to your pre-warmed (37°C) cell culture medium.
-
-
Cause D: Improper mixing. Direct addition of the stock solution without adequate mixing can lead to localized high concentrations and precipitation.
-
Solution: Add the stock solution dropwise to the medium while gently swirling or vortexing. A step-wise dilution, where the stock is first diluted in a small volume of serum-free medium before being added to the final volume, can also be effective.
-
Issue 2: The 7-hydroxymitragynine powder is difficult to dissolve in the initial solvent.
-
Cause: The chosen solvent may not be optimal, or the compound may require more energy to dissolve.
-
Solution 1: Try a different recommended organic solvent (DMSO, ethanol, or methanol).
-
Solution 2: Gently warm the solution to 37°C in a water bath.
-
Solution 3: Use a vortex mixer for a longer duration or sonicate the solution for a few minutes.
-
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Solubility of 7-Hydroxymitragynine in Common Organic Solvents
| Solvent | Solubility |
| Ethanol | 5 mg/mL |
| Methanol | 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 7-Hydroxymitragynine in DMSO
Materials:
-
7-hydroxymitragynine (MW: 414.50 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 4.15 mg of 7-hydroxymitragynine powder and place it into a sterile amber vial.
-
Add 1 mL of cell culture grade DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no solid particles remaining.
-
For cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber vial.
-
Aliquot the sterile stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: [³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Activation
This protocol is adapted from a study assessing the in vitro efficacy of 7-hydroxymitragynine.[2]
Objective: To determine the ability of 7-hydroxymitragynine to stimulate G-protein coupling to the human µ-opioid receptor (hMOR).
Materials:
-
Cell membranes from CHO cells stably expressing hMOR
-
7-hydroxymitragynine
-
[³⁵S]GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
DAMGO (a full µ-opioid receptor agonist, as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a dilution series of 7-hydroxymitragynine in the assay buffer.
-
In a microplate, incubate 20 µg of hMOR-CHO membrane protein with 10 µM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of 7-hydroxymitragynine.
-
Incubate the mixture for 1.5 hours at 25°C.
-
Determine non-specific binding in parallel incubations containing 40 µM of unlabeled GTPγS.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values relative to the full agonist DAMGO.
References
Technical Support Center: 7-Hydroxymitragynine Experimental Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing 7-hydroxymitragynine (7-OH-MG) in solution for experimental use. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and consistency of your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of 7-OH-MG due to improper storage or handling. | Review storage conditions. Ensure solutions are fresh and stored at recommended temperatures in airtight, light-protected containers. Verify the pH of your solution. |
| Precipitate Formation in Solution | Poor solubility or degradation product formation. | Check the solvent used and consider alternatives if solubility is an issue. Analyze the precipitate to determine if it is a degradation product. |
| Discoloration of Solution | Oxidation or degradation of 7-OH-MG. | Prepare fresh solutions. Minimize exposure to light and air during experiments. Consider degassing solvents before use. |
| Variability Between Experimental Replicates | Inconsistent sample handling or solution instability over the experiment's duration. | Standardize all handling procedures. For longer experiments, assess the stability of 7-OH-MG under your specific experimental conditions (time, temperature, matrix). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 7-hydroxymitragynine to degrade in solution?
A1: The stability of 7-hydroxymitragynine is significantly influenced by pH, temperature, light, and exposure to air (oxidation).[1][2][3] It is notably less stable than its parent compound, mitragynine.[2]
Q2: What are the optimal storage conditions for 7-hydroxymitragynine solutions?
A2: For short-term storage, refrigeration at 4°C in an airtight, light-protected container is recommended. For longer-term storage, methanolic preparations stored at -20°C have shown stability for up to 3 months. It is crucial to minimize exposure to light and air.
Q3: How does pH affect the stability of 7-hydroxymitragynine?
A3: 7-hydroxymitragynine is unstable in both strongly acidic (pH 2) and basic (pH ≥ 8) conditions, with degradation being more pronounced at elevated temperatures. Optimal stability is observed under moderately acidic to neutral conditions (~pH 6).
Q4: What is the impact of temperature on the stability of 7-hydroxymitragynine?
A4: Elevated temperatures accelerate the degradation of 7-hydroxymitragynine. Significant loss of the compound is observed at temperatures of 40°C and above over an 8-hour period. For experimental purposes, it is advisable to maintain solutions at or below room temperature (20°C) or on ice.
Q5: How long is 7-hydroxymitragynine stable in a refrigerated solution?
A5: In a refrigerated (4°C) matrix, 7-hydroxymitragynine is reported to be stable for up to 7 days with less than 20% analyte loss. However, after 60 days of refrigerated storage, concentrations can drop by over 50%.
Q6: Is 7-hydroxymitragynine stable in plasma?
A6: 7-hydroxymitragynine is highly stable in mouse plasma. However, it is unstable in human plasma, where it can be enzymatically degraded.
Data Summary
Table 1: Effect of Temperature and pH on 7-Hydroxymitragynine Stability
| Temperature | pH | Stability | Half-life (at 80°C) | Half-life (at 60°C) |
| ≤ 40°C | 2-10 | Generally stable for at least 8 hours | - | - |
| 60°C | 2-10 | Significant degradation across the entire pH range | - | 2.1 to 14 hours |
| 80°C | 2-10 | Rapid degradation | 0.6 to 7.5 hours | - |
| Elevated Temperatures | Strongly Acidic (pH 2) | Unstable | - | - |
| Elevated Temperatures | Basic (pH ≥ 8) | Unstable | - | - |
| Moderate Conditions | ~pH 6 | Most stable | - | - |
Table 2: Recommended Storage Conditions for 7-Hydroxymitragynine
| Storage Type | Temperature | Container | Duration | Expected Stability |
| Short-term | 4°C (Refrigerated) | Airtight, light-protected (e.g., amber glass vial) | Up to 7 days | <20% loss |
| Long-term | -20°C | Airtight, in methanol | Up to 3 months | Stable |
| General Use | Cool, dark, dry place | Airtight, opaque container | Varies | To minimize degradation from heat, light, and moisture |
Experimental Protocols
Protocol: Assessing the Stability of 7-Hydroxymitragynine in Solution
This protocol outlines a method to determine the stability of 7-hydroxymitragynine in a specific solution under defined experimental conditions using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
7-Hydroxymitragynine standard
-
7-Hydroxymitragynine-D3 (internal standard)
-
High-purity solvent for stock solution (e.g., methanol)
-
Experimental solution/buffer at the desired pH
-
HPLC-grade solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
HPLC column (e.g., C18)
-
LC-MS/MS system
2. Preparation of Solutions:
-
Prepare a stock solution of 7-hydroxymitragynine in a high-purity solvent like methanol.
-
Spike the experimental solution with 7-hydroxymitragynine to the desired final concentration.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
3. Stability Experiment:
-
Aliquots of the test solution and QC samples are stored under the desired experimental conditions (e.g., specific temperature, lighting).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed.
-
The internal standard (7-hydroxymitragynine-D3) is added to each sample.
-
Samples may require further processing like protein precipitation (if in a biological matrix) or dilution.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable gradient elution method to separate 7-hydroxymitragynine from potential degradation products.
-
Monitor the parent and daughter ions for both 7-hydroxymitragynine and the internal standard using Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Calculate the peak area ratio of 7-hydroxymitragynine to the internal standard for each time point.
-
Compare the peak area ratios at each time point to the initial time point (T=0) to determine the percentage of 7-hydroxymitragynine remaining.
-
Plot the percentage remaining versus time to determine the degradation rate and half-life.
Visualizations
References
Technical Support Center: HPLC-MS/MS Quantification of 7-Hydroxymitragynine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 7-hydroxymitragynine using HPLC-MS/MS.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the quantification of 7-hydroxymitragynine.
Sample Preparation
Question: What are the most common issues during sample preparation for 7-hydroxymitragynine analysis in biological matrices?
Answer: The most prevalent challenges in sample preparation include low recovery, significant matrix effects, and analyte instability. 7-hydroxymitragynine is known to be less stable than its parent compound, mitragynine, particularly at elevated temperatures and in acidic or alkaline conditions.[1][2][3]
Troubleshooting Steps:
-
Low Recovery:
-
Optimize Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For LLE, ensure the pH of the aqueous phase is optimized for the basic nature of 7-hydroxymitragynine to ensure it is in a neutral form for efficient extraction into an organic solvent. For SPE, select a sorbent that provides good retention and elution characteristics for the analyte. A common approach involves using a C18 SPE cartridge.[4][5]
-
Check Solvent Polarity and pH: Ensure the extraction solvent in LLE has appropriate polarity. For SPE, the pH of the loading, washing, and elution solutions is critical for efficient recovery.
-
Internal Standard: Utilize a stable, deuterated internal standard (e.g., 7-hydroxymitragynine-D3) to compensate for variability in extraction recovery.
-
-
Matrix Effects:
-
Evaluate Different Extraction Techniques: If significant ion suppression or enhancement is observed, consider switching from a simple protein precipitation method to a more rigorous clean-up technique like SPE or LLE.
-
Optimize Chromatography: Ensure adequate chromatographic separation of 7-hydroxymitragynine from co-eluting matrix components. Modifying the gradient profile or using a different stationary phase can be beneficial.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
-
-
Analyte Stability:
-
Control Temperature: Keep biological samples refrigerated (4°C) or frozen (-20°C) during storage. 7-hydroxymitragynine has been shown to be stable for up to 7 days at 4°C, but significant degradation occurs after 60 days.
-
Control pH: Maintain the pH of the sample and extraction solutions within a stable range. 7-hydroxymitragynine is more stable at a neutral pH.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to degradation. Aliquot samples to avoid multiple freeze-thaw cycles.
-
Chromatography
Question: I am observing poor peak shape (e.g., tailing, broadening) for 7-hydroxymitragynine. What could be the cause and how can I fix it?
Answer: Poor peak shape for 7-hydroxymitragynine, an alkaloid, is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase Modifier: The addition of an acidic modifier to the mobile phase, such as formic acid or acetic acid, is crucial for good peak shape of basic compounds like 7-hydroxymitragynine. Acetic acid has been reported to provide a better MS/MS response compared to formic acid.
-
Column Choice: A C18 column is commonly used and generally provides good retention and separation. However, if issues persist, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column.
-
Flow Rate and Gradient: Optimize the flow rate and gradient elution program to ensure sufficient separation and sharp peaks.
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Implement a column washing procedure or replace the guard/analytical column if necessary.
Question: I am experiencing carryover of 7-hydroxymitragynine in my blank injections after a high concentration sample. How can I mitigate this?
Answer: Carryover is a common issue with "sticky" compounds like alkaloids. It can originate from the autosampler, injection valve, or the analytical column.
Troubleshooting Steps:
-
Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing residual analyte. A strong organic solvent or a mixture of solvents may be required.
-
Injector and Valve Cleaning: The injector needle and valve can be sources of carryover. Ensure these components are being adequately cleaned between injections.
-
Column Washing: Implement a robust column wash at the end of each run with a high percentage of strong organic solvent to elute any remaining analyte.
-
Injection Volume: Reducing the injection volume of high-concentration samples can sometimes help reduce carryover.
-
Blank Injections: Injecting one or more blank samples after high-concentration samples can help identify and quantify the extent of the carryover.
Mass Spectrometry
Question: What are the optimal mass spectrometry parameters for 7-hydroxymitragynine quantification?
Answer: 7-hydroxymitragynine is typically analyzed in positive electrospray ionization (ESI) mode. The protonated molecule [M+H]⁺ is used as the precursor ion.
Common MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-hydroxymitragynine | 415.2 | 190.1 |
| 7-hydroxymitragynine | 415 | 190 |
Note: The optimal collision energy should be determined empirically on your specific instrument.
Troubleshooting Steps for Low Signal Intensity:
-
Mobile Phase Composition: The choice and concentration of the mobile phase modifier can significantly impact ionization efficiency. Acetic acid (0.1%) has been shown to improve the MS/MS response for 7-hydroxymitragynine compared to formic acid.
-
Source Parameters: Optimize ESI source parameters such as ion spray voltage, gas temperatures, and gas flows to maximize the signal for 7-hydroxymitragynine.
-
Matrix Suppression: As discussed in the sample preparation section, matrix effects can significantly suppress the analyte signal. A thorough sample clean-up is crucial.
Experimental Protocols
Example 1: SPE-LC-MS/MS Method for 7-Hydroxymitragynine in Blood and Urine
-
Sample Preparation (SPE):
-
To 1 mL of blood or urine, add an internal standard. For blood, add 2 mL of 0.1M acetate buffer (pH 5). For urine, add 1 mL of the same buffer.
-
Vortex the sample.
-
Load the sample onto a Clean Screen® XCEL I SPE cartridge.
-
Wash the cartridge with 2 mL of 1% formic acid in DI water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum.
-
Elute the analyte with 2 mL of a 98:2 (v/v) mixture of methanol and ammonium hydroxide.
-
Evaporate the eluate to dryness under nitrogen at <40°C.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: Selectra® C18 UHPLC Column (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.01% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A time-based gradient program should be developed to ensure separation from mitragynine and other matrix components.
-
-
MS/MS Conditions:
-
Ionization: ESI Positive
-
MRM Transitions: Monitor the appropriate precursor and product ions for 7-hydroxymitragynine and the internal standard.
-
Example 2: LLE-UPLC-MS/MS Method for 7-Hydroxymitragynine in Rat Plasma
-
Sample Preparation (LLE):
-
To a plasma sample, add the internal standard (tryptoline).
-
Perform a single-step liquid-liquid extraction using chloroform.
-
-
UPLC Conditions:
-
Column: Acquity UPLC™ BEH C18 (1.7 μm, 2.1 mm × 50 mm)
-
Mobile Phase: Isocratic elution with 10:90 (v/v) 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min
-
Run Time: 2.5 min
-
-
MS/MS Conditions:
-
Ionization: ESI Positive
-
MRM Transitions:
-
7-hydroxymitragynine: 415 > 190
-
Tryptoline (IS): 173 > 144
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters reported for HPLC-MS/MS methods for 7-hydroxymitragynine quantification.
Table 1: Linearity and Sensitivity
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Rat Plasma | 10 - 4000 | 10 | |
| Urine | 1 - 100 | 1 | |
| Blood | 1 - 100 | 1 | |
| Urine | 2 - 500 | 2 | |
| Urine | Not Specified | 0.06910 |
Table 2: Accuracy and Precision
| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Rat Plasma | 20, 600, 3200 | < 15% | < 15% | 96.5% - 104.0% | |
| Urine | 10, 200 | ≤ 20% | Not Reported | ± 20% |
Table 3: Recovery
| Matrix | Concentration (ng/mL) | Extraction Recovery (%) | Reference |
| Rat Plasma | 20, 600, 3200 | 62.0% - 67.3% | |
| Blood | 2.5 | ≥ 90% | |
| Blood | 25 | ≥ 95% | |
| Urine | 2.5 | ≥ 90% | |
| Urine | 25 | ≥ 95% |
Visualizations
References
Technical Support Center: Optimizing In Vivo Studies of 7-Hydroxymitragynine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-hydroxymitragynine in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is 7-hydroxymitragynine and why is it studied?
7-hydroxymitragynine is a potent, active metabolite of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom).[1][2] It is a subject of significant research interest due to its analgesic (pain-relieving) effects, which are mediated through its activity as a partial agonist at the mu-opioid receptor (MOR).[1][3][4] Notably, it is considered an "atypical opioid" because it primarily signals through G-protein pathways without significantly recruiting β-arrestin, a mechanism hypothesized to lead to a wider therapeutic window with fewer side effects like respiratory depression compared to classical opioids.
Q2: What are the recommended starting dosages for 7-hydroxymitragynine in rodents?
The optimal dosage of 7-hydroxymitragynine depends on the administration route and the specific experimental endpoint. Based on available literature, here are some suggested starting points for analgesic studies in mice:
-
Subcutaneous (s.c.) administration: An effective dose (ED50) for analgesia in the tail-flick assay has been reported as 0.57 mg/kg. Doses up to 3.2 mg/kg have been used in other behavioral studies.
-
Oral (p.o.) administration: While less common for direct administration of 7-hydroxymitragynine due to low bioavailability (around 2.7% in rats), it is a key route for mitragynine administration, where 7-hydroxymitragynine is then formed as a metabolite.
-
Intravenous (i.v.) administration: Pharmacokinetic studies in rats have utilized intravenous administration to determine key parameters.
It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Q3: How should 7-hydroxymitragynine be prepared for in vivo administration?
7-hydroxymitragynine has low aqueous solubility. A common method for preparation involves first dissolving the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with a vehicle suitable for injection, such as saline or a solution containing Tween 80 to improve solubility. For example, a vehicle of 50% Tween/DMSO solution diluted to 90% saline has been used.
Q4: What are the key pharmacokinetic parameters of 7-hydroxymitragynine in rodents?
Pharmacokinetic studies in Sprague-Dawley rats have provided the following insights:
-
Absorption: After oral administration (5 mg/kg), 7-hydroxymitragynine is rapidly absorbed with a Tmax of approximately 0.3 hours.
-
Bioavailability: Oral bioavailability is low, estimated at 2.7%.
-
Distribution: The volume of distribution after intravenous administration is 2.7 L/kg.
-
Metabolism: 7-hydroxymitragynine is a metabolite of mitragynine, formed primarily by CYP3A enzymes. It can be further metabolized to mitragynine pseudoindoxyl, which is an even more potent µ-opioid agonist.
-
Elimination: The clearance after intravenous administration is 4.0 L/h/kg. The half-life can vary with the dose, ranging from 1.7 to 4.7 hours in one study.
Q5: What is the primary mechanism of action for 7-hydroxymitragynine's analgesic effects?
7-hydroxymitragynine exerts its analgesic effects primarily through its action as a partial agonist at the µ-opioid receptor (MOR). It exhibits a G-protein bias, meaning it preferentially activates G-protein signaling pathways over the β-arrestin pathway. This biased agonism is a key area of research, as it may be associated with a reduced side-effect profile compared to conventional opioids.
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Analgesic Response
| Potential Cause | Troubleshooting Step |
| Improper Drug Formulation/Solubility | Ensure 7-hydroxymitragynine is fully dissolved. Consider using a vehicle with a solubilizing agent like Tween 80. Prepare fresh solutions for each experiment as the compound's stability in solution may vary. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal effective dose in your specific animal strain and model. Dosages reported in the literature are a starting point. |
| Route of Administration | The route of administration significantly impacts bioavailability and pharmacokinetics. Subcutaneous or intravenous routes generally provide more consistent systemic exposure than oral administration for 7-hydroxymitragynine itself. |
| Timing of Behavioral Testing | Conduct behavioral assays at the time of peak drug effect (Tmax). For subcutaneous administration, the peak analgesic effect has been observed around 15 minutes post-injection. |
| Animal Strain and Sex Differences | Be aware of potential differences in metabolism and drug response between different rodent strains and sexes. |
Issue 2: Adverse Events or Toxicity Observed
| Potential Cause | Troubleshooting Step |
| Dosage Too High | Reduce the administered dose. High doses of 7-hydroxymitragynine may lead to aversive effects or other toxicities. Seizure-like activity has been observed at high doses of mitragynine. |
| Vehicle Toxicity | Ensure the vehicle and any solubilizing agents are well-tolerated at the administered volume and concentration. Run a vehicle-only control group. |
| Rapid Intravenous Injection | For intravenous administration, infuse the drug slowly to avoid acute toxicity associated with high peak plasma concentrations. |
Quantitative Data Summary
Table 1: In Vivo Analgesic Potency (ED50) of 7-Hydroxymitragynine in Mice (Tail-Flick Assay)
| Compound | Route of Administration | ED50 (mg/kg) [95% CI] | Reference |
| 7-Hydroxymitragynine | Subcutaneous (s.c.) | 0.57 [0.19–1.7] | |
| Mitragynine | Subcutaneous (s.c.) | 106 [57.4–195] | |
| Mitragynine | Oral (p.o.) | 2.05 [1.24–3.38] |
Table 2: Pharmacokinetic Parameters of 7-Hydroxymitragynine in Male Sprague-Dawley Rats
| Parameter | Intravenous (IV) | Oral (p.o.) - 5 mg/kg | Reference |
| Cmax | - | 28.5 ± 5.0 ng/mL | |
| Tmax | - | 0.3 ± 0.1 h | |
| Bioavailability (F) | - | 2.7 ± 0.3% | |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | - | |
| Clearance (CL) | 4.0 ± 0.3 L/h/kg | - |
Table 3: Receptor Binding Affinity (Ki) of 7-Hydroxymitragynine
| Receptor | Ki (nM) | Reference |
| µ-Opioid Receptor (MOR) | 77.9 (45.8–152) | |
| κ-Opioid Receptor (KOR) | 220 (162–302) | |
| δ-Opioid Receptor (DOR) | 243 (168–355) |
Experimental Protocols
Hot-Plate Test for Analgesia
This protocol assesses the analgesic effects of 7-hydroxymitragynine by measuring the latency of a rodent to react to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, non-injurious level (e.g., 52-55°C).
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Gently place each animal on the hot plate and start a timer. Record the latency to the first sign of nociception, such as paw licking, flicking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer 7-hydroxymitragynine or vehicle via the desired route (e.g., subcutaneous).
-
Post-Treatment Measurement: At the predetermined time point corresponding to the peak effect of the drug (e.g., 15 minutes post-s.c. injection), place the animal back on the hot plate and measure the response latency as in the baseline measurement.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test for Analgesia
This method also measures the analgesic response to a thermal stimulus, but it is applied to the tail.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Animal Restraint: Gently restrain the animal, typically in a specialized restrainer, with the tail exposed and positioned in the apparatus's groove.
-
Baseline Measurement: Activate the light source and start a timer. The apparatus will automatically detect the tail flick and stop the timer, recording the baseline latency. A cut-off time (e.g., 10-18 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer 7-hydroxymitragynine or vehicle.
-
Post-Treatment Measurement: At the appropriate time after drug administration, repeat the latency measurement.
-
Data Analysis: Similar to the hot-plate test, the results can be analyzed as the change in latency or calculated as %MPE.
Visualizations
Caption: G-protein biased signaling pathway of 7-hydroxymitragynine at the µ-opioid receptor.
Caption: Experimental workflow for optimizing 7-hydroxymitragynine dosage in vivo.
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kratomalks.org [kratomalks.org]
- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 7-hydroxymitragynine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-hydroxymitragynine. The information is designed to help minimize off-target effects and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 7-hydroxymitragynine?
7-hydroxymitragynine is primarily a potent partial agonist at the μ-opioid receptor (MOR).[1][2][3][4] It exhibits a higher binding affinity for the MOR compared to the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[1] Notably, it is a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways over the β-arrestin pathway. This biased agonism is thought to contribute to a potentially wider therapeutic window compared to classical opioids, with a reduced risk of adverse effects like respiratory depression and tolerance.
Q2: What are the known off-target effects of 7-hydroxymitragynine?
While 7-hydroxymitragynine is relatively selective for opioid receptors, some studies suggest potential interactions with other receptor systems at higher concentrations. It's important to consider that much of the broader off-target screening has been conducted on its parent compound, mitragynine, which shows affinity for adrenergic (α1 and α2), serotonin (5-HT1A, 5-HT2A), and dopamine (D2) receptors. 7-hydroxymitragynine itself has been shown to have some activity at κ- and δ-opioid receptors, where it may act as a competitive antagonist. Researchers should be aware of the potential for polypharmacology, especially when using high concentrations in their experiments.
Q3: Why am I observing high variability in my in vivo experimental results?
High variability in in vivo studies with 7-hydroxymitragynine can stem from several factors:
-
Metabolism: 7-hydroxymitragynine is an active metabolite of mitragynine, formed primarily by the cytochrome P450 enzyme CYP3A4. The expression and activity of CYP3A4 can vary significantly between individuals and animal strains, leading to differences in the concentration of 7-hydroxymitragynine at the target site.
-
Route of Administration: The bioavailability and metabolic profile of 7-hydroxymitragynine can differ depending on the route of administration (e.g., oral, intravenous, subcutaneous). Oral administration may lead to significant first-pass metabolism.
-
Drug-Drug Interactions: Co-administration of other compounds that are substrates, inhibitors, or inducers of CYP3A4 can alter the metabolism of 7-hydroxymitragynine and affect its efficacy and toxicity.
Q4: How can I minimize the risk of tolerance and dependence development in my animal models?
Prolonged exposure to 7-hydroxymitragynine can lead to the development of tolerance and dependence, similar to classical opioids. To mitigate this in experimental settings:
-
Use the lowest effective dose: Determine the minimal dose required to achieve the desired pharmacological effect.
-
Implement intermittent dosing schedules: Avoid continuous administration to allow for washout periods and reduce receptor desensitization.
-
Monitor for withdrawal symptoms: Be observant for signs of withdrawal upon cessation of the compound.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in binding assays | Purity of 7-hydroxymitragynine, variability in membrane preparations, improper assay conditions. | Verify the purity of your compound using analytical techniques (e.g., HPLC, LC-MS). Ensure consistency in membrane preparation protocols. Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Low potency or efficacy observed | Degradation of the compound, issues with cell line expression, incorrect assay setup. | Store 7-hydroxymitragynine appropriately to prevent degradation. Confirm the expression and functionality of the target receptor in your cell line. Double-check all reagent concentrations and the steps in your experimental protocol. |
| Unexpected agonist/antagonist activity | Presence of active metabolites, off-target effects at high concentrations. | Consider the possibility of in vitro metabolism by cellular enzymes. Perform concentration-response curves over a wide range to identify potential off-target effects. Use selective antagonists for other receptors to rule out their involvement. |
In Vivo Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of dose-dependent effect | Saturation of metabolic pathways, ceiling effect of the compound. | Investigate the pharmacokinetics of 7-hydroxymitragynine in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Consider that as a partial agonist, 7-hydroxymitragynine may have a ceiling effect. |
| Unexplained side effects | Off-target receptor engagement, formation of active metabolites with different pharmacological profiles. | Conduct a broader observational assessment of animal behavior to identify potential off-target effects. Analyze plasma and tissue samples for the presence of metabolites. |
| Discrepancies between in vitro and in vivo data | Poor bioavailability, rapid metabolism, blood-brain barrier penetration issues. | Determine the oral bioavailability and pharmacokinetic profile of 7-hydroxymitragynine in your chosen species. Assess the ability of the compound to cross the blood-brain barrier if central effects are being studied. |
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki) of 7-Hydroxymitragynine
| Receptor | Ki (nM) | Species/Cell Line | Reference |
| μ-Opioid | 13.5 - 77.9 | Various | |
| δ-Opioid | 91 - 243 | Various | |
| κ-Opioid | 123 - 220 | Various |
Table 2: In Vitro Efficacy (EC50 and Emax) of 7-Hydroxymitragynine at the μ-Opioid Receptor
| Assay | EC50 (nM) | Emax (%) | Cell Line | Reference |
| [³⁵S]GTPγS Binding | 77.9 | 41.3 | hMOR-CHO | |
| BRET (G protein activation) | 34.5 | 47 | hMOR-HEK293 |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol provides a general framework for determining the binding affinity of 7-hydroxymitragynine to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR).
-
Non-labeled competitor (e.g., naloxone).
-
7-hydroxymitragynine stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of 7-hydroxymitragynine in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either a vehicle, a known competitor (for non-specific binding), or a concentration of 7-hydroxymitragynine.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki value for 7-hydroxymitragynine.
β-Arrestin Recruitment Assay (BRET)
This protocol outlines a general method for assessing the G protein bias of 7-hydroxymitragynine by measuring β-arrestin 2 recruitment.
Materials:
-
HEK293 cells co-expressing the μ-opioid receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin 2 fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell culture medium and reagents.
-
7-hydroxymitragynine stock solution.
-
Coelenterazine h (luciferase substrate).
-
96-well microplates suitable for luminescence measurements.
-
A plate reader capable of measuring BRET.
Procedure:
-
Plate the engineered HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of 7-hydroxymitragynine in assay buffer.
-
Treat the cells with the different concentrations of 7-hydroxymitragynine or a control compound and incubate for a specific period.
-
Add the coelenterazine h substrate to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-capable plate reader.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of 7-hydroxymitragynine to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Tolerance in Chronic 7-Hydroxymitragynine Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the challenges associated with tolerance development in chronic 7-hydroxymitragynine (7-OH-MG) studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the evidence that tolerance develops to the antinociceptive effects of 7-hydroxymitragynine?
A: Chronic administration of 7-hydroxymitragynine has been shown to induce tolerance to its pain-relieving effects in preclinical rodent models.[1][2] Studies have demonstrated that repeated dosing leads to a diminished response in standard antinociceptive assays, such as the tail-flick and hot-plate tests.[3] Furthermore, cross-tolerance between 7-hydroxymitragynine and morphine has been observed, suggesting a shared mechanism of action at the mu-opioid receptor.[3]
Q2: What are the primary molecular mechanisms thought to underlie tolerance to 7-hydroxymitragynine?
A: Tolerance to 7-hydroxymitragynine, like other opioids, is a complex process involving neuroadaptations at the cellular and molecular levels. The primary mechanism is believed to involve changes at the mu-opioid receptor (MOR), the main target of 7-OH-MG. These changes include:
-
Receptor Desensitization: Following prolonged activation, the MOR can become less responsive to stimulation. This process is often mediated by G protein-coupled receptor kinases (GRKs) which phosphorylate the receptor, leading to the recruitment of β-arrestin proteins.[4]
-
Receptor Downregulation: Chronic exposure to agonists can lead to a decrease in the total number of MORs on the cell surface through increased internalization and degradation.
-
G Protein-Biased Agonism: 7-hydroxymitragynine is considered a G protein-biased agonist at the MOR. This means it preferentially activates the G protein signaling pathway, which is associated with analgesia, over the β-arrestin 2 recruitment pathway, which is linked to some adverse effects and tolerance development. While this bias may contribute to a potentially better side-effect profile compared to conventional opioids, tolerance can still develop.
Q3: How is antinociceptive tolerance to 7-hydroxymitragynine typically induced and measured in animal models?
A: A common method involves the repeated administration of 7-hydroxymitragynine to rodents, typically mice or rats. A standard protocol includes:
-
Induction: Subcutaneous (s.c.) injection of 7-hydroxymitragynine at a dose of 10 mg/kg, administered twice daily for five consecutive days.
-
Measurement: The development of tolerance is assessed by measuring the antinociceptive response before the first dose (baseline) and at set time points after subsequent doses. The tail-flick and hot-plate tests are standard assays used to quantify the analgesic effect. A significant decrease in the response latency over the treatment period indicates the development of tolerance.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies of 7-hydroxymitragynine tolerance.
Antinociceptive Testing: Tail-Flick and Hot-Plate Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline tail-flick or hot-plate latencies. | 1. Improper animal handling leading to stress-induced analgesia. 2. Lack of habituation to the testing apparatus. 3. Inconsistent placement of the tail or paws on the heat source. 4. Variation in ambient temperature or the temperature of the animal's tail. | 1. Handle animals gently and consistently for several days prior to testing to minimize stress. 2. Acclimate animals to the restraining device and testing room to reduce anxiety. 3. For the tail-flick test, ensure the heat source is focused on the same distal portion of the tail for each measurement. For the hot-plate test, ensure the animal's paws are in full contact with the plate. 4. Maintain a consistent environmental temperature. Allow animals to acclimate to the room temperature before testing. |
| No significant development of tolerance observed after chronic administration. | 1. Insufficient dose or duration of 7-hydroxymitragynine administration. 2. Incorrect route of administration. 3. Animal strain is less susceptible to opioid tolerance. | 1. Verify the dosage and administration schedule. The 10 mg/kg, s.c., twice daily for 5 days protocol is a validated method. 2. Ensure correct subcutaneous administration technique. 3. Be aware of strain differences in opioid sensitivity and tolerance development. C57BL/6 mice are a commonly used strain. |
| Animals are reaching the cut-off time in the tail-flick or hot-plate test even at baseline. | 1. The intensity of the heat stimulus is too low. 2. The cut-off time is set too short. | 1. Gradually increase the intensity of the heat source to achieve a baseline latency that is approximately 50% of the cut-off time. 2. The cut-off time is a safety measure to prevent tissue damage. Ensure it is set appropriately (typically 10-15 seconds for tail-flick and 30-60 seconds for hot-plate). |
| Inconsistent results between different experimenters. | 1. Subjectivity in scoring the endpoint (e.g., tail flick, paw lick/jump). 2. Variation in handling and timing of procedures. | 1. Clearly define the behavioral endpoint for all experimenters. Video recording can be a useful tool for training and ensuring consistency. 2. Standardize the entire experimental protocol, including animal handling, injection timing, and the interval between injection and testing. |
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Chronic Dosing Regimen for Tolerance Induction | 10 mg/kg, s.c., twice daily for 5 days | Mice | |
| 7-OH-MG EC50 for G-protein Activation (hMOP) | 19.5 nM (Emax = 89%) | In vitro (cAMP assay) | |
| Morphine EC50 for G-protein Activation (hMOP) | 3.23 nM | In vitro (cAMP assay) | |
| 7-OH-MG Binding Affinity (Ki) at hMOP | 47 nM | In vitro | |
| Morphine Binding Affinity (Ki) at hMOP | 1.50 ± 0.04 nM | In vitro |
Experimental Protocols
Protocol 1: Induction and Assessment of Antinociceptive Tolerance to 7-Hydroxymitragynine in Mice
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Habituation:
-
Handle the mice for 5 minutes daily for 3-5 days leading up to the experiment.
-
Habituate the mice to the tail-flick or hot-plate apparatus and restraining devices for 1-2 days before baseline testing to minimize stress-induced analgesia.
3. Baseline Antinociceptive Testing:
-
Tail-Flick Test:
-
Gently restrain the mouse.
-
Focus a radiant heat source on the ventral surface of the distal third of the tail.
-
Record the latency (in seconds) for the mouse to flick its tail away from the heat source.
-
A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
-
-
Hot-Plate Test:
-
Place the mouse on a heated plate maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency (in seconds) for the first sign of nociception, such as paw licking, stamping, or jumping.
-
A cut-off time of 30-60 seconds is recommended.
-
-
Take at least two baseline readings for each animal and average the values.
4. Tolerance Induction:
-
Administer 7-hydroxymitragynine (10 mg/kg, s.c.) twice daily (e.g., at 9:00 AM and 5:00 PM) for 5 consecutive days.
-
A control group should receive vehicle (e.g., saline or a suitable solvent for 7-OH-MG) on the same schedule.
5. Assessment of Tolerance:
-
On each day of the treatment regimen, perform the antinociceptive test (tail-flick or hot-plate) 30 minutes after the morning injection.
-
A significant decrease in the latency compared to the baseline and/or the day 1 response indicates the development of tolerance.
6. Data Analysis:
-
Express the data as the mean latency ± SEM for each group.
-
Analyze the data using a two-way repeated measures ANOVA, followed by an appropriate post-hoc test to compare the responses across the treatment days and between the 7-OH-MG and vehicle groups.
Protocol 2: Quantification of Mu-Opioid Receptor (MOR) Downregulation via Western Blot
1. Tissue Collection and Preparation:
-
Following the chronic treatment protocol, euthanize the mice and rapidly dissect brain regions of interest (e.g., periaqueductal gray, thalamus, spinal cord).
-
Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the mu-opioid receptor overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
3. Data Analysis:
-
Quantify the band intensity for the MOR and a loading control (e.g., GAPDH or β-actin) using densitometry software.
-
Normalize the MOR band intensity to the loading control for each sample.
-
Compare the normalized MOR expression levels between the 7-OH-MG-treated and vehicle-treated groups using a t-test or one-way ANOVA.
Mandatory Visualizations
References
Difficulties in isolating 7-hydroxymitragynine from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 7-hydroxymitragynine from natural sources.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of 7-hydroxymitragynine so low when extracting from Mitragyna speciosa (kratom) leaves?
A1: The low yield of 7-hydroxymitragynine is primarily due to its very low natural abundance in the plant material. Typically, it constitutes less than 0.05% of the dried leaf mass and in some cases may not be detected at all.[1][2] The primary alkaloid in kratom is mitragynine, which is significantly more abundant.[1][3]
Q2: My final product is a mixture of several alkaloids. How can I improve the purity of my 7-hydroxymitragynine isolate?
A2: Co-extraction of other major alkaloids like mitragynine, speciogynine, speciociliatine, and paynantheine is a common challenge.[1] To achieve high purity, a multi-step purification strategy is recommended. A particularly effective approach is a two-dimensional purification method combining Centrifugal Partition Chromatography (CPC) followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC). This has been shown to increase purity from approximately 40% to as high as 98%.
Q3: I am experiencing degradation of my 7-hydroxymitragynine sample during processing. What could be the cause?
A3: 7-hydroxymitragynine is known to be unstable under certain conditions. It is particularly sensitive to high temperatures and pH changes. Significant degradation can occur at temperatures above 40°C (104°F) and it is also labile in acidic conditions. To minimize degradation, it is crucial to control the temperature throughout the extraction and purification process and to be mindful of the pH of your solvents.
Q4: What are the most effective extraction techniques for obtaining 7-hydroxymitragynine?
A4: Several extraction methods can be employed, each with its own advantages. Common techniques include:
-
Acid-Base Extraction: This method leverages the basic nature of alkaloids to separate them from the plant matrix.
-
Solvent Extraction (Maceration/Percolation): This involves soaking the plant material in a solvent to dissolve the alkaloids.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing the extraction efficiency and can provide higher yields in a shorter time.
The choice of solvent is also critical, with methanol and ethanol being commonly used.
Q5: What is the mechanism of action of 7-hydroxymitragynine?
A5: 7-hydroxymitragynine is a potent partial agonist at the μ-opioid receptor (MOR) and a competitive antagonist at the δ- and κ-opioid receptors. A key feature of its mechanism is that it is a G-protein biased agonist at the MOR. This means it preferentially activates the G-protein signaling pathway without significantly recruiting the β-arrestin pathway, which is associated with some of the negative side effects of traditional opioids.
Troubleshooting Guides
Issue 1: Low Yield of 7-Hydroxymitragynine
| Possible Cause | Troubleshooting Step |
| Low natural abundance in plant material. | Source plant material from a reputable supplier with documented alkaloid profiles. Consider that the concentration of 7-hydroxymitragynine can vary based on geographical location and harvest time. |
| Inefficient extraction method. | Optimize your extraction parameters. For Ultrasound-Assisted Extraction (UAE), experiment with solvent type, sample-to-liquid ratio, ultrasonic power, and extraction time. A study found optimal conditions to be a 0.5:10 g/mL sample-to-liquid ratio with 70% v/v methanol, 175 watts of ultrasonic power for 10 minutes. |
| Degradation during extraction. | Maintain low temperatures (below 40°C) throughout the extraction process. Avoid prolonged exposure to harsh acidic or alkaline conditions. |
| Loss during purification. | If using column chromatography, ensure the chosen stationary and mobile phases are optimized for separating 7-hydroxymitragynine from other alkaloids. Monitor fractions carefully using an appropriate analytical technique (e.g., TLC, HPLC). |
Issue 2: Poor Purity of Final Isolate
| Possible Cause | Troubleshooting Step |
| Co-elution of other alkaloids. | Employ a multi-dimensional purification strategy. Combining techniques that separate based on different principles (e.g., polarity and partitioning) can be highly effective. A CPC-HPLC two-step procedure is a proven method. |
| Inadequate separation in chromatography. | Optimize your chromatographic conditions. For HPLC, experiment with different columns (e.g., C18), mobile phase compositions, and gradients. For column chromatography, a mixture of n-hexane-ethyl acetate-25% ammonia has been used successfully. |
| Contamination from equipment or solvents. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents to avoid introducing contaminants. |
Data Presentation
Table 1: Comparison of 7-Hydroxymitragynine Abundance in Mitragyna speciosa
| Alkaloid | Typical Abundance in Dried Leaf Mass (%) | Reference |
| Mitragynine | 1 - 2 | |
| 7-Hydroxymitragynine | < 0.05 | |
| Speciogynine | 0.2 - 0.5 | |
| Speciociliatine | 0.2 - 0.5 | |
| Paynantheine | 0.2 - 0.5 |
Table 2: Purity Enhancement of 7-Hydroxymitragynine using a Two-Step Purification Protocol
| Purification Step | Purity of 7-Hydroxymitragynine (%) | Reference |
| Crude Extract | ~40 | |
| After Centrifugal Partition Chromatography (CPC) | >85 | |
| After Preparative HPLC | 98 |
Experimental Protocols
Protocol 1: Two-Dimensional Purification of 7-Hydroxymitragynine (CPC-HPLC)
This protocol is a summary of the method described by Gilson.
-
First Dimension: Centrifugal Partition Chromatography (CPC)
-
Sample Preparation: Dissolve the crude extract containing approximately 40% 7-hydroxymitragynine.
-
CPC System: Utilize a CPC 250 Classic system.
-
Solvent System: Program the appropriate solvent system for separation.
-
Operation: Load the column in ascending mode with the aqueous mobile phase. Pump the organic mobile phase at the specified flow rate and rotational speed.
-
Fraction Collection: Collect fractions and identify those containing 7-hydroxymitragynine using analytical HPLC.
-
-
Second Dimension: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Pool the 7-hydroxymitragynine-containing fractions from the CPC, concentrate them, and redissolve in a suitable solvent like buffered acetonitrile.
-
HPLC System: Use a preparative HPLC system.
-
Column: A Phenomenex Luna C18(2) 100Å column is a suitable choice.
-
Injection: Manually inject the concentrated sample onto the column.
-
Purification: Run the HPLC method to separate the remaining impurities.
-
Final Product: Collect the purified 7-hydroxymitragynine peak, which can reach a final purity of 98%.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of 7-Hydroxymitragynine
This protocol is based on optimized conditions from a 2024 study.
-
Sample Preparation: Prepare dried and powdered Mitragyna speciosa leaf material.
-
Extraction Setup:
-
Sample-to-Liquid Ratio: Use a ratio of 0.5 g of plant material to 10 mL of solvent.
-
Solvent: Use 70% v/v methanol in water.
-
-
Ultrasonication:
-
Power: Set the ultrasonic power to 175 watts.
-
Time: Sonicate the mixture for 10 minutes.
-
-
Post-Extraction:
-
Separation: Centrifuge or filter the mixture to separate the extract from the solid plant material.
-
Analysis: Quantify the 7-hydroxymitragynine content in the extract using a validated analytical method such as HPLC-DAD.
-
Mandatory Visualizations
References
- 1. A Guide to 7-Hydroxymitragynine: Kratomâs Powerful Minor Alkaloid [acslab.com]
- 2. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anrclinic.com [anrclinic.com]
Technical Support Center: Optimizing 7-Hydroxymitragynine Resolution in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 7-hydroxymitragynine. Our aim is to help you achieve optimal resolution and accurate quantification in your analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges encountered when analyzing 7-hydroxymitragynine?
A1: The primary challenges in the chromatographic analysis of 7-hydroxymitragynine include:
-
Peak Tailing: Due to its basic nature, 7-hydroxymitragynine can interact with residual silanol groups on silica-based columns, leading to asymmetrical peak shapes.[1]
-
Co-elution with other alkaloids: Kratom extracts contain numerous structurally similar alkaloids, which can co-elute with 7-hydroxymitragynine, complicating accurate quantification.[2][3][4]
-
Low Abundance: 7-hydroxymitragynine is often present at very low concentrations in plant material and biological samples, making sensitive detection and baseline separation difficult.[3]
-
Poor Resolution: Achieving baseline separation from mitragynine and other related compounds can be challenging due to their similar physicochemical properties.
Q2: Which type of chromatography is best suited for 7-hydroxymitragynine analysis?
A2: Both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used. UPLC, with its smaller particle size columns (e.g., 1.7 µm), generally offers significant advantages, including shorter analysis times, reduced solvent consumption, and improved peak resolution. For highly complex matrices or when high sensitivity is required, coupling these techniques with tandem mass spectrometry (LC-MS/MS) is the preferred approach. Supercritical Fluid Chromatography (SFC) has also been shown to provide excellent resolution of mitragynine and its isomers.
Q3: What is a good starting point for mobile phase selection?
A3: A common starting point for reversed-phase chromatography of 7-hydroxymitragynine is a mobile phase consisting of acetonitrile and water, both with an acidic modifier. Formic acid (0.1%) or acetic acid (0.1%) are frequently used to improve peak shape and enhance ionization for MS detection. For columns that can tolerate higher pH, a mobile phase containing a buffer like 5 mM ammonium bicarbonate at pH 9.5 can also provide excellent separation.
Q4: How can I improve the peak shape of 7-hydroxymitragynine?
A4: To mitigate peak tailing and improve symmetry, consider the following:
-
Mobile Phase Additives: Incorporate an acidic modifier like formic or acetic acid to protonate the analyte and minimize interactions with silanol groups.
-
Column Selection: Use a highly deactivated, end-capped C18 column. Columns with ethylene bridged hybrid (BEH) particles or those designed for high pH stability can also offer improved performance.
-
Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and reduce viscosity.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase to prevent peak distortion.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution Between 7-Hydroxymitragynine and Mitragynine
Symptoms:
-
Overlapping peaks for 7-hydroxymitragynine and mitragynine.
-
Inability to accurately integrate the peak for 7-hydroxymitragynine.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the gradient elution. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different mobile phase modifiers (e.g., formic acid, acetic acid, ammonium bicarbonate) and pH levels to alter the selectivity. |
| Suboptimal Column Chemistry | Switch to a column with a different selectivity. While C18 is common, consider columns with alternative stationary phases. A UPLC column with smaller particles (≤ 1.8 µm) will generally provide higher efficiency and better resolution. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, though it will increase the run time. |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the column, which can lead to peak broadening and loss of resolution. |
Issue 2: Peak Tailing of 7-Hydroxymitragynine
Symptoms:
-
The peak for 7-hydroxymitragynine has an asymmetrical shape with a drawn-out tail.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Packing | Use a highly deactivated, end-capped column to minimize interactions with residual silanol groups. Alternatively, use a column designed for use at higher pH and a basic mobile phase to ensure the analyte is in a neutral state. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, a guard column can protect the analytical column from strongly retained compounds in the sample. If the column is old, it may need to be replaced. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper peak focusing at the head of the column. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Quantification in Plasma
This protocol is adapted from a validated method for the determination of 7-hydroxymitragynine in rat plasma.
1. Sample Preparation: Liquid-Liquid Extraction
- To 100 µL of plasma, add an internal standard.
- Add 1 mL of chloroform and vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
System: UPLC-MS/MS
-
Column: Acquity UPLC™ BEH C18 (1.7 µm, 2.1 mm x 50 mm)
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: 0.1% Acetic Acid in Acetonitrile
-
-
Gradient: Isocratic elution with 90% B
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 2.5 minutes
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
7-hydroxymitragynine: 415 > 190 [M+H]+
-
Internal Standard (Tryptoline): 173 > 144 [M+H]+
-
Protocol 2: HPLC-UV Method for Quantification in Kratom Products
This protocol is based on a method for the analysis of mitragynine and 7-hydroxymitragynine in various kratom products.
1. Sample Preparation: Methanolic Extraction
- Weigh a representative sample of the kratom product.
- Add a known volume of methanol.
- Sonication for 30 minutes.
- Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
-
System: HPLC with UV detection
-
Column: XBridge C18 (3.5 µm, 4.6 x 150 mm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A gradient elution is used.
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
UV Detection: 254 nm
Data Presentation
Table 1: Comparison of Chromatographic Methods for 7-Hydroxymitragynine Analysis
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (HPLC-PDA) |
| Technique | UPLC-MS/MS | HPLC-UV | HPLC-PDA |
| Column | Acquity UPLC™ BEH C18 (1.7 µm, 2.1 mm x 50 mm) | XBridge C18 (3.5 µm, 4.6 x 150 mm) | C18 Acquity® BEH (1.7 µm, 100 mm x 2.1 mm) |
| Mobile Phase | 0.1% Acetic Acid in Water/Acetonitrile | 0.1% Formic Acid in Water/Acetonitrile | Water, Methanol, Acetonitrile, 5mM Ammonium Bicarbonate pH 9.5 |
| Flow Rate | 0.2 mL/min | 1 mL/min | 0.3 mL/min |
| Retention Time | ~0.5 min | ~2.5 min | Not Specified |
| LLOQ | 10 ng/mL | Not Specified | 0.1665 µg/mL |
Visualizations
Caption: UPLC-MS/MS workflow for 7-hydroxymitragynine in plasma.
Caption: HPLC-UV workflow for 7-hydroxymitragynine in kratom products.
Caption: Troubleshooting logic for common chromatography issues.
References
Validation & Comparative
A Comparative Analysis of the Potency of 7-Hydroxymitragynine and Mitragynine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two primary alkaloids found in the plant Mitragyna speciosa (kratom): 7-hydroxymitragynine and mitragynine. The information presented is collated from various experimental studies to assist researchers and professionals in drug development in understanding the pharmacological differences between these two compounds.
Executive Summary
Experimental data consistently demonstrates that 7-hydroxymitragynine is a significantly more potent mu-opioid receptor agonist than its parent compound, mitragynine. This increased potency is observed across in vitro receptor binding and functional assays, as well as in in vivo assessments of analgesia. While mitragynine is the most abundant alkaloid in kratom leaves, its pharmacological effects are, to a significant extent, mediated by its metabolite, 7-hydroxymitragynine.[1][2][3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, offering a clear comparison of the potency of 7-hydroxymitragynine and mitragynine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| 7-Hydroxymitragynine | 7.16 - 77.9[5] | 188 - 220 | 219 - 243 |
| Mitragynine | 161 - 709 | 1700 | 6800 |
| Morphine | 1.50 - 4.19 | - | - |
| Fentanyl | 7.96 | - | - |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Assays
| Compound | Assay | Parameter | Value | Receptor |
| 7-Hydroxymitragynine | GTPγS Binding | EC50 | 34.5 nM | Human MOR |
| Emax | 41.3% - 47% | Human MOR | ||
| G Protein BRET | EC50 | 0.0345 µM | Mu-Opioid | |
| Mitragynine | GTPγS Binding | EC50 | 339 nM | Human MOR |
| Emax | 34% | Human MOR | ||
| G Protein BRET | EC50 | 0.339 µM | Mu-Opioid |
EC50 represents the concentration for 50% of the maximal response. Emax indicates the maximum response compared to a full agonist.
Table 3: In Vivo Analgesic Potency
| Compound | Animal Model | Test | ED50 |
| 7-Hydroxymitragynine | Mice | Tail-flick | 0.6 mg/kg (s.c.) |
| Mitragynine | Mice | Tail-flick | 2.05 mg/kg (p.o.) |
ED50 is the dose required to produce a therapeutic effect in 50% of the population. (s.c. = subcutaneous, p.o. = oral administration)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR).
-
Unlabeled test compounds (7-hydroxymitragynine, mitragynine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist.
Materials:
-
Cell membranes expressing the opioid receptor and associated G proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (guanosine diphosphate).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 µM GDP, pH 7.4).
Procedure:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of the test compound in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine EC50 and Emax values.
Hot Plate Test for Analgesia
This in vivo assay assesses the analgesic effect of a compound by measuring the latency of a pain response to a thermal stimulus.
Apparatus:
-
A hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
-
A transparent cylinder to confine the animal to the hot plate surface.
Procedure:
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and apparatus.
-
Baseline Measurement: Determine the baseline latency for each animal to react to the heat (e.g., paw licking, jumping) before drug administration. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., via subcutaneous or oral route).
-
Post-treatment Measurement: At specific time intervals after drug administration, place the animal on the hot plate and record the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated.
Visualizations
The following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Mu-opioid receptor signaling pathway.
Caption: Experimental workflow for potency assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Efficacy of 7-Hydroxymitragynine and Morphine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of 7-hydroxymitragynine and the classical opioid, morphine, based on experimental data from animal models. 7-hydroxymitragynine is an active metabolite of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom).[1][2] Both compounds exert their analgesic effects primarily through the mu-opioid receptor (MOR), yet preclinical data reveal significant differences in their potency and potential mechanisms of action.
Mechanism of Action: A Tale of Two Mu-Opioid Receptor Agonists
Both 7-hydroxymitragynine and morphine produce analgesia by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][4] Activation of the MOR initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive transmission.[3] This process involves the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, leading to a suppression of calcium currents.
A key distinction lies in their interaction with downstream signaling pathways. 7-hydroxymitragynine is considered a G-protein biased agonist at the MOR. This means it preferentially activates the G-protein signaling pathway responsible for analgesia without significantly recruiting β-arrestin. The lack of β-arrestin recruitment is hypothesized to lead to a more favorable side-effect profile, potentially reducing respiratory depression and other adverse effects commonly associated with classical opioids like morphine.
Comparative Analgesic Efficacy in Animal Models
The analgesic properties of 7-hydroxymitragynine and morphine have been evaluated in various rodent models of nociception. The most common assays are the hot-plate and tail-flick tests, which measure the response to a thermal stimulus.
Hot-Plate Test Data
The hot-plate test assesses the supraspinal analgesic response, where an animal is placed on a heated surface and the latency to exhibit a pain response (e.g., paw licking or jumping) is measured. Across multiple studies, 7-hydroxymitragynine has consistently demonstrated greater potency than morphine in this assay.
| Compound | Animal Model | Route of Admin. | Dose Range | Key Finding | Reference |
| 7-Hydroxymitragynine | Mice | Subcutaneous (s.c.) | 2.5 - 10 mg/kg | Dose-dependent antinociceptive effects; more potent than morphine. | |
| 7-Hydroxymitragynine | Mice | Oral (p.o.) | 5 - 10 mg/kg | Potent antinociceptive activity. | |
| 7-Hydroxymitragynine | Rats | Intravenous (i.v.) | 0.0032 - 3.2 mg/kg | Produced maximum antinociceptive effects; more potent than morphine. | |
| Morphine | Mice | Subcutaneous (s.c.) | - | Positive control, less potent than 7-hydroxymitragynine. | |
| Morphine | Mice | Oral (p.o.) | 20 mg/kg | Weak antinociception observed. |
Tail-Flick Test Data
The tail-flick test is a measure of spinal analgesia, where a focused beam of heat is applied to an animal's tail, and the time taken to flick the tail away is recorded. Similar to the hot-plate test, 7-hydroxymitragynine shows superior potency to morphine.
| Compound | Animal Model | Route of Admin. | Dose/ED₅₀ | Key Finding | Reference |
| 7-Hydroxymitragynine | 129S1 Mice | Subcutaneous (s.c.) | ED₅₀ = 0.57 mg/kg | Highly potent analgesic. | |
| 7-Hydroxymitragynine | Mice | Subcutaneous (s.c.) | 2.5 - 10 mg/kg | Dose-dependent antinociceptive effects; more potent than morphine. | |
| 7-Hydroxymitragynine | Mice | Oral (p.o.) | 5 - 10 mg/kg | Potent antinociceptive activity. | |
| Mitragynine | 129S1 Mice | Subcutaneous (s.c.) | ED₅₀ = 106 mg/kg | Significantly less potent than its metabolite, 7-hydroxymitragynine. | |
| Mitragynine | 129S1 Mice | Oral (p.o.) | ED₅₀ = 2.05 mg/kg | More potent orally than subcutaneously, suggesting metabolic conversion. | |
| Morphine | Mice | Subcutaneous (s.c.) | - | Positive control, less potent than 7-hydroxymitragynine. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the hot-plate and tail-flick tests as described in the literature.
Hot-Plate Test Protocol
This test is used to evaluate thermal pain reflexes resulting from footpad contact with a heated surface, primarily measuring supraspinally integrated responses.
-
Apparatus : A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature and an open-ended cylindrical restrainer to keep the animal on the heated surface.
-
Acclimation : Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
-
Procedure :
-
The hot plate is pre-heated to a constant temperature, typically between 50°C and 55°C.
-
A baseline latency is often determined before drug administration.
-
The test compound (7-hydroxymitragynine or morphine) or vehicle is administered via the desired route (e.g., subcutaneous, oral).
-
At a predetermined time post-administration, the animal is placed on the hot plate, and a timer is started immediately.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded.
-
-
Data Analysis : The latency to response is measured. An increase in latency compared to baseline or a vehicle-treated control group indicates an analgesic effect.
Tail-Flick Test Protocol
This test assesses pain sensitivity by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus, reflecting a spinal reflex.
-
Apparatus : A tail-flick analgesia meter that directs a high-intensity light beam onto the animal's tail.
-
Acclimation : Animals are allowed to acclimate to the testing environment. They may also be habituated to the restraining device to minimize stress.
-
Procedure :
-
The animal is gently placed in a restrainer, with its tail exposed and positioned in a groove on the apparatus.
-
The start button is pressed, which activates the heat source and a timer.
-
The apparatus automatically detects the tail flick and stops the timer, recording the latency.
-
A baseline latency is typically recorded before drug administration.
-
The test compound or vehicle is administered.
-
At specific time points after administration, the tail-flick latency is measured again.
-
A maximum cut-off time (e.g., 10-18 seconds) is set to prevent tissue damage.
-
-
Data Analysis : The latency to flick the tail is the primary measure. An increase in latency indicates analgesia. Often, data are converted to a percentage of the maximum possible effect (%MPE).
Conclusion
Preclinical data from animal models consistently demonstrate that 7-hydroxymitragynine is a significantly more potent analgesic than morphine. This increased potency is observed across different routes of administration and in both spinal and supraspinal pain assays. Furthermore, the characterization of 7-hydroxymitragynine as a G-protein biased MOR agonist suggests a potential for a wider therapeutic window, with a possibility of reduced opioid-related side effects compared to morphine. These findings underscore the therapeutic potential of the Mitragyna alkaloid scaffold and warrant further investigation in the development of novel and safer analgesics.
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Synthetic vs. Natural 7-Hydroxymitragynine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of synthetic and natural 7-hydroxymitragynine (7-OH), a potent alkaloid derived from the Mitragyna speciosa (kratom) plant. While the chemical structure of 7-hydroxymitragynine is identical regardless of its origin, the profound pharmacological and safety-profile differences arise from its concentration and the presence of other alkaloids in natural versus synthetic preparations.
Source and Production: A Fundamental Distinction
Natural 7-hydroxymitragynine is a minor constituent of the kratom leaf, typically accounting for less than 2% of the total alkaloid content.[1][2] It is also produced in vivo as an active metabolite of mitragynine, the most abundant alkaloid in kratom, through oxidation by cytochrome P450 enzymes, primarily CYP3A4, in the liver.[3][4]
In stark contrast, synthetic 7-hydroxymitragynine is most often produced semi-synthetically. This process involves isolating mitragynine from the plant material and then oxidizing it in a laboratory setting to create 7-hydroxymitragynine.[1] This method allows for the production of highly concentrated 7-OH products, which are increasingly available commercially. These concentrated products present a significantly different pharmacological profile and risk assessment compared to the trace amounts found in natural kratom leaf.
Receptor Binding and Functional Activity
7-hydroxymitragynine is a potent opioid receptor modulator. Its primary mechanism of action involves interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors.
Receptor Binding Affinity
Radioligand binding assays have been used to determine the affinity of 7-hydroxymitragynine for opioid receptors. The data consistently shows that 7-OH has a significantly higher affinity for the μ-opioid receptor compared to mitragynine.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| 7-Hydroxymitragynine | 13.5 - 77.9 | 91 - 155 | 123 - 220 |
| Mitragynine | ~709 | >10,000 | ~220 |
| Morphine | ~1-4 | ~20-50 | ~30-60 |
| Table 1: Comparative opioid receptor binding affinities (Ki). Data compiled from multiple studies. Lower Ki values indicate higher binding affinity. |
Functional Activity: A Biased Agonist
7-hydroxymitragynine acts as a partial agonist at the μ-opioid receptor and a competitive antagonist at the δ- and κ-opioid receptors. A critical pharmacological distinction from classic opioids like morphine is that 7-OH is a G-protein-biased agonist. Upon binding to the μ-opioid receptor, it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while not significantly recruiting the β-arrestin-2 pathway. The lack of β-arrestin-2 recruitment is thought to mitigate some of the typical opioid-related adverse effects, such as respiratory depression and constipation.
Potency and In Vivo Effects
In vivo studies consistently demonstrate that 7-hydroxymitragynine is substantially more potent than both its precursor, mitragynine, and the classic opioid, morphine. Some studies suggest 7-OH is approximately 13 times more potent than morphine and up to 46 times more potent than mitragynine in animal models of pain. The analgesic effects of mitragynine administration are now understood to be mediated primarily by its conversion to 7-hydroxymitragynine.
Pharmacokinetic Profile
| Parameter | 7-Hydroxymitragynine | Mitragynine | Notes |
| Tmax (single dose) | 1.2 - 1.8 hours | 1.0 - 1.3 hours | Time to reach maximum plasma concentration. |
| Half-life (T½) | ~4.7 hours (single dose) to ~24.7 hours (multiple doses) | ~43.4 hours (single dose) to ~67.9 hours (multiple doses) | Half-life appears to be dose-dependent and increases with repeated dosing. |
| Metabolism | Primarily a metabolite of mitragynine via CYP3A4. | Metabolized to 7-hydroxymitragynine and other metabolites. | |
| Table 2: Human Pharmacokinetic Parameters of 7-Hydroxymitragynine and Mitragynine after Oral Administration of Kratom Leaf Powder. |
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of 7-hydroxymitragynine.
Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of 7-hydroxymitragynine for opioid receptors.
-
Methodology:
-
Preparation: Cell membranes are prepared from cell lines stably expressing the human μ, δ, or κ opioid receptor (e.g., HEK293 cells).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled competitor drug (7-hydroxymitragynine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: The concentration of 7-hydroxymitragynine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To measure the functional activity (G-protein activation) of 7-hydroxymitragynine at the μ-opioid receptor.
-
Methodology:
-
Preparation: Cell membranes expressing the μ-opioid receptor are prepared as described above.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of 7-hydroxymitragynine.
-
Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation & Detection: The reaction is terminated and filtered, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Analysis: Data are analyzed to generate concentration-response curves, from which potency (EC₅₀) and efficacy (Emax) relative to a standard full agonist (e.g., DAMGO) are determined.
-
Conclusion and Implications
The primary pharmacological difference between "natural" and "synthetic" 7-hydroxymitragynine lies not in the molecule itself, but in its concentration and the chemical context of the product consumed. Natural kratom leaf contains a complex mixture of alkaloids with very low levels of 7-OH, whereas synthetic products can contain dangerously high, isolated concentrations.
For researchers and drug development professionals, 7-hydroxymitragynine's unique profile as a potent, G-protein-biased μ-opioid partial agonist makes it a compelling scaffold for developing novel analgesics with potentially improved safety profiles over traditional opioids. However, the abuse potential and toxicity associated with high, unregulated doses of synthetic 7-OH are a significant public health concern, underscoring the need for rigorous scientific investigation, quality control, and regulation. Future research should continue to delineate the complex pharmacology of this compound, especially concerning its long-term effects and interactions with other alkaloids present in natural kratom.
References
- 1. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of 7-Hydroxymitragynine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 7-hydroxymitragynine, a potent and pharmacologically active alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). As a key metabolite of mitragynine and a significant contributor to kratom's opioid-like effects, accurate and reliable quantification of 7-hydroxymitragynine is crucial for pharmacokinetic studies, toxicological assessments, and the development of potential therapeutic agents. This document outlines and compares various analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), providing detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Validated Methods
The following tables summarize the key performance characteristics of several validated analytical methods for the determination of 7-hydroxymitragynine in various biological and botanical matrices.
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods for 7-Hydroxymitragynine in Biological Matrices
| Parameter | UPLC-MS/MS (Rat Plasma)[1][2] | LC-MS/MS (Human Urine)[3] | LC-MS/MS (Human Hair)[4] | LC-MS/MS (Human Plasma)[5] |
| Linearity Range | 10 - 4000 ng/mL | 2 - 50 ng/mL | Not specified | 0.5 - 400 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | Not specified | Not specified |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Not specified | 30 pg/mg | 0.5 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL | 0.06910 ng/mL | 20 pg/mg | Not specified |
| Intra-day Precision (%RSD) | < 15% | < 10% | Not specified | 3.9 - 14.7% |
| Inter-day Precision (%RSD) | < 15% | Not specified | Not specified | 3.9 - 14.7% |
| Accuracy | 96.5% - 104.0% | Within ±10% of expected value | Not specified | 98.4% - 113% of nominal |
| Extraction Recovery | 62.0% - 67.3% | > 95% | Not specified | Not specified |
| Internal Standard | Tryptoline | Mitragynine-D3 & 7-hydroxymitragynine-D3 | Not specified | Not specified |
Table 2: Comparison of HPLC-PDA and Capillary Zone Electrophoresis-Tandem Mass Spectrometry (CZE-MS/MS) Methods for 7-Hydroxymitragynine in Botanical Matrices
| Parameter | HPLC-PDA (Kratom Plant) | CZE-MS/MS (Kratom Plant) |
| Linearity Range | 0.25 - 1.0 µg/mL | Not specified |
| Correlation Coefficient (r²) | 0.9999 | > 0.99 |
| Lower Limit of Quantification (LOQ) | 0.1665 µg/mL | Not specified |
| Limit of Detection (LOD) | 0.0234 µg/mL | 2 ng/mL |
| Precision (%RSD) | Not specified | 3.3% - 9.4% |
| Accuracy | Not specified | 92.2% - 108.4% |
| Recovery | Not specified | 85.1% - 99.7% |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in this guide.
UPLC-MS/MS Method for 7-Hydroxymitragynine in Rat Plasma
-
Sample Preparation: A single-step liquid-liquid extraction is performed. To a plasma sample, an internal standard (tryptoline) is added, followed by chloroform for extraction. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatography:
-
Column: Acquity UPLC™ BEH C18 (1.7 µm, 2.1 mm × 50 mm)
-
Mobile Phase: Isocratic elution with 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile (10:90, v/v).
-
Flow Rate: 0.2 mL/min.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: 7-hydroxymitragynine: m/z 415 > 190; Tryptoline (IS): m/z 173 > 144.
-
LC-MS/MS Method for 7-Hydroxymitragynine in Human Urine
-
Sample Preparation: For sample preparation, 100 µL of the urine sample is mixed with 25 µL of hydrolysis buffer and 20 µL of recombinant β-Glucuronidase solution, then vortexed. After adding 50 µL of the internal standard spiking mix, the samples are incubated for 30 minutes at 55°C to complete hydrolysis and then centrifuged.
-
Chromatography:
-
Column: Phenyl-hexyl analytical column (2.6 µm, 100 mm × 2.1 mm).
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
HPLC-PDA Method for 7-Hydroxymitragynine in Kratom Plant Material
-
Sample Preparation: Detailed extraction procedures from the raw plant material are required, which typically involve solvent extraction and filtration.
-
Chromatography:
-
Column: C18 Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 μm, 100 mm x 2.1 mm).
-
Mobile Phase: A combination of water, methanol, acetonitrile, and 5mM ammonium bicarbonate buffer in water (pH 9.5).
-
Flow Rate: 0.3 mL/minute.
-
-
Detection:
-
Detector: Photodiode Array (PDA).
-
Wavelength: 219.9 nm.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for 7-hydroxymitragynine analysis in rat plasma.
Caption: Workflow for 7-hydroxymitragynine analysis in human urine.
Caption: Workflow for 7-hydroxymitragynine analysis in kratom plant material.
References
- 1. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development, validation, and application of an LC-MS/MS method for mitragynine and 7-hydroxymitragynine analysis in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on 7-Hydroxymitragynine's Biased Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-hydroxymitragynine's performance as a biased agonist at the μ-opioid receptor (MOR) against other well-known opioid ligands. The information presented is collated from multiple published studies to facilitate the replication of key findings and to offer a comprehensive overview for researchers in the field of opioid pharmacology and drug development.
Quantitative Data Summary
7-hydroxymitragynine exhibits a distinct signaling profile, showing a preference for the G-protein signaling pathway over the β-arrestin-2 recruitment pathway. This "biased agonism" is a focal point of current opioid research, with the hypothesis that such a profile may lead to a wider therapeutic window, separating analgesic effects from adverse effects like respiratory depression and constipation. The following table summarizes the in vitro potency (EC₅₀) and efficacy (Eₘₐₓ) of 7-hydroxymitragynine in comparison to the standard full agonist DAMGO and the classical opioid morphine.
| Ligand | Assay | Parameter | Value | Cell System | Reference |
| 7-Hydroxymitragynine | G-Protein Activation ([³⁵S]GTPγS) | EC₅₀ | 34.5 nM | HEK293 | [1] |
| Eₘₐₓ | 47% (relative to DAMGO) | HEK293 | [1] | ||
| G-Protein Activation (cAMP) | EC₅₀ | 19.5 nM | HEK293 | ||
| Eₘₐₓ | 89% (relative to DAMGO) | HEK293 | |||
| β-Arrestin-2 Recruitment | Eₘₐₓ | < 20% (relative to DAMGO) | HEK293 | ||
| DAMGO | G-Protein Activation (cAMP) | EC₅₀ | 3.23 nM | HEK293 | |
| Eₘₐₓ | 100% (Full Agonist) | HEK293 | |||
| β-Arrestin-2 Recruitment | - | Full Agonist | Various | [2][3][4] | |
| Morphine | G-Protein Activation | - | Full Agonist | Various | |
| β-Arrestin-2 Recruitment | Eₘₐₓ | ~30-50% (relative to DAMGO) | Various |
Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay formats.
Signaling Pathway Diagrams
The following diagrams illustrate the differential signaling at the μ-opioid receptor initiated by a balanced agonist versus the biased agonist 7-hydroxymitragynine.
Caption: μ-Opioid Receptor Signaling Pathways.
Experimental Protocols
To aid in the replication of findings, detailed methodologies for two key experiments are provided below.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay quantifies the activation of G-proteins following agonist binding to the μ-opioid receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human μ-opioid receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), GDP (to a final concentration of 10-100 µM), and varying concentrations of the test compound (e.g., 7-hydroxymitragynine) or a reference agonist (e.g., DAMGO).
-
Include a control for non-specific binding containing a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Normalize the data to the maximal response of the full agonist (DAMGO) and plot as a function of ligand concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin-2 Recruitment Assay (PathHunter® EFC Assay)
This assay measures the recruitment of β-arrestin-2 to the activated μ-opioid receptor using enzyme-fragment complementation (EFC).
1. Cell Culture and Seeding:
-
Use a commercially available cell line co-expressing the μ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).
-
Culture the cells according to the manufacturer's instructions.
-
Seed the cells into 96-well assay plates at an appropriate density and incubate to allow for cell attachment.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds (e.g., 7-hydroxymitragynine) and a reference agonist (e.g., DAMGO) in assay buffer.
-
Add the diluted compounds to the plated cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagent, which contains the substrate for the complemented enzyme, to each well.
-
Incubate the plate at room temperature for a period (e.g., 60 minutes) to allow for signal development.
3. Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Normalize the data to the maximal response of the full agonist (DAMGO) and plot as a function of ligand concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the biased agonism of a compound at the μ-opioid receptor.
References
A Comparative Analysis of 7-Hydroxymitragynine's Engagement with Mu, Delta, and Kappa Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of 7-hydroxymitragynine, a primary active alkaloid of the plant Mitragyna speciosa (kratom), on the three major classical opioid receptors: mu (µ), delta (δ), and kappa (κ). The following sections present quantitative data from in vitro studies, detail the experimental methodologies employed in these assessments, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The interaction of 7-hydroxymitragynine with opioid receptors is characterized by its binding affinity (Ki), the concentration required to elicit a half-maximal response (EC50), and the maximum possible effect (Emax). The data compiled from multiple studies indicate a clear preference for the mu-opioid receptor.
| Parameter | Mu (µ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor | Citation |
| Binding Affinity (Ki, nM) | 7.16 - 77.9 | 91 - 243 | 123 - 220 | [1][2][3] |
| Functional Activity (EC50, nM) | 34.5 - 53 | - | - | [4] |
| Maximal Efficacy (Emax, %) | 41.3 - 85.9 (Partial to Full Agonist) | Antagonist | Antagonist |
Note: The range of values reflects the variability observed across different experimental setups and cell lines.
The data consistently demonstrates that 7-hydroxymitragynine exhibits the highest affinity for the mu-opioid receptor, with Ki values in the low nanomolar range, indicating a strong binding potential. In contrast, its affinity for the delta and kappa opioid receptors is significantly lower. Functionally, 7-hydroxymitragynine acts as a partial to full agonist at the mu-opioid receptor. Interestingly, at the delta and kappa opioid receptors, it has been shown to act as a competitive antagonist. This pharmacological profile suggests a degree of selectivity for the mu-opioid receptor, which is a key characteristic being explored for its therapeutic potential.
Experimental Protocols
The quantitative data presented above is derived from a variety of established in vitro experimental techniques. Understanding these methodologies is crucial for interpreting the results.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cells (e.g., HEK293, CHO) genetically engineered to express a high density of a specific opioid receptor subtype (mu, delta, or kappa) are cultured and harvested. The cell membranes containing the receptors are then isolated through a process of homogenization and centrifugation.
-
Competitive Binding: A known concentration of a radiolabeled ligand (a molecule that binds to the receptor and emits a radioactive signal, e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69593 for kappa) is incubated with the prepared cell membranes.
-
Addition of Test Compound: Increasing concentrations of the unlabeled test compound (7-hydroxymitragynine) are added to the mixture. The test compound competes with the radioligand for binding to the receptors.
-
Separation and Quantification: After reaching equilibrium, the bound and unbound radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
[³⁵S]GTPγS Functional Assays
This assay measures the functional activity of a compound by quantifying the activation of G-proteins, a key step in opioid receptor signaling.
-
Membrane Preparation: Similar to binding assays, cell membranes expressing the opioid receptor of interest are prepared.
-
Incubation: The membranes are incubated with the test compound (7-hydroxymitragynine) at various concentrations in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP that is radiolabeled).
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The binding of the radiolabeled [³⁵S]GTPγS provides a measure of this activation.
-
Separation and Quantification: The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the unbound form. The amount of radioactivity is then measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist relative to a standard full agonist).
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays are used to study protein-protein interactions, such as G-protein activation and β-arrestin recruitment, in live cells.
-
Cell Line Engineering: Cells are engineered to co-express the opioid receptor fused to a Renilla luciferase (Rluc) and a G-protein or β-arrestin fused to a fluorescent acceptor molecule (e.g., YFP).
-
Ligand Stimulation: The cells are treated with the test compound (7-hydroxymitragynine).
-
BRET Signal Generation: Upon agonist binding and receptor activation, the G-protein or β-arrestin is brought into close proximity with the receptor. When the luciferase substrate (coelenterazine) is added, the Rluc emits light that excites the nearby YFP, which in turn emits light at a different wavelength.
-
Signal Detection: The ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc) is measured. An increase in this BRET ratio indicates a positive interaction.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for G-protein activation or β-arrestin recruitment, providing insights into the functional selectivity or "bias" of the compound.
Mandatory Visualization
Opioid Receptor Signaling Pathways
References
- 1. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 3. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kratomalks.org [kratomalks.org]
The Pivotal Role of CYP3A4 in the Bioactivation of Mitragynine to 7-Hydroxymitragynine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence validating the critical role of Cytochrome P450 3A4 (CYP3A4) in the metabolic conversion of mitragynine, the primary psychoactive alkaloid in kratom, to its more potent and pharmacologically active metabolite, 7-hydroxymitragynine. This process is a key determinant of kratom's overall pharmacological profile, including its analgesic and euphoric effects. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, assessing variability in patient response, and ensuring the safe development of any potential therapeutics derived from kratom alkaloids.
Evidence Supporting CYP3A4's Role in Mitragynine Metabolism
Multiple lines of in vitro evidence converge to identify CYP3A4 as the principal enzyme responsible for the formation of 7-hydroxymitragynine from mitragynine. Studies utilizing human liver microsomes (HLM), recombinant human CYP enzymes, and selective chemical inhibitors consistently demonstrate that while other CYPs may play a minor role in overall mitragynine metabolism, the 7-hydroxylation is predominantly, and in some studies exclusively, catalyzed by CYP3A4.[1][2][3][4][5]
In studies with recombinant human CYP isoforms, near-complete metabolism of mitragynine was observed in the presence of CYP3A4, with 7-hydroxymitragynine being a major metabolite. Conversely, other major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6 showed significantly less or negligible activity in forming this particular metabolite.
Furthermore, a clinical study in healthy volunteers demonstrated that co-administration of itraconazole, another strong CYP3A4 inhibitor, with kratom tea led to a significant decrease in the systemic exposure to 7-hydroxymitragynine, providing in vivo evidence for the crucial role of CYP3A4 in this metabolic conversion.
Comparative Quantitative Data
The following tables summarize key quantitative data from various in vitro studies, providing a comparative overview of the enzymatic kinetics and inhibition of mitragynine metabolism.
| Enzyme Source | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver S9 | 9-O-demethylmitragynine | 1.37 | 0.0931 | |
| Human Liver S9 | 9-O-demethylmitragynine | ~50 | Not Reported | |
| Recombinant CYP2C9 | Not Specified | 32.65 | 0.00050 (µM luciferin formed/min/pmol CYP450) | |
| Recombinant CYP2D6 | Not Specified | 56.01 | 0.0116 (µM luciferin formed/min/pmol CYP450) | |
| Recombinant CYP3A4 | Not Specified | 103.3 | 0.0137 (µM luciferin formed/min/pmol CYP450) |
| Inhibitor | CYP Isoform | Inhibition Parameter | Value (µM) | Experimental System | Reference |
| Mitragynine | CYP3A4 | IC50 | 21.9 | Human Intestinal Microsomes (HIM) | |
| Mitragynine (Time-Dependent) | CYP3A4 | IC50 | 2.6 | Human Liver Microsomes (HLM) | |
| Mitragynine (Time-Dependent) | CYP3A4 | IC50 | 3.2 | Human Intestinal Microsomes (HIM) | |
| Mitragynine (Time-Dependent) | CYP3A4 | KI | 4.1 ± 0.9 | Human Liver Microsomes (HLM) | |
| Mitragynine (Time-Dependent) | CYP3A4 | kinact | 0.068 ± 0.01 min⁻¹ | Human Liver Microsomes (HLM) | |
| Mitragynine | CYP2D6 | Ki | 1.1 - 13 | Various | |
| Mitragynine | CYP2C19 | IC50 | 10.6 | Not Specified | |
| Mitragynine | CYP2C9 | Ki | 61.48 | Recombinant CYP2C9 | |
| Mitragynine | CYP2D6 | Ki | 12.86 | Recombinant CYP2D6 | |
| Mitragynine | CYP3A4 | Ki | 379.18 | Recombinant CYP3A4 | |
| Mitragyna speciosa Extract | CYP3A4 | IC50 | 0.78 µg/mL | Not Specified | |
| Mitragyna speciosa Extract | CYP2D6 | IC50 | 0.636 µg/mL | Not Specified | |
| Mitragyna speciosa Extract | CYP1A2 | IC50 | 39 µg/mL | Not Specified |
Experimental Protocols
This section details the generalized methodologies employed in the cited studies to validate the role of CYP3A4 in mitragynine metabolism.
In Vitro Metabolism with Human Liver Microsomes (HLM) and S9 Fractions
-
Incubation: Pooled HLM or S9 fractions are incubated with mitragynine at various concentrations in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity.
-
Time Course and Quenching: The incubation is carried out for a specified time period, after which the reaction is terminated by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, to precipitate the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant containing the metabolites is collected.
-
LC-MS/MS Analysis: The supernatant is then analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the formation of 7-hydroxymitragynine and other metabolites.
Recombinant CYP Enzyme Assays
-
System Composition: Individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, etc.) are incubated with mitragynine. The incubation mixture also contains a buffer system, and the reaction is initiated by adding an NADPH-regenerating system.
-
Incubation and Analysis: The incubation and subsequent analysis are performed as described for HLM, allowing for the determination of the specific contribution of each CYP isoform to the metabolism of mitragynine.
Chemical Inhibition Assays
-
Pre-incubation with Inhibitor: HLM or recombinant CYP enzymes are pre-incubated with a selective chemical inhibitor (e.g., ketoconazole for CYP3A4) for a short period before the addition of the substrate.
-
Substrate Addition: Mitragynine is then added to the mixture, and the reaction is allowed to proceed.
-
Quantification and Comparison: The rate of 7-hydroxymitragynine formation in the presence of the inhibitor is compared to the rate in a control incubation without the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited enzyme.
Visualizing the Metabolic Landscape
The following diagrams illustrate the key pathways and experimental logic in validating the role of CYP3A4 in mitragynine metabolism.
Caption: Metabolic pathway of mitragynine to 7-hydroxymitragynine.
Caption: Experimental workflow for CYP450 reaction phenotyping.
Caption: Logical relationship of evidence supporting CYP3A4's role.
References
- 1. Frontiers | Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolite profiling and identification of enzymes responsible for the metabolism of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
A Comparative Analysis of the Rewarding Effects of 7-Hydroxymitragynine and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the rewarding effects of 7-hydroxymitragynine, a primary active alkaloid of the kratom plant, and other well-established opioids, primarily morphine. The following sections present quantitative data from key preclinical studies, detailed experimental methodologies, and visualizations of the underlying signaling pathways to offer a comprehensive overview for research and drug development purposes.
Quantitative Comparison of Rewarding Effects
The rewarding properties of a compound are a key indicator of its abuse potential. Preclinical models such as Conditioned Place Preference (CPP), Intracranial Self-Stimulation (ICSS), and intravenous self-administration are widely used to assess these effects. The data presented below summarizes the comparative rewarding effects of 7-hydroxymitragynine and morphine in these paradigms.
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously associated with the drug's effects.
| Compound | Species | Dose (mg/kg) | Conditioning Schedule | Change in Time Spent in Drug-Paired Chamber | Citation |
| 7-Hydroxymitragynine | Mice | 3 | 2-day conditioning | Increase (data not quantified in source) | [1] |
| Mice | 10 | 2-day conditioning | No significant preference | [1] | |
| Morphine | Mice | 6 | 2-day conditioning | Significant increase | [1] |
| Mitragynine | Rats | 30 and 60 | Not specified | Induced CPP | [2] |
| Morphine | Rats | 5 | Not specified | Significant increase (219.6 ± 31.11 s) | [3] |
Note: A positive change indicates a rewarding effect, leading to the animal spending more time in the drug-paired chamber.
Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm where animals learn to perform an operant response (e.g., lever press) to receive direct electrical stimulation of brain reward pathways. Drugs that enhance reward decrease the threshold for responding, while those that are aversive or produce dysphoria increase the threshold.
| Compound | Species | Dose (mg/kg) | Effect on Brain Reward Threshold | Interpretation | Citation |
| 7-Hydroxymitragynine | Rats | 3.2 | Increased | Aversive/Dysphoric | |
| Morphine | Rats | 10 | Decreased | Rewarding | |
| Mitragynine | Rats | 56 | Trend towards increase | Potentially aversive at high doses |
Intravenous Self-Administration
The intravenous self-administration model is considered the gold standard for assessing the reinforcing properties of a drug, where animals learn to perform a task to receive an intravenous infusion of the substance.
| Compound | Species | Doses Tested (µ g/infusion ) | Reinforcing Effect | Comparison with Morphine | Citation |
| 7-Hydroxymitragynine | Rats | 10, 30 | Maintained self-administration | Readily self-administered, similar to morphine | |
| Morphine | Rats | 50, 100 | Maintained self-administration | Standard reinforcing opioid | |
| Mitragynine | Rats | Not specified | Did not maintain self-administration | Lacked reinforcing effects in this model |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
This protocol is a generalized representation based on common practices in opioid CPP studies.
Conditioned Place Preference Experimental Workflow.
1. Apparatus: A three-chambered apparatus is typically used, with two larger conditioning chambers distinguished by visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.
2. Pre-Conditioning (Habituation): For 1-3 days, animals are allowed to freely explore all chambers of the apparatus for a set period (e.g., 15-30 minutes). The time spent in each of the larger chambers is recorded to determine any baseline preference. In a biased design, the drug is typically paired with the initially non-preferred chamber.
3. Conditioning: This phase typically lasts for 6-8 days. On alternating days, animals receive an injection of the test compound (e.g., 7-hydroxymitragynine or morphine) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30-45 minutes). On the intervening days, they receive a vehicle injection (e.g., saline) and are confined to the opposite chamber.
4. Post-Conditioning (Test): On the test day, the animal is placed in the central chamber with free access to both conditioning chambers for a set period. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase or a control group is indicative of a rewarding effect.
Intracranial Self-Stimulation (ICSS) Protocol
This protocol outlines the general procedure for assessing the effects of drugs on brain reward thresholds.
References
In Vivo Validation of 7-Hydroxymitragynine's G-Protein Biased Signaling at the Mu-Opioid Receptor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of 7-hydroxymitragynine (7-HMG), a primary active alkaloid of the kratom plant (Mitragyna speciosa), with the classical opioid agonist morphine. The focus is on the validation of 7-HMG's G-protein biased signaling at the mu-opioid receptor (MOR), which is hypothesized to contribute to a more favorable therapeutic profile. Experimental data from preclinical rodent models are presented to support these comparisons, along with detailed methodologies for key in vivo assays.
Introduction to 7-Hydroxymitragynine and G-Protein Bias
7-hydroxymitragynine is a potent partial agonist at the mu-opioid receptor.[1][2] Unlike traditional opioids such as morphine, 7-HMG exhibits G-protein bias, meaning it preferentially activates the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway.[1][3][4] The recruitment of β-arrestin is linked to many of the undesirable side effects of classical opioids, including respiratory depression, constipation, and the development of tolerance. This biased signaling suggests that 7-HMG could offer a wider therapeutic window, providing pain relief with a reduced risk of adverse effects.
Comparative In Vivo Performance: 7-Hydroxymitragynine vs. Morphine
The following tables summarize quantitative data from in vivo studies in rodents, comparing the analgesic efficacy and respiratory effects of 7-hydroxymitragynine and morphine.
Analgesic Efficacy
| Compound | Animal Model | Assay | Route of Administration | ED50 (mg/kg) | Potency Ratio (vs. Morphine) |
| 7-Hydroxymitragynine | Mouse | Hot Plate | i.p. | ~0.6 | ~10x more potent |
| Morphine | Mouse | Hot Plate | i.p. | ~6.0 | 1 |
| 7-Hydroxymitragynine | Rat | Tail Flick | i.p. | ~0.4 | ~4.4-13x more potent |
| Morphine | Rat | Tail Flick | i.p. | ~3.0 | 1 |
Note: ED50 values are approximate and can vary between studies. The potency ratio provides a general comparison.
Respiratory Depression
| Compound | Animal Model | Assay | Route of Administration | Effect on Respiration |
| 7-Hydroxymitragynine | Rat | Whole Body Plethysmography | i.v. | Significant respiratory depression |
| Morphine | Rat | Whole Body Plethysmography | i.v. | Significant respiratory depression |
| Mitragynine | Rat | Whole Body Plethysmography | i.v. | Respiratory stimulant effects |
Recent studies have shown that while 7-HMG is a potent analgesic, it still causes significant respiratory depression, comparable to morphine, which can be reversed by naloxone. This contrasts with earlier hypotheses that its G-protein bias would lead to a safer respiratory profile. Interestingly, the parent compound, mitragynine, has been observed to have respiratory stimulant effects.
Experimental Protocols
Hot Plate Test for Antinociception
This assay evaluates the analgesic properties of a compound by measuring the latency of a thermal pain response.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male CD-1 mice are commonly used.
-
Procedure:
-
A baseline latency is determined for each mouse by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
The test compound (e.g., 7-HMG or morphine) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the response latency is recorded.
-
-
Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Whole Body Plethysmography for Respiratory Assessment
This non-invasive technique measures respiratory parameters in conscious, freely moving animals.
-
Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.
-
Animals: Male Sprague-Dawley rats are frequently used.
-
Procedure:
-
Animals are acclimated to the plethysmography chambers before the experiment.
-
Baseline respiratory parameters (breathing frequency, tidal volume, and minute volume) are recorded for a set period.
-
The test compound or vehicle is administered, often intravenously to observe immediate effects.
-
Respiratory parameters are continuously monitored and recorded post-administration.
-
-
Data Analysis: Changes in respiratory frequency, tidal volume, and minute volume from baseline are calculated and compared between treatment groups.
Visualizing the Science
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kratom Alkaloids: A Blueprint? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Respiratory Depression Induced by 7-Hydroxymitragynine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the respiratory depression effects of 7-hydroxymitragynine, a potent alkaloid from the kratom plant, and morphine, a classical opioid analgesic. The information presented herein is based on experimental data to facilitate an objective understanding of their respective pharmacological profiles.
Overview of Respiratory Depression
Opioid-induced respiratory depression (OIRD) is a critical and potentially lethal side effect of strong analgesics. It is primarily mediated by the activation of µ-opioid receptors (MOR) in the respiratory control centers of the brainstem, such as the preBötzinger complex and the parabrachial nucleus[1][2][3]. This activation leads to a decrease in respiratory rate, tidal volume, and overall minute ventilation, which can result in hypercapnia, hypoxia, and, in severe cases, respiratory arrest[1][2].
Comparative Respiratory Effects of 7-Hydroxymitragynine and Morphine
Recent studies have demonstrated that both 7-hydroxymitragynine and morphine induce significant respiratory depression. The effects are characterized by a notable reduction in breathing frequency, tidal volume, and minute volume.
Notably, 7-hydroxymitragynine has been shown to be more potent than morphine in inducing respiratory depression. One study in rats found that 7-hydroxymitragynine was 4.5-fold more potent than morphine in its ability to decrease minute volume. The respiratory depressant effects of both compounds can be reversed by the opioid antagonist naloxone, confirming their action through µ-opioid receptors.
In contrast to 7-hydroxymitragynine, its parent compound, mitragynine, exhibits a different respiratory profile. Some studies indicate that mitragynine can cause an increase in respiratory frequency, while others suggest it has a ceiling effect on respiratory depression, meaning that higher doses do not produce greater depression. This suggests a potentially safer respiratory profile for mitragynine compared to 7-hydroxymitragynine and morphine.
Quantitative Comparison of Respiratory Depression
The following table summarizes the key quantitative findings from a comparative study in rats, illustrating the impact of 7-hydroxymitragynine and morphine on respiratory parameters.
| Compound | Dose | Effect on Respiratory Frequency | Effect on Tidal Volume | Effect on Minute Volume | Naloxone Reversibility | Reference |
| 7-Hydroxymitragynine | 3.2 mg/kg & 10 mg/kg (IV) | Significant Decrease | Significant Decrease | Significant Decrease | Yes | |
| Morphine | 32 mg/kg (IV) | Significant Decrease | Significant Decrease | Significant Decrease | Yes |
Experimental Protocols
The primary method utilized in the cited studies to assess respiratory depression is whole-body plethysmography in awake, freely moving animals. This non-invasive technique allows for the continuous measurement of respiratory parameters.
Experimental Protocol: Whole-Body Plethysmography
-
Animal Model: Male and female Sprague-Dawley rats or male CD-1 mice are commonly used.
-
Acclimatization: Animals are acclimated to the plethysmography chambers to minimize stress and handling-induced artifacts during the experiment.
-
Drug Administration: Test compounds (7-hydroxymitragynine, morphine) or vehicle are administered, typically via intravenous or oral routes, to ensure precise dosing and rapid onset of effects.
-
Data Acquisition: Respiratory parameters, including breathing frequency (breaths/min), tidal volume (mL), and minute volume (mL/min), are recorded continuously using specialized software.
-
Naloxone Challenge: To confirm opioid receptor mediation, the opioid antagonist naloxone (e.g., 1 mg/kg) is administered after the test compound to observe the reversal of respiratory depression.
-
Data Analysis: The collected data is analyzed to compare the effects of the different compounds at various doses and time points. Statistical analyses are performed to determine the significance of the observed effects.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Conclusion
The available experimental evidence strongly indicates that 7-hydroxymitragynine is a potent respiratory depressant, with a potency exceeding that of morphine. Both compounds exert their effects through the µ-opioid receptor, as demonstrated by the reversal of their effects by naloxone. These findings are crucial for the scientific and drug development communities in understanding the risk profile of kratom-derived alkaloids and in the ongoing search for safer opioid analgesics. The distinct respiratory profile of mitragynine suggests that further investigation into its pharmacology could yield valuable insights for the development of analgesics with a reduced risk of respiratory depression.
References
- 1. Editorial: Opioid-induced respiratory depression: neural circuits and cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
Validating the antagonist effect of naltrexone on 7-hydroxymitragynine activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the antagonist effect of naltrexone on the activity of 7-hydroxymitragynine (7-OH-MG), a potent alkaloid derived from the kratom plant, Mitragyna speciosa. The data presented herein, sourced from a variety of in vivo and in vitro studies, unequivocally demonstrates that the pharmacological effects of 7-OH-MG are primarily mediated through the mu-opioid receptor, and are effectively blocked by the non-selective opioid antagonist, naltrexone.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the interaction between 7-hydroxymitragynine and the mu-opioid receptor, and the antagonistic potency of naltrexone.
Table 1: In Vitro Binding Affinity and Functional Activity of 7-Hydroxymitragynine at Opioid Receptors
| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| 7-Hydroxymitragynine | Mu (µ) | Radioligand Binding ([³H]DAMGO) | Kᵢ (nM) | 16 ± 1 | [1] |
| 7-Hydroxymitragynine | Mu (µ) | Radioligand Binding | Kᵢ (nM) | 47 | [1] |
| 7-Hydroxymitragynine | Kappa (κ) | Radioligand Binding | Kᵢ (nM) | 188 | [1] |
| 7-Hydroxymitragynine | Delta (δ) | Radioligand Binding | Kᵢ (nM) | 219 | [1] |
| 7-Hydroxymitragynine | Mu (µ) | cAMP Mobilization Assay | EC₅₀ (nM) | 7.6 | [1] |
| 7-Hydroxymitragynine | Mu (µ) | cAMP Mobilization Assay | Eₘₐₓ (%) | 85.9 | |
| Morphine | Mu (µ) | Radioligand Binding | Kᵢ (nM) | 1.50 ± 0.04 | |
| Mitragynine | Mu (µ) | Radioligand Binding | Kᵢ (nM) | 238 ± 28 | |
| Mitragynine | Mu (µ) | cAMP Mobilization Assay | EC₅₀ (nM) | 307.5 |
Table 2: In Vivo Antinociceptive Potency of 7-Hydroxymitragynine and its Reversal by Naltrexone
| Agonist | Antagonist | Animal Model | Assay | Agonist ED₅₀ (mg/kg) | Antagonist Action | Reference |
| 7-Hydroxymitragynine | Naltrexone (0.1 mg/kg) | Rat | Hot Plate Test | - | Reversed antinociceptive effects | |
| 7-Hydroxymitragynine | Naloxone (2 mg/kg, s.c.) | Mouse | Hot Plate & Tail-Flick | - | Inhibited effects |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Antinociception Assays
1. Hot Plate Test
-
Objective: To assess the analgesic effect of a substance by measuring the latency of a thermal pain response.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals (typically mice or rats) are habituated to the testing room.
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
7-hydroxymitragynine is administered (e.g., intravenously or subcutaneously) at various doses.
-
Naltrexone or vehicle is administered (typically subcutaneously) prior to the 7-hydroxymitragynine injection to assess antagonism.
-
At predetermined time points after 7-OH-MG administration, each animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
An increase in response latency compared to baseline and vehicle-treated animals indicates an antinociceptive effect. The reversal of this increased latency by naltrexone confirms opioid receptor-mediated analgesia.
-
2. Tail-Flick Test
-
Objective: To measure the analgesic effect of a substance by quantifying the latency of a tail-withdrawal reflex from a thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Animals (typically mice) are gently restrained with their tails exposed.
-
A baseline tail-flick latency is determined by applying the heat source to the tail and measuring the time until the tail is withdrawn.
-
7-hydroxymitragynine is administered at various doses.
-
Naltrexone or vehicle is administered prior to the 7-hydroxymitragynine to test for antagonism.
-
At specific intervals post-drug administration, the tail-flick latency is re-measured.
-
A cut-off time is employed to avoid tissue damage.
-
A significant increase in the tail-flick latency indicates analgesia. Naltrexone's ability to prevent this increase demonstrates its antagonistic effect at the opioid receptor.
-
In Vitro Assays
1. Mu-Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of 7-hydroxymitragynine for the mu-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).
-
Competitor ligand: 7-hydroxymitragynine at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled opioid antagonist (e.g., naloxone or naltrexone).
-
Assay buffer.
-
-
Procedure:
-
A constant concentration of [³H]DAMGO and cell membranes are incubated with increasing concentrations of 7-hydroxymitragynine.
-
A parallel incubation is performed with [³H]DAMGO, cell membranes, and a high concentration of naloxone to determine non-specific binding.
-
Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of 7-hydroxymitragynine that inhibits 50% of the specific binding of [³H]DAMGO (IC₅₀) is determined.
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. cAMP Mobilization Assay
-
Objective: To assess the functional activity (agonist or antagonist) of 7-hydroxymitragynine at the mu-opioid receptor by measuring its effect on adenylyl cyclase activity.
-
Principle: The mu-opioid receptor is a Gᵢ/ₒ-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Procedure:
-
Cells expressing the mu-opioid receptor are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
The cells are then incubated with varying concentrations of 7-hydroxymitragynine.
-
To test for antagonism, cells are pre-incubated with naltrexone before the addition of 7-hydroxymitragynine.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
A decrease in forskolin-stimulated cAMP levels in the presence of 7-hydroxymitragynine indicates agonist activity.
-
The prevention of this decrease by naltrexone confirms that the effect is mediated by the mu-opioid receptor.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows involved in validating the antagonist effect of naltrexone on 7-hydroxymitragynine activity.
References
A Comparative Analysis of the Pharmacokinetics of 7-Hydroxymitragynine and Mitragynine
A detailed guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of mitragynine and its active metabolite, 7-hydroxymitragynine.
This guide provides a comprehensive comparison of the pharmacokinetic properties of mitragynine, the primary alkaloid in the leaves of the kratom plant (Mitragyna speciosa), and its significantly more potent metabolite, 7-hydroxymitragynine. Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for the development of novel therapeutics and for assessing the safety and efficacy of kratom-based products.
Executive Summary
Mitragynine is metabolized in the body to 7-hydroxymitragynine, a compound with a much higher affinity for mu-opioid receptors.[1][2] This metabolic conversion is a key determinant of the overall pharmacological effects observed after kratom consumption. While mitragynine is the most abundant alkaloid in kratom, 7-hydroxymitragynine, despite its lower systemic exposure, plays a significant role in the analgesic effects.[1][2] This guide synthesizes available preclinical and clinical data to illuminate the pharmacokinetic differences between these two alkaloids.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for mitragynine and 7-hydroxymitragynine from human and preclinical studies.
Human Pharmacokinetic Data
Data from a randomized, double-blind, placebo-controlled, dose-escalation study in humans receiving oral encapsulated dried kratom leaf powder reveals the following:
Table 1: Single Dose Pharmacokinetics in Humans [3]
| Parameter | Mitragynine | 7-Hydroxymitragynine |
| Tmax (median) | 1.0 - 1.3 hours | 1.2 - 1.8 hours |
| T1/2 (mean, highest dose) | 43.4 hours | 4.7 hours |
| Cmax | Dose-proportional increase | Dose-proportional increase |
| AUC | Slightly more than dose-proportional | Slightly more than dose-proportional |
| 7-OH-mitragynine/mitragynine concentration ratio (mean) | 0.20 - 0.31 | N/A |
Table 2: Multiple Dose Pharmacokinetics in Humans (15 daily doses)
| Parameter | Mitragynine | 7-Hydroxymitragynine |
| Tmax (median) | 1.0 - 1.7 hours | 1.3 - 2.0 hours |
| T1/2 (mean, highest dose) | 67.9 hours | 24.7 hours |
| Steady State | Reached in 8-9 days | Reached in 7 days |
| 7-OH-mitragynine/mitragynine concentration ratio (mean) | 0.15 - 0.21 | N/A |
Preclinical Pharmacokinetic Data (Rats)
Studies in Sprague-Dawley rats provide further insight into the oral bioavailability of 7-hydroxymitragynine.
Table 3: Oral Pharmacokinetics of 7-Hydroxymitragynine in Rats (5 mg/kg dose)
| Parameter | Value |
| Cmax | 28.5 ± 5.0 ng/mL |
| Tmax | 0.3 ± 0.1 hours |
| Oral Bioavailability | 2.7 ± 0.3% |
Experimental Protocols
Human Pharmacokinetic Study
The human pharmacokinetic data presented was obtained from a large-scale, randomized, between-subject, double-blind, placebo-controlled, dose-escalation study.
-
Dosing: Participants received single and multiple daily doses of oral encapsulated dried kratom leaf powder, with mitragynine doses ranging from 6.65 to 53.2 mg.
-
Sample Collection: Plasma samples were collected at various time points after dosing.
-
Analytical Method: Plasma concentrations of mitragynine and 7-hydroxymitragynine were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preclinical Pharmacokinetic Study (Rats)
The in vivo pharmacokinetic study of 7-hydroxymitragynine was conducted in male Sprague-Dawley rats.
-
Dosing: A single oral dose of 5 mg/kg of 7-hydroxymitragynine was administered.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: Plasma concentrations of 7-hydroxymitragynine were quantified to determine key pharmacokinetic parameters.
Visualizing Key Processes
Metabolic Pathway of Mitragynine
The primary metabolic conversion of mitragynine to the more potent 7-hydroxymitragynine is a critical step influencing its pharmacological activity. This process is primarily mediated by cytochrome P450 enzymes in the liver.
Caption: Metabolic conversion of mitragynine.
In vitro studies using human liver preparations have shown that cytochrome P450 3A isoforms, particularly CYP3A4, are the primary enzymes responsible for the conversion of mitragynine to 7-hydroxymitragynine. Other cytochrome P450 enzymes, such as 2D6, 2C19, and 2C18, are also involved in the metabolism of mitragynine to other metabolites.
Experimental Workflow for Pharmacokinetic Analysis
The determination of pharmacokinetic parameters relies on a standardized workflow from sample collection to data analysis.
Caption: Pharmacokinetic analysis workflow.
This workflow illustrates the key stages involved in a typical pharmacokinetic study. Following administration of the compound, blood samples are collected at various time points. Plasma is then separated and the analytes of interest are extracted and quantified using a sensitive bioanalytical method like LC-MS/MS. The resulting concentration-time data is then used to perform pharmacokinetic modeling and calculate essential parameters.
References
Safety Operating Guide
Navigating the Disposal of 7-hydroxy-PIPAT: A Procedural Guide
For researchers and scientists in the field of drug development, the proper disposal of novel or less-common chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every emerging substance, such as 7-hydroxy-PIPAT, may not be readily available, a systematic approach based on established laboratory waste management guidelines can ensure safe and compliant disposal. This guide provides a step-by-step procedure for handling the disposal of research chemicals where a detailed Safety Data Sheet (SDS) is not accessible.
I. Hazard Identification and Waste Characterization
The first and most crucial step is to characterize the waste. In the absence of a specific SDS for this compound, researchers should treat it as a hazardous waste.[1][2] This conservative approach is essential to mitigate potential risks. The following general principles of hazardous waste identification should be applied:
-
Toxicity: Assume the compound is toxic. Many novel psychoactive compounds have uncharacterized toxicological profiles. A Safety Data Sheet for the similar compound, 7-hydroxymitragynine, indicates toxicity if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Ignitability: Assess if the substance is a liquid with a flashpoint below 140°F, a solid capable of spontaneous combustion, an oxidizer, or an ignitable compressed gas.
-
Corrosivity: Determine if the waste is an aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5.
-
Reactivity: Evaluate if the material reacts violently with water, generates toxic fumes when mixed with acids or bases, or is unstable or explosive.
Given that this compound is a research chemical, it is prudent to handle it as a toxic substance and manage it through the hazardous waste stream.
II. Proper Waste Containment and Labeling
Once the waste is characterized as hazardous, proper containment is paramount to ensure safety and compliance.
| Requirement | Specification | Rationale |
| Container Material | Compatible with the chemical waste. The original container is often the best choice. Plastic is generally preferred. | Prevents leaks, reactions, and degradation of the container. |
| Container Condition | Must be in good condition, free of leaks, and with a secure, non-deteriorated cap. | Ensures safe storage and transport without spillage. |
| Container Filling | Do not overfill. Leave at least one inch of headspace. | Allows for expansion of contents due to temperature changes. |
| Labeling | Clearly label the container with "Hazardous Waste" and the chemical name ("this compound"). Include the date when waste is first added. | Provides essential information for proper handling, storage, and disposal by waste management personnel. |
III. Segregation and Storage in a Satellite Accumulation Area (SAA)
Proper segregation and storage of hazardous waste are critical to prevent dangerous reactions.
-
Segregation: Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, bases). Store acids and bases separately, and keep acids away from cyanides or sulfides.
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA. This area should be inspected weekly for any signs of leakage.
-
Quantity Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste may be stored in an SAA.
IV. Disposal Procedure
Under no circumstances should hazardous chemicals be disposed of down the drain or in regular trash.
-
Request Pickup: Once the waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.
-
Documentation: Fill out any required waste tags or forms completely and accurately. This includes identifying the chemical components and their approximate concentrations.
-
Empty Containers: A container that held a hazardous waste can be disposed of as regular trash only after it has been emptied of as much residue as possible, and the hazardous waste label has been defaced. For acutely hazardous waste, the container must be triple-rinsed.
V. Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to determine the proper disposal procedure for a research chemical like this compound.
By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound and other novel chemical compounds, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
Essential Safety and Logistical Information for Handling 7-hydroxy-PIPAT
Disclaimer: A specific Safety Data Sheet (SDS) for 7-hydroxy-PIPAT was not located. The following guidance is based on general best practices for handling potentially toxic chemical compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, with a focus on procedural, step-by-step guidance to ensure safe operational use and disposal.
Personal Protective Equipment (PPE)
Proper PPE is the primary barrier against potential exposure to chemical compounds. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for potentially toxic chemicals.[1]
| PPE Category | Item | Specification | Rationale |
| Body Protection | Lab Coat | Fire-resistant, fully buttoned with long sleeves. | Protects skin and personal clothing from spills and contamination. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears or holes before use. Change gloves frequently.[2] | Prevents direct skin contact with the compound.[1] |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 approved, with side shields, providing a complete seal around the eyes. | Protects eyes from dust particles and potential splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during sonication. | Provides an additional layer of protection for the entire face from splashes or aerosols. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood. | Minimizes inhalation exposure to dust or vapors. |
| Respirator | A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills. | Provides a higher level of respiratory protection when engineering controls are insufficient. |
Safety and Handling
Given the potential for toxicity, as indicated by safety data sheets for analogous compounds which are toxic if swallowed, in contact with skin, or if inhaled, a cautious approach is warranted.[1]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Eye Wash Station and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
Work Practices:
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Accidental Exposure Measures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including disposable gloves, bench paper, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: A typical experimental workflow for handling potentially hazardous chemicals.
Logical Relationship for PPE Selection
The selection of appropriate Personal Protective Equipment is based on a risk assessment of the potential routes of exposure.
Caption: The relationship between potential exposure routes and recommended PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
